6-Chloro-1-hexyne
Descripción
Propiedades
IUPAC Name |
6-chlorohex-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKOCGMVJUXIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297453 | |
| Record name | 6-Chloro-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10297-06-0 | |
| Record name | 6-Chloro-1-hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10297-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10297-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1-hexyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1-hexyne is a bifunctional organic molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a valuable building block in organic synthesis, enabling a variety of transformations for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its characteristic reactivity, including key reaction pathways visualized using Graphviz.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and safety considerations.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 10297-06-0 | [1][2] |
| Molecular Formula | C₆H₉Cl | [1][2][3] |
| Molecular Weight | 116.59 g/mol | [2][3] |
| IUPAC Name | 6-chlorohex-1-yne | [1][2] |
| Synonyms | 5-Hexynyl Chloride, 1-Chloro-5-hexyne | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | 0.962 g/mL at 25 °C | [6] |
| Boiling Point | 83 °C at 95 mmHg; 131-146.3 °C at 760 mmHg | [3][7] |
| Refractive Index (n²⁰/D) | 1.451 | [3] |
| Flash Point | 37 °C (98.6 °F) | |
| Solubility | Insoluble in water, soluble in organic solvents.[5] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Data available. | [7][8] |
| ¹³C NMR | Data available. | [7] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 116.[9][10] | |
| Infrared (IR) Spectroscopy | Data available, liquid film. | [1][7][11][12] |
| Raman Spectroscopy | Data available. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below. The synthesis protocol is a proposed adaptation of a general and reliable method for converting primary alcohols to alkyl chlorides.
Synthesis of this compound from 5-Hexyn-1-ol (B123273)
This procedure details the conversion of 5-hexyn-1-ol to this compound using thionyl chloride, a common and effective chlorinating agent for primary alcohols.
Reaction Scheme:
Materials and Equipment:
-
5-Hexyn-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a base)
-
Anhydrous diethyl ether or dichloromethane
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and drying (beakers, flasks, etc.)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place 5-hexyn-1-ol (1 equivalent). Dissolve the alcohol in anhydrous diethyl ether or dichloromethane. The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise from the dropping funnel to the stirred solution.[13] A small amount of pyridine can be added to neutralize the HCl generated.[13] The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitor by TLC or GC). Gentle heating may be required to drive the reaction to completion.
-
Work-up: Carefully quench the reaction by slowly adding cold water or ice to the reaction mixture. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Purification by Fractional Distillation
Fractional distillation is employed to purify this compound from any unreacted starting materials or byproducts.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Vacuum source and gauge (for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Distillation: Heat the distillation flask gently. The vapor will rise through the fractionating column, and the temperature at the thermometer should be monitored.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the given pressure (e.g., 83 °C at 95 mmHg). Discard any initial forerun that distills at a lower temperature.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Reactivity and Reaction Pathways
This compound's reactivity is dominated by its two functional groups: the terminal alkyne and the primary alkyl chloride. This allows for a range of selective transformations.
Nucleophilic Substitution at the C-Cl Bond
The chlorine atom can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction, making it a versatile precursor for introducing different functionalities at the end of the six-carbon chain.
Caption: Generalized Sₙ2 reaction pathway of this compound.
Reactions of the Terminal Alkyne
The terminal alkyne is acidic and can be deprotonated by a strong base to form an acetylide, which is a potent nucleophile. This allows for carbon-carbon bond formation, for example, in reactions with aldehydes, ketones, or alkyl halides. The terminal alkyne can also participate in various coupling reactions, such as the Sonogashira coupling.
Intramolecular Cyclization
The presence of two reactive centers in this compound allows for intramolecular reactions to form cyclic compounds. For instance, after conversion of the alkyne to a nucleophile (e.g., via a Grignard reaction), it can attack the electrophilic carbon bearing the chlorine atom.
Caption: Potential intramolecular cyclization pathway.
Safety and Handling
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature is exploited in the construction of:
-
Pharmaceuticals and Agrochemicals: As a building block for more complex and biologically active compounds.[2][5]
-
Functionalized Polymers: The terminal alkyne can be used in polymerization reactions, such as the synthesis of polyacetylenes with specific electronic or optical properties.[2]
-
Heterocyclic Compounds: Through intramolecular cyclization reactions.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its well-defined chemical and physical properties, combined with its dual reactivity, provide chemists with a powerful tool for the construction of a wide array of organic molecules. Understanding its properties, reactivity, and proper handling is crucial for its effective and safe utilization in research and development.
References
- 1. This compound | C6H9Cl | CID 272001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 10297-06-0 [smolecule.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound, 98% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. CAS 10297-06-0: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 10297-06-0 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. This compound(10297-06-0) 1H NMR spectrum [chemicalbook.com]
- 9. This compound(10297-06-0) MS spectrum [chemicalbook.com]
- 10. PubChemLite - this compound (C6H9Cl) [pubchemlite.lcsb.uni.lu]
- 11. This compound(10297-06-0) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 6-Chloro-1-hexyne (CAS Number: 10297-06-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-1-hexyne, a versatile bifunctional molecule utilized in a variety of synthetic applications. This document details its chemical and physical properties, spectroscopic data, and key applications in organic synthesis, materials science, and pharmaceutical research. Detailed experimental protocols for its synthesis and its use in prominent chemical transformations are provided, alongside a thorough safety and handling section. The logical workflows for its application in specialized synthetic routes are also visualized.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid characterized by the presence of both a terminal alkyne and a primary alkyl chloride.[1] This unique combination of functional groups makes it a valuable intermediate in organic synthesis, allowing for sequential or orthogonal reactions.[2] The terminal alkyne can participate in reactions such as deprotonation, coupling, and cycloadditions, while the chloride can be displaced in nucleophilic substitution reactions.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10297-06-0 | [1] |
| Molecular Formula | C₆H₉Cl | [3] |
| Molecular Weight | 116.59 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 83 °C at 95 mmHg | [5] |
| 131 °C at 760 mmHg | [3] | |
| Density | 0.962 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.451 | [3] |
| Flash Point | 37 °C (98.6 °F) - closed cup | [5] |
| Solubility | Insoluble in water; soluble in organic solvents.[1] | [1] |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Assignment | Chemical Shift (ppm) |
| A (≡C-H) | 1.981 |
| B (-CH₂-C≡) | 2.242 |
| C (-CH₂-) | 1.684 |
| D (-CH₂-) | 1.908 |
| E (-CH₂-Cl) | 3.572 |
Data sourced from ChemicalBook.[7]
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (ppm) |
| ≡C-H | ~69 |
| -C≡ | ~84 |
| -CH₂- (adjacent to alkyne) | ~18 |
| -CH₂- | ~26 |
| -CH₂- | ~32 |
| -CH₂-Cl | ~45 |
Note: These are approximate chemical shifts based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1][10]
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | ≡C-H | Stretching |
| ~2100 | -C≡C- | Stretching |
| ~2900-3000 | C-H (alkyl) | Stretching |
| ~650-750 | C-Cl | Stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak will exhibit an M+2 peak with approximately one-third the intensity of the M peak, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[11][12]
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 116/118 | [C₆H₉Cl]⁺ (Molecular Ion) |
| 91/93 | [C₅H₆Cl]⁺ (Loss of C₂H₃) |
| 79/81 | [C₄H₄Cl]⁺ (Loss of C₂H₅) |
| 77 | [C₆H₅]⁺ (Loss of HCl) |
| 41 | [C₃H₅]⁺ (Propargyl cation) |
Fragmentation pattern is predicted based on established principles of mass spectrometry.[12][13][14]
Synthesis and Purification
Synthesis of this compound
A common laboratory synthesis of this compound involves the reaction of 5-hexyn-1-ol (B123273) with a chlorinating agent, such as thionyl chloride, in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound from 5-Hexyn-1-ol
Materials:
-
5-Hexyn-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-hexyn-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
This is a general procedure and may require optimization for specific scales and conditions.
Purification
Fractional distillation under reduced pressure is the most common method for purifying this compound.[15]
Applications in Organic Synthesis
The bifunctional nature of this compound makes it a valuable building block in the synthesis of complex organic molecules.
Cobalt-Mediated [2+2+2] Cycloaddition
This compound can be employed in cobalt-catalyzed [2+2+2] cycloaddition reactions with diynes to construct substituted aromatic rings, such as those found in pyridinophane macrocycles.[16] These structures are of interest in medicinal chemistry due to their potential biological activity.
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition
Materials:
-
This compound
-
An appropriate α,ω-diyne
-
Cobalt(II) iodide (CoI₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Zinc powder (Zn)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine CoI₂, dppe, and zinc powder.
-
Add the anhydrous solvent and stir the mixture.
-
Add a solution of the α,ω-diyne and this compound in the anhydrous solvent to the catalyst mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
This is a general protocol based on similar cobalt-catalyzed cycloadditions and may require optimization.[17][18]
Synthesis of Polyacetylenes
This compound can serve as a monomer in the synthesis of substituted polyacetylenes. These conjugated polymers are of interest for their potential applications in light-emitting diodes (LEDs) and other optoelectronic devices. Rhodium-based catalysts are often employed for the polymerization of terminal alkynes.
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
Materials:
-
This compound
-
Rhodium(I) norbornadiene chloride dimer ([Rh(nbd)Cl]₂)
-
Cocatalyst (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the rhodium catalyst and cocatalyst in the anhydrous solvent.
-
Add this compound to the catalyst solution.
-
Stir the reaction mixture at a specified temperature for a designated time to allow for polymerization.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
This is a general procedure for the polymerization of terminal alkynes and should be adapted and optimized for this compound.[19][20]
Applications in Materials Science
Mechanochemical Synthesis of Functionalized Silicon Nanoparticles
This compound has been used in the mechanochemical synthesis of chloro-functionalized silicon nanoparticles.[2] This one-step, solvent-free method utilizes high-energy ball milling to fracture silicon wafers and create reactive surfaces that bond with the alkyne, resulting in surface-functionalized nanoparticles. These nanoparticles have potential applications in electronics and as biomedical imaging agents.[6][21][22]
Experimental Protocol: Mechanochemical Synthesis of Chloro-Functionalized Silicon Nanoparticles
Materials:
-
Silicon wafers
-
This compound
-
Hexane (B92381) (for washing)
Procedure:
-
Place pieces of silicon wafer and this compound into a high-energy ball milling vial.
-
Mill the components for a specified duration. The mechanical energy will fracture the silicon and induce a reaction with the alkyne.
-
After milling, collect the resulting powder.
-
Wash the powder with a solvent like hexane to remove any unreacted this compound.
-
Dry the functionalized silicon nanoparticles under vacuum.
This protocol is a simplified representation of the mechanochemical synthesis process and may require specific equipment and optimization of milling parameters.[2][23]
Safety and Handling
This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[5]
Table 6: GHS Hazard Information for this compound
| Hazard Statement | Precautionary Statement |
| H226: Flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a highly useful and reactive intermediate in organic chemistry and materials science. Its bifunctional nature allows for a wide range of chemical transformations, leading to the synthesis of complex molecules, functional polymers, and advanced nanomaterials. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this versatile compound. As with all chemical procedures, appropriate safety precautions should be taken, and the protocols may require optimization for specific applications.
References
- 1. This compound | C6H9Cl | CID 272001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 380810250 [thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. This compound(10297-06-0) MS spectrum [chemicalbook.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. This compound(10297-06-0) IR Spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 16. researchgate.net [researchgate.net]
- 17. Assembly of Fluoranthenes via Cobalt-Catalyzed [2 + 2 + 2] Cycloaddition of 1,6-Diynes with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. resource.aminer.org [resource.aminer.org]
- 23. Mechanochemical synthesis of amorphous silicon nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of 6-Chloro-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 6-Chloro-1-hexyne, a valuable reagent in organic synthesis. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context.
Core Physical and Chemical Properties
This compound is a halogenated hydrocarbon with the molecular formula C₆H₉Cl.[1] It presents as a colorless to clear yellow, flammable liquid at room temperature.[1][2] Its reactivity is largely defined by the terminal alkyne group and the chlorine atom, making it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[3]
The physical properties of this compound have been determined and are summarized in the table below. It is important to note that slight variations in reported values can occur due to different experimental conditions and purity levels.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉Cl | [1][2][4] |
| Molecular Weight | 116.59 g/mol | [1][4] |
| Boiling Point | 146.3 °C at 760 mmHg | [3] |
| 144 °C | [5] | |
| 131 °C | [4] | |
| 83 °C at 95 mmHg | [2][3][6][7] | |
| Density | 0.968 g/mL | [2][4] |
| 0.962 g/mL at 25 °C | [2][8][7][9] | |
| 0.95 g/mL | [3] | |
| Refractive Index (n20/D) | 1.451 | [2][3][4][8][7] |
| Flash Point | 38.1 °C | [3] |
| 37 °C (closed cup) | ||
| 34 °C | [5] | |
| 99 °F (approx. 37.2 °C) | [2][8] | |
| Melting Point | Not available | [4] |
| Vapor Pressure | 5.88 mmHg at 25°C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethers, carbon tetrachloride, and benzene. | [10][11] |
Alkynes, as a class of compounds, generally exhibit low solubility in water but are soluble in nonpolar organic solvents.[12][10][13] Their boiling and melting points tend to increase with molecular mass.[12][14]
Experimental Protocols for Property Determination
While specific experimental reports for this compound are not detailed in the literature, the following standard methodologies are employed for determining the key physical properties of liquid organic compounds.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this can be determined by distillation or using a micro-method.
Method: Distillation
-
Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. The temperature is monitored closely.
-
Data Collection: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.
-
Pressure Correction: Since the boiling point is dependent on pressure, the atmospheric pressure is recorded. If the distillation is performed at a pressure other than standard pressure (760 mmHg), the boiling point is reported at that pressure or corrected to standard pressure using a nomograph.
Density, the mass per unit volume, is a fundamental physical property.
Method: Using a Pycnometer
-
Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The excess liquid is wiped off, and the pycnometer is reweighed.
-
Volume Determination: The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by its volume. The temperature at which the measurement is made is always recorded.
The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a substance.
Method: Using a Refractometer (e.g., Abbé Refractometer)
-
Calibration: The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature is controlled and recorded, as the refractive index is temperature-dependent (commonly at 20°C).
Visualized Workflows and Relationships
The following diagrams illustrate logical workflows relevant to the characterization of a chemical compound like this compound.
Caption: Workflow for Chemical Compound Characterization.
Caption: General Protocol for Boiling Point Determination.
Caption: General Protocol for Density Measurement.
Caption: General Protocol for Refractive Index Measurement.
References
- 1. Buy this compound | 10297-06-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | 10297-06-0 | TCI AMERICA [tcichemicals.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound | 10297-06-0 [chemicalbook.com]
- 8. 1-Hexyne,6-chloro- [chembk.com]
- 9. This compound [stenutz.eu]
- 10. Physical properties of Alkynes [quimicaorganica.org]
- 11. echemi.com [echemi.com]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 14. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Reactivity and Stability of 6-Chloro-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1-hexyne is a bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to materials science and drug discovery. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in the synthesis of bioactive molecules and functional polymers. Detailed experimental protocols for key reactions, quantitative data, and visualizations of relevant synthetic pathways are presented to facilitate its use in research and development.
Core Properties and Stability
This compound is a colorless to pale yellow liquid at room temperature.[1] Its fundamental physical and chemical properties are summarized in Table 1. The molecule's reactivity is primarily dictated by the terminal alkyne group (C≡CH) and the chlorine atom at the C-6 position.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉Cl | [3] |
| Molecular Weight | 116.59 g/mol | [3] |
| Boiling Point | 131-136 °C (lit.) | [4][5] |
| 83 °C / 95 mmHg (lit.) | [4][6] | |
| Density | 0.962 g/mL at 25 °C (lit.) | [4][7] |
| Refractive Index (n20/D) | 1.451 (lit.) | [4][8] |
| Flash Point | 37 °C (98.6 °F) - closed cup | [9][10] |
| Solubility | Insoluble in water, soluble in organic solvents. | [1] |
Stability and Handling:
This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from heat, sparks, and open flames.[10][11][12][13] It is generally stable under normal storage conditions, though it is noted to be heat-sensitive.[11][14] Incompatible materials include strong oxidizing agents.[11] For safe handling, the use of personal protective equipment such as eye shields and gloves is recommended.[9]
Reactivity and Key Transformations
The dual functionality of this compound allows for a diverse range of chemical transformations at both the alkyne and the alkyl chloride moieties.
Reactions of the Alkyne Group
The terminal alkyne is a versatile handle for various coupling and addition reactions.
-
Palladium-Catalyzed Hydrophosphonylation: The terminal alkyne can undergo palladium-catalyzed addition of H-phosphonates to yield vinylphosphonates. This reaction has been shown to proceed with high yields, typically in the range of 89-96%.[2]
-
Cobalt-Mediated [2+2+2] Cycloaddition: This powerful reaction allows for the construction of complex cyclic systems. This compound can be used as a precursor to α,ω-diynes, which then undergo cobalt-mediated cycloaddition with N,N-dialkylcyanamides to form macrocyclic pyridinophanes.[2]
-
Polymerization: this compound serves as a monomer for the synthesis of disubstituted polyacetylenes. Polymerization can be initiated by catalysts such as NbCl₅ and WCl₆-Ph₄Sn systems, leading to polymers with interesting light-emitting properties.[2]
Reactions of the Chloro Group
The primary chloride is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups.
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, a common strategy in the synthesis of more complex molecules.[1][2]
Bifunctional Reactivity
The presence of both functional groups allows for sequential or one-pot reactions to build molecular complexity rapidly.
-
Electroreductive Cyclization: At a mercury cathode, this compound can undergo intramolecular cyclization to form cyclic products.[2]
-
Synthesis of Functionalized Nanoparticles: In a mechanochemical process, high-energy ball milling of silicon wafers in the presence of this compound results in the formation of chloroalkyl-functionalized silicon nanoparticles.[2][9]
Application in Drug Discovery: Synthesis of GSK-3β Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a key enzyme in various signaling pathways, and its dysregulation is implicated in diseases such as Alzheimer's disease and cancer.[3]
The synthesis of bis(indolyl)maleimide pyridinophanes, which are potent GSK-3β inhibitors, utilizes this compound as a key building block. The general synthetic strategy involves the elaboration of this compound into an α,ω-diyne precursor, which then undergoes a cobalt-mediated [2+2+2] cycloaddition to form the macrocyclic core of the inhibitor.[2]
The inhibition of GSK-3β by these compounds can modulate signaling pathways such as the Wnt/β-catenin and PI3K/Akt pathways, which are critical for cell proliferation and survival.[15]
Figure 2: Simplified GSK-3β signaling pathway.
Experimental Protocols
General Procedure for Palladium-Catalyzed Hydrophosphonylation
This protocol is a representative example of a palladium-catalyzed hydrophosphonylation of a terminal alkyne.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired H-phosphonate (1.1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in a suitable anhydrous solvent (e.g., toluene (B28343) or THF).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired vinylphosphonate.
Table 2: Representative Yields for Palladium-Catalyzed Hydrophosphonylation
| Alkyne | H-Phosphonate | Catalyst | Yield (%) | Reference |
| This compound | Diethyl phosphite | Pd(PPh₃)₄ | 89-96 | [2] |
General Procedure for the Synthesis of Disubstituted Polyacetylenes
This protocol outlines a general method for the polymerization of this compound derivatives.
-
Monomer Synthesis: If necessary, first modify the chloro group of this compound via nucleophilic substitution to introduce the desired side chain.
-
Polymerization: In a glovebox or under a high vacuum line, dissolve the monomer in an anhydrous, degassed solvent (e.g., toluene). In a separate flask, prepare a solution of the catalyst system (e.g., NbCl₅ or WCl₆-Ph₄Sn) in the same solvent. Add the catalyst solution to the monomer solution and stir at room temperature.
-
Termination and Isolation: After a set reaction time, terminate the polymerization by adding a quenching agent (e.g., methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under a vacuum to a constant weight.
Table 3: Properties of a Naphthalene-Containing Polyacetylene Derived from a this compound Precursor
| Property | Value | Reference |
| Polymerization Yield | up to 91% | [2] |
| Molecular Weight (Mw) | up to 1.3 x 10⁵ | [2] |
| Light Emission Wavelength | 460-464 nm (blue light) | [2] |
Figure 3: Experimental workflow for polyacetylene synthesis.
Conclusion
This compound is a valuable and versatile bifunctional reagent in organic synthesis. Its terminal alkyne and primary chloride functionalities provide orthogonal reactive handles for a wide range of transformations, enabling the efficient construction of complex molecules. Its utility has been demonstrated in the synthesis of advanced materials, such as light-emitting polymers, and in the development of potent enzyme inhibitors for therapeutic applications. A thorough understanding of its reactivity and stability, as outlined in this guide, is crucial for its effective application in research and development. The provided experimental frameworks serve as a starting point for the design and execution of novel synthetic strategies utilizing this important building block.
References
- 1. This compound(10297-06-0) 1H NMR spectrum [chemicalbook.com]
- 2. Buy this compound | 10297-06-0 [smolecule.com]
- 3. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Evaluation of Improved Glycogen Synthase Kinase-3α Inhibitors in Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 6-Chloro-1-hexene | C6H11Cl | CID 70233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound(10297-06-0) MS spectrum [chemicalbook.com]
- 12. This compound | C6H9Cl | CID 272001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS 10297-06-0: this compound | CymitQuimica [cymitquimica.com]
- 14. Page loading... [wap.guidechem.com]
- 15. lifechemicals.com [lifechemicals.com]
Spectral Data Analysis of 6-Chloro-1-hexyne: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the compound 6-Chloro-1-hexyne (CAS No. 10297-06-0). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols used for their acquisition.
Introduction
This compound is a bifunctional organic molecule containing both a terminal alkyne and a primary alkyl chloride. These functional groups make it a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures through reactions such as Sonogashira coupling, click chemistry, and various nucleophilic substitution reactions. Accurate spectral characterization is crucial for verifying the identity and purity of this reagent in such applications. This document serves as a centralized resource for its key spectral features.
Data Presentation
The following sections summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The spectra for this compound were acquired in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Assignment (Proton) | Multiplicity |
| 3.57 | H-6 | Triplet |
| 2.24 | H-3 | Triplet |
| 1.98 | H-1 | Triplet |
| 1.91 | H-5 | Quintet |
| 1.68 | H-4 | Quintet |
¹³C NMR Data (Predicted)
Due to the unavailability of experimental data, the following ¹³C NMR chemical shifts were predicted using a validated computational model. This provides an expected reference for the carbon signals.
| Predicted Chemical Shift (ppm) | Assignment (Carbon) |
| 82.9 | C-2 |
| 69.1 | C-1 |
| 44.3 | C-6 |
| 30.9 | C-5 |
| 25.3 | C-4 |
| 17.8 | C-3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data presented here corresponds to electron ionization (EI) mass spectrometry.
Key Mass Spectrometry Data [1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 116 | Low | [M]⁺ (Molecular Ion, C₆H₉³⁵Cl) |
| 118 | Low | [M+2]⁺ (Isotope Peak, C₆H₉³⁷Cl) |
| 81 | High | [M - Cl]⁺ |
| 79 | High | [C₆H₇]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 53 | Moderate | [C₄H₅]⁺ |
| 41 | High | [C₃H₅]⁺ |
| 39 | High | [C₃H₃]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | ≡C-H | Stretch (strong, sharp) |
| ~2940 | C-H | Stretch (sp³ C-H) |
| ~2120 | C≡C | Stretch (weak to medium) |
| ~1430 | -CH₂- | Bend (scissoring) |
| ~650-800 | C-Cl | Stretch |
Experimental Protocols
The following are generalized yet detailed protocols representative of the methods used to acquire the spectral data for a liquid sample like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation : A 400 MHz NMR spectrometer is used for data acquisition.
-
¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are acquired and averaged.
-
¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency (~100 MHz). A proton-decoupled experiment (e.g., zgpg30) is performed to obtain singlets for all carbon signals. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans are typically acquired.
-
Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (GC-MS)
-
Sample Preparation : The neat liquid sample of this compound is diluted in a volatile solvent like dichloromethane (B109758) to a concentration of approximately 100 µg/mL.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is used.
-
Gas Chromatography : A 1 µL aliquot of the prepared sample is injected into the GC. A non-polar capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min.
-
Mass Spectrometry : The EI source is operated at 70 eV. The mass analyzer is set to scan a mass range of m/z 35-300. The source temperature is maintained at 230°C and the quadrupole at 150°C.
-
Data Analysis : The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of this compound are analyzed.
Infrared (IR) Spectroscopy
-
Sample Preparation : A single drop of neat this compound liquid is placed on the surface of one sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second plate is carefully placed on top to create a thin liquid film.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty sample compartment is first collected. The prepared salt plates are then placed in the sample holder. The sample spectrum is typically acquired over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Visualization of Spectral Data Relationships
The following diagrams, generated using Graphviz, illustrate the logical relationships and interpretations of the spectral data.
References
In-Depth Technical Guide to the Safety and Handling of 6-Chloro-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Chloro-1-hexyne (CAS No. 10297-06-0), a versatile bifunctional molecule utilized in a variety of synthetic applications. Due to its combination of a terminal alkyne and a primary alkyl chloride, this compound is a valuable building block but also possesses specific hazards that necessitate careful handling. This document outlines its chemical and physical properties, known hazards, safe handling and storage procedures, emergency protocols, and disposal guidelines.
Chemical and Physical Properties
This compound is a flammable, colorless to pale yellow liquid.[1] Its dual functionality, featuring a reactive terminal triple bond and a chlorine atom that can act as a leaving group, makes it a useful intermediate in the synthesis of more complex molecules, including polyacetylenes and functionalized nanoparticles.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 10297-06-0 | [3] |
| Molecular Formula | C₆H₉Cl | [3][4] |
| Molecular Weight | 116.59 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 0.962 g/mL at 25 °C | [4] |
| Boiling Point | 83 °C at 95 mmHg | |
| Flash Point | 37 °C (98.6 °F) - closed cup | |
| Refractive Index | n20/D 1.451 | |
| SMILES | C#CCCCCCl | [3] |
| InChIKey | ZUKOCGMVJUXIJA-UHFFFAOYSA-N | [3] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. It is a flammable liquid and vapor and causes skin, eye, and respiratory irritation.[3]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [3] |
Toxicological Data: Specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not readily available in published literature. However, based on its GHS classification, it should be treated as a substance with moderate acute toxicity upon dermal contact, ingestion, or inhalation.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[6]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[6]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. An apron may be used for additional protection against splashes.
-
Respiratory Protection: If working outside of a fume hood or in a situation with potential for significant aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Storage and Reactivity
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and other ignition sources.
-
Reactivity: this compound can undergo various chemical transformations. The terminal alkyne can participate in addition reactions, while the chlorine atom is a good leaving group for nucleophilic substitution.[2]
-
Incompatibilities: Incompatible with strong oxidizing agents.
Experimental Protocols: Generalized Workflow
While specific reaction protocols will vary, the following provides a generalized workflow for a reaction using this compound, based on common synthetic procedures like Friedel-Crafts acylations involving similar compounds.[8][9]
Caption: Generalized experimental workflow for a synthesis using this compound.
Detailed Methodology (Example: Friedel-Crafts Acylation Adaptation)
-
Setup: All glassware should be oven-dried and assembled while hot, then allowed to cool under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: The reaction vessel is charged with an anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath. The Lewis acid catalyst (e.g., AlCl₃) is added, followed by the dropwise addition of this compound and the substrate.[8][9]
-
Reaction: The reaction is typically stirred at a low temperature initially, then allowed to warm to room temperature and stirred for several hours until completion, which is monitored by an appropriate technique like Thin Layer Chromatography (TLC).[8]
-
Work-up: The reaction is carefully quenched by pouring it into a mixture of ice and acid. The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[9]
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel or vacuum distillation.
Emergency Procedures
Spills
-
Small Spills: Absorb with an inert, non-combustible material such as sand or vermiculite.[7] Collect the material into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Remove all ignition sources. Ventilate the area. Contain the spill if possible without risk. Emergency personnel with appropriate protective gear should perform the cleanup.
Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Fire
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7] Water spray can be used to cool fire-exposed containers.
-
Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal
This compound and materials contaminated with it must be disposed of as hazardous waste. As a halogenated organic compound, it should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[10][11] Do not mix with non-halogenated waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup by a licensed hazardous waste disposal service.[6] Glassware should be rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous waste.[6]
References
- 1. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]
- 2. Buy this compound | 10297-06-0 [smolecule.com]
- 3. This compound | C6H9Cl | CID 272001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. Auckland Microfab [microfab.auckland.ac.nz]
Solubility of 6-Chloro-1-hexyne in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-chloro-1-hexyne, a bifunctional molecule of interest in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Due to the absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive qualitative assessment of its expected solubility in a range of common organic solvents. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is presented to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists working with this compound, facilitating its effective use in reaction chemistry and process development.
Introduction to this compound
This compound is a halogenated terminal alkyne with the chemical formula C₆H₉Cl. Its structure, featuring a terminal triple bond and a primary alkyl chloride, makes it a versatile building block in organic synthesis. The presence of these two reactive functional groups allows for a variety of chemical transformations, including nucleophilic substitution at the chlorinated carbon and addition reactions across the alkyne. Understanding its solubility is critical for its application in solution-phase reactions, purification processes, and formulation development.
Qualitative Solubility Profile
Based on these principles, the expected qualitative solubility of this compound in various organic solvents is summarized in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | Soluble | The nonpolar hexyl chain of this compound will have favorable van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polar C-Cl bond will interact favorably with the polar groups of these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The molecule can engage in dipole-dipole interactions with the alcohol's hydroxyl group, and the hydrocarbon portion is compatible with the alkyl part of the alcohol. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Strong "like dissolves like" interaction due to the presence of chlorine in both solute and solvent. |
| Ethers | Diethyl Ether | Soluble | The ether's polarity is suitable to dissolve the polar part of the molecule, and its alkyl groups are compatible with the nonpolar part. |
It is important to note that this compound is expected to be insoluble in water. The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker interactions between water and the haloalkane.[3]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The following gravimetric method is a reliable approach for determining the solubility of a liquid solute like this compound in an organic solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated glass vials with screw caps
-
Micropipettes or syringes
-
Drying oven
-
Centrifuge (optional)
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate liquid phase of the solute ensures that the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a period to allow the undissolved solute to settle. If necessary, centrifuge the vial at a low speed to facilitate phase separation.
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated micropipette or syringe.
-
Transfer the aliquot to a pre-weighed, dry glass vial. Record the mass of the empty vial.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the aliquot of the saturated solution to determine the total mass of the solution.
-
Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of this compound to avoid loss of the solute. A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.
-
Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it again.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial minus the mass of the empty vial.
-
The mass of the solvent is the total mass of the solution minus the mass of the dissolved this compound.
-
Solubility can be expressed in various units, such as:
-
g/100 g of solvent = (mass of solute / mass of solvent) x 100
-
g/100 mL of solvent = (mass of solute / volume of solvent) x 100
-
mol/L of solvent = (moles of solute / volume of solvent in L)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests broad solubility in most non-aqueous media. For research and development purposes where precise solubility is required, the provided experimental protocol offers a robust method for its determination. This guide serves as a foundational resource for scientists and professionals, enabling a more informed and effective application of this compound in their work.
References
A Technical Guide to 6-Chloro-1-hexyne for Researchers and Drug Development Professionals
An in-depth exploration of the commercial availability, chemical reactivity, and practical applications of the versatile building block, 6-Chloro-1-hexyne, tailored for professionals in the scientific community.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing this compound (CAS No. 10297-06-0) in their synthetic endeavors. This bifunctional molecule, featuring a terminal alkyne and a primary alkyl chloride, is a valuable intermediate in the synthesis of a wide array of complex organic structures, including heterocycles, functionalized polymers, and biologically active compounds.
Commercial Availability and Specifications
This compound is readily available from a number of commercial chemical suppliers. The purity and available quantities vary by supplier, and it is crucial to select a grade appropriate for the intended application. The following table summarizes the offerings from several key suppliers.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | 469777 | 98% | 5 mL, 25 mL |
| Thermo Scientific | AAH53476AC, AAH53476AA | 98%, 97% | 5 mL, 25 mL |
| TCI America | C1493 | >97.0% (GC) | 5g, 25g |
| Apollo Scientific | PC4951 | 98% | 1g, 5g, 25g |
| Smolecule | S1509541 | Not specified | In Stock |
| Hangzhou Share Chemical | Not specified | 99% | 100g, 1kg, and larger |
Physical and Chemical Properties:
-
Molecular Formula: C₆H₉Cl
-
Molecular Weight: 116.59 g/mol
-
Boiling Point: 83 °C at 95 mmHg
-
Density: 0.962 g/mL at 25 °C
-
Refractive Index: n20/D 1.451
Key Synthetic Applications and Experimental Protocols
This compound is a versatile reagent that participates in a variety of chemical transformations, leveraging the reactivity of both the terminal alkyne and the alkyl chloride moieties. Key applications include cross-coupling reactions, cycloadditions, and cyclization reactions.
Sonogashira Coupling
The terminal alkyne of this compound is readily employed in Sonogashira coupling reactions to form C(sp)-C(sp²) bonds. This reaction is a powerful tool for the synthesis of substituted alkynes. While traditionally a palladium- and copper-cocatalyzed reaction, nickel-catalyzed variants have also been developed.[1]
This protocol describes a general procedure for the nickel-catalyzed cross-coupling of a terminal alkyne with an aryl iodide or bromide.
Materials:
-
Nickel(II) chloride (NiCl₂)
-
Degassed N,N-dimethylacetamide (DMAc)
-
Aryl iodide or bromide (e.g., 4-iodo-1,1'-biphenyl)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Activated Zinc powder
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add NiCl₂ (0.05 mmol, 10 mol%) to a solution of 1,10-phenanthroline (0.075 mmol, 15 mol%) in degassed DMAc (2.00 mL) in a 15 mL single-neck flask. Stir the solution at 25°C for 30 minutes.
-
Reaction Setup: To the catalyst mixture, add the aryl halide (0.50 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), Cs₂CO₃ (1.00 mmol, 2.0 equiv), and activated zinc powder (0.75 mmol, 1.5 equiv).
-
Reaction: Seal the flask and stir the reaction mixture at 80°C for 24 hours.
-
Work-up:
-
Pour the reaction mixture into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Wash the combined organic extracts with brine (1 x 25 mL).
-
Dry the ethyl acetate layer with anhydrous Na₂SO₄.
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Cobalt-Mediated [2+2+2] Cycloaddition
This compound can participate in cobalt-mediated [2+2+2] cycloaddition reactions with other alkynes and nitriles to construct substituted aromatic and heteroaromatic ring systems.[2][3][4][5] This methodology is particularly powerful for the synthesis of complex polycyclic molecules. For instance, the cocyclization of α,ω-diynes with this compound can lead to the formation of annulated benzenes.
While a specific detailed protocol for this compound was not found in the initial search, a general procedure can be outlined based on related literature. These reactions are typically catalyzed by cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) and are often carried out in a non-polar solvent under inert atmosphere, sometimes with photolytic or thermal initiation. Careful control of stoichiometry and reaction conditions is crucial for achieving high chemo- and regioselectivity.
Amine-Induced Cyclization of 6-Chloro-1-hexynylphosphonate
The reaction of the phosphonate (B1237965) derivative of this compound with primary and secondary amines leads to the formation of 2-aminocyclohexenylphosphonates. This transformation proceeds via an intramolecular C-C cyclization.
A solution of 6-chloro-1-hexynylphosphonate in a suitable solvent is treated with a primary or secondary amine. The reaction mixture is typically heated to afford the cyclized product. The specific reaction conditions, such as solvent and temperature, will depend on the nature of the amine used. The reaction has been reported to give isolated yields in the range of 62-85%.
Application in the Synthesis of Biologically Active Molecules
Derivatives of this compound have been utilized in the synthesis of potent and selective inhibitors of Glycogen (B147801) Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer.
The Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. Several signaling pathways converge on GSK-3 to modulate its activity. For instance, the insulin (B600854) and Wnt signaling pathways lead to the inhibition of GSK-3.
In the insulin signaling pathway , the activation of Akt (Protein Kinase B) leads to the phosphorylation of GSK-3β at Serine 9, rendering it inactive. This inactivation promotes glycogen synthesis and protein synthesis.
In the Wnt signaling pathway , the binding of Wnt to its receptor leads to the disruption of a "destruction complex" containing GSK-3, Axin, and APC. This prevents the GSK-3-mediated phosphorylation and subsequent degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus to regulate gene transcription.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the preparation of complex molecules for research, drug discovery, and materials science. This guide provides a foundational understanding of its commercial availability, key synthetic applications with illustrative protocols, and its relevance in the synthesis of biologically active compounds. Researchers are encouraged to consult the primary literature for more specific and detailed experimental procedures tailored to their specific synthetic targets.
References
The Synthetic Chemist's Compass: A Guide to Halogenated Hydrocarbons in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Halogenated hydrocarbons, organic compounds containing one or more halogen atoms, are fundamental building blocks in the landscape of modern organic synthesis. Their unique physicochemical properties, conferred by the presence of fluorine, chlorine, bromine, or iodine, render them indispensable reagents and intermediates in the construction of complex molecular architectures, particularly within the pharmaceutical industry. The strategic incorporation of halogens can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenation a critical tool in drug discovery and development.[1][2] This guide provides an in-depth exploration of the synthesis and application of halogenated hydrocarbons, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their synthetic endeavors.
Properties and Reactivity of Halogenated Hydrocarbons
The reactivity of a halogenated hydrocarbon is largely dictated by the nature of the halogen atom and the structure of the carbon skeleton to which it is attached. The electronegativity of the halogen atom creates a polar carbon-halogen (C-X) bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[3][4] The strength of the C-X bond decreases down the group (C-F > C-Cl > C-Br > C-I), influencing the leaving group ability of the halide. Consequently, alkyl iodides are the most reactive towards nucleophilic substitution, while alkyl fluorides are the least reactive.[5]
The structure of the alkyl group also plays a crucial role. Primary, secondary, and tertiary alkyl halides exhibit different reactivities and favor different reaction mechanisms (SN1 vs. SN2).[6][7] Aryl and vinyl halides, where the halogen is attached to an sp²-hybridized carbon, are generally less reactive towards nucleophilic substitution due to the increased strength of the C-X bond but are key substrates in transition-metal-catalyzed cross-coupling reactions.[4]
Key Synthetic Methodologies for Halogenation
The introduction of a halogen atom into a hydrocarbon framework can be achieved through a variety of methods, each with its own scope and limitations.
Free-Radical Halogenation of Alkanes
This method involves the reaction of an alkane with a halogen (typically Cl₂ or Br₂) in the presence of UV light or heat.[8][9] The reaction proceeds via a free-radical chain mechanism consisting of initiation, propagation, and termination steps.[10] While effective for producing simple alkyl halides, this method often suffers from a lack of selectivity, leading to a mixture of mono- and polyhalogenated products, as well as constitutional isomers.[11]
Electrophilic Aromatic Substitution
For the halogenation of aromatic compounds, electrophilic aromatic substitution is the most common method.[12][13] A Lewis acid catalyst, such as FeCl₃ or AlBr₃, is typically required to activate the halogen (Cl₂ or Br₂) and generate a potent electrophile that can be attacked by the electron-rich aromatic ring.[14]
Halogen Exchange Reactions: The Swarts Reaction
The Swarts reaction is a powerful method for the synthesis of alkyl fluorides, which are often difficult to prepare directly.[1][15][16] This reaction involves the treatment of an alkyl chloride or bromide with a metal fluoride, such as AgF, Hg₂F₂, or SbF₃, to exchange the halogen.[3][17]
Core Synthetic Transformations of Halogenated Hydrocarbons
Halogenated hydrocarbons serve as versatile precursors for a vast array of functional groups through several key transformations.
Nucleophilic Substitution Reactions
One of the most fundamental reactions of alkyl halides is nucleophilic substitution, where a nucleophile replaces the halogen atom.[6][17] This class of reactions is broadly categorized into two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The operative mechanism is influenced by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.[6][18]
Grignard Reagent Formation and Reactions
Alkyl and aryl halides react with magnesium metal in an etheral solvent to form organomagnesium halides, commonly known as Grignard reagents (R-MgX).[5][19] This reaction transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic one.[20] Grignard reagents are potent carbon nucleophiles that react with a wide range of electrophiles, most notably aldehydes and ketones, to form new carbon-carbon bonds, providing a powerful tool for molecular construction.[5]
Suzuki-Miyaura Cross-Coupling
Aryl and vinyl halides are key substrates in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron compound and an organohalide.[21][22] This reaction is catalyzed by a palladium complex and has become one of the most important and widely used methods for the synthesis of biaryls, a common motif in pharmaceuticals.[23][24]
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the key transformations discussed.
| Table 1: Nucleophilic Substitution of 1-Bromobutane (B133212) | ||||
| Nucleophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sodium Cyanide (NaCN) | DMSO | 60 | 2 h | >90 |
| Sodium Azide (NaN₃) | DMF | 80 | 3 h | ~95 |
| Sodium Iodide (NaI) | Acetone | Reflux | 1 h | >90[25] |
| Sodium Hydroxide (NaOH) | H₂O/THF | Reflux | 4 h | ~85 |
| Table 2: Grignard Reagent Synthesis and Reaction | |||
| Alkyl Halide | Carbonyl Compound | Solvent | Yield (%) |
| 1-Bromobutane | Acetone | Diethyl Ether | ~80 |
| Bromobenzene | Benzaldehyde | THF | ~85-90 |
| 4-Bromoanisole | Dry Ice (CO₂) | THF | ~75-85[20] |
| Table 3: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid | ||||
| Aryl Bromide | Palladium Catalyst | Ligand | Base | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ | PPh₃ | K₂CO₃ | >90[26] |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | - | Na₂CO₃ | ~95 |
| 2-Bromopyridine | Pd₂(dba)₃ | SPhos | K₃PO₄ | >90[27] |
| Table 4: Spectroscopic Data for Representative Halogenated Hydrocarbons | | | | | Compound | Technique | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | | | 1-Chlorobutane (B31608) | ¹H NMR (CDCl₃) | 3.53 (t, 2H), 1.77 (quint, 2H), 1.45 (sext, 2H), 0.95 (t, 3H) | | | | ¹³C NMR (CDCl₃) | 44.7, 34.8, 20.2, 13.3[4][28][29] | | | | IR (liquid film) | 2960, 2873 (C-H stretch), 1466 (C-H bend), 728 (C-Cl stretch)[30] | | | Bromobenzene | ¹H NMR (CDCl₃) | 7.55-7.45 (m, 2H), 7.35-7.25 (m, 3H) | | | | ¹³C NMR (CDCl₃) | 131.7, 130.2, 127.2, 122.6[31][32][33] | | | | IR (liquid film) | 3061 (Ar C-H stretch), 1579, 1474 (C=C stretch), 735, 685 (C-H bend) | |
Experimental Protocols
Protocol 1: Synthesis of n-Butylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings (2.4 g, 100 mmol)
-
1-Bromobutane (13.7 g, 10.9 mL, 100 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Iodine crystal (1)
Procedure:
-
All glassware must be oven-dried and assembled while hot under a dry atmosphere (e.g., nitrogen or argon).
-
Place the magnesium turnings and a small crystal of iodine in a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Dissolve the 1-bromobutane in 40 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add approximately 5 mL of the 1-bromobutane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gently warm the flask with a heat gun.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting grey-black solution is the Grignard reagent and should be used immediately.[5][19]
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole (1.87 g, 10 mmol)
-
Phenylboronic acid (1.46 g, 12 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 22.4 mg, 0.1 mmol)
-
Triphenylphosphine (PPh₃, 52.4 mg, 0.2 mmol)
-
Potassium carbonate (K₂CO₃, 4.14 g, 30 mmol)
-
Toluene (B28343) (50 mL)
-
Water (25 mL)
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the toluene and water to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Heat the reaction mixture to 85 °C with vigorous stirring under a nitrogen atmosphere for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 50 mL of ethyl acetate.
-
Separate the organic layer, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[26][34]
Protocol 3: SN2 Reaction - Synthesis of Pentanenitrile from 1-Bromobutane
Materials:
-
1-Bromobutane (6.85 g, 5.45 mL, 50 mmol)
-
Sodium cyanide (NaCN, 2.7 g, 55 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO, 50 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the sodium cyanide in DMSO.
-
Add the 1-bromobutane to the solution.
-
Heat the reaction mixture to 60 °C and stir for 2 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting pentanenitrile by distillation.
Visualizing Synthetic Pathways and Mechanisms
Caption: General workflow for the synthesis and application of halogenated hydrocarbons.
Caption: Comparison of SN1 and SN2 nucleophilic substitution mechanisms.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Formation of a Grignard reagent and its reaction with a carbonyl compound.
References
- 1. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Swarts Reaction [unacademy.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Grignard Reagent Lab Report - 774 Words | Internet Public Library [ipl.org]
- 6. web.viu.ca [web.viu.ca]
- 7. ocw.uci.edu [ocw.uci.edu]
- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ck12.org [ck12.org]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. collegedunia.com [collegedunia.com]
- 16. Swarts Reaction - Mechanism, Application, Examples, FAQs [careers360.com]
- 17. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. odp.library.tamu.edu [odp.library.tamu.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. rose-hulman.edu [rose-hulman.edu]
- 23. benchchem.com [benchchem.com]
- 24. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. webassign.net [webassign.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 29. 1-Chlorobutane(109-69-3) 13C NMR [m.chemicalbook.com]
- 30. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 31. spectrabase.com [spectrabase.com]
- 32. Bromobenzene(108-86-1) 13C NMR spectrum [chemicalbook.com]
- 33. spectrabase.com [spectrabase.com]
- 34. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 6-Chloro-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] The functionalization of molecules with terminal alkynes such as 6-chloro-1-hexyne is of particular interest in drug discovery, as the resulting chloroalkyl-functionalized alkynes serve as versatile building blocks for further molecular elaboration.[4][5]
However, the use of alkyl halides, especially alkyl chlorides like this compound, in Sonogashira couplings presents a significant challenge due to their lower reactivity compared to aryl or vinyl halides.[6] Overcoming this hurdle often requires specialized catalytic systems and optimized reaction conditions. This document provides detailed application notes and protocols for the use of this compound in Sonogashira coupling reactions, with a focus on a promising nickel-catalyzed approach for non-activated alkyl chlorides.
Reaction Principles and Considerations
The classical Sonogashira reaction involves the coupling of a terminal alkyne with an sp²-hybridized carbon of an aryl or vinyl halide. The generally accepted reactivity trend for the halide is I > Br > Cl > F.[7] Consequently, the use of chlorides as coupling partners is the most challenging.
For a substrate like this compound, there are two potential reactive sites: the terminal alkyne and the alkyl chloride. In a traditional Sonogashira coupling with an aryl halide, the terminal alkyne is the intended reactive partner. The chloroalkyl chain can then be used for subsequent functionalization.
Given the low reactivity of alkyl chlorides in traditional palladium-catalyzed Sonogashira reactions, recent advancements have focused on the use of alternative catalysts. Nickel-based catalytic systems have emerged as a promising solution for the coupling of non-activated alkyl halides.[1][8] These systems can facilitate the C(sp³)–C(sp) bond formation under milder conditions than previously possible. A key strategy to enhance the reactivity of alkyl chlorides in these systems is the addition of an iodide salt, such as sodium iodide (NaI), which is thought to facilitate the reaction through an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.[6]
Quantitative Data Summary
| Entry | Alkyl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Chlorooctane | Phenylacetylene | NiCl₂([P,S] ligand) (1) | CuI (5) | Cs₂CO₃ | DMSO | 50 | 12 | 85 | [6] |
| 2 | 1-Chlorohexane | 4-Ethynyltoluene | NiCl₂([P,S] ligand) (1) | CuI (5) | Cs₂CO₃ | DMSO | 50 | 12 | 82 | [6] |
| 3 | 1-Chloro-4-phenylbutane | 1-Octyne | NiCl₂([P,S] ligand) (1) | CuI (5) | Cs₂CO₃ | DMSO | 50 | 12 | 78 | [6] |
| 4 | 1-Chloroadamantane | Phenylacetylene | NiCl₂([P,S] ligand) (1) | CuI (5) | Cs₂CO₃ | DMSO | 50 | 12 | 92 | [6] |
Experimental Protocols
The following is a detailed experimental protocol for the nickel-catalyzed Sonogashira coupling of a non-activated alkyl chloride with a terminal alkyne, adapted from the literature for the specific use of this compound.[6]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Nickel(II) chloride complex with a [P,S] bidentate ligand (e.g., as described in Fan et al., 2017)[6]
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium iodide (NaI)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dried 25 mL Schlenk flask containing a magnetic stir bar, add cesium carbonate (1.5 mmol, 1.5 equiv) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Seal the flask and purge with a stream of dry nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of inert gas, add the nickel catalyst (0.01 mmol, 1 mol%), the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and sodium iodide (0.2 mmol, 20 mol%).
-
Add 2.5 mL of anhydrous DMSO via syringe.
-
Place the flask in a preheated oil bath at 50 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 15 mL of water and 1 mL of 1 M HCl.
-
Extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizations
The following diagrams illustrate the general workflow of a Sonogashira coupling reaction and the proposed catalytic cycle for the nickel-catalyzed variant.
Caption: General workflow for a Sonogashira coupling reaction.
Caption: Proposed catalytic cycle for a Nickel-catalyzed Sonogashira reaction.
References
- 1. Nickel catalysts in Sonogashira coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
6-Chloro-1-hexyne: A Versatile Precursor for Advanced Polymer Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-hexyne is a bifunctional monomer that serves as a valuable precursor in the synthesis of a wide array of functional polymers. Its unique structure, featuring a terminal alkyne group and a terminal chlorine atom, allows for versatile polymerization and post-polymerization modification strategies. The alkyne functionality provides a reactive site for polymerization via transition metal catalysis and for post-polymerization modification using highly efficient "click chemistry" reactions. The chloro group offers a handle for further functionalization, enabling the introduction of various chemical moieties to tailor the final properties of the polymer. These characteristics make this compound an attractive building block for materials with potential applications in optoelectronics, nanotechnology, and drug delivery.
Applications
Polymers derived from this compound are finding applications in several cutting-edge areas of scientific research:
-
Light-Emitting Polymers: The polymerization of this compound and its derivatives can yield substituted polyacetylenes with tunable light-emitting properties. These materials are being investigated for use in organic light-emitting diodes (OLEDs).
-
Functionalized Nanoparticles: this compound is utilized in the mechanochemical synthesis of functionalized silicon nanoparticles.[1] The terminal chloro groups on the nanoparticle surface provide a platform for further chemical modifications, opening up possibilities in bio-imaging and drug delivery.
-
Bioconjugation and Drug Delivery: The alkyne group on the polymer backbone is amenable to post-polymerization modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the covalent attachment of biomolecules, targeting ligands, and therapeutic agents, paving the way for the development of sophisticated drug delivery systems.
Data Presentation
The following table summarizes the quantitative data for polymers synthesized using various methods, including those analogous to what could be expected for this compound.
| Polymerization Method | Monomer | Catalyst System | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| Transition Metal Catalysis | Phenylacetylene | WCl6·Ph4Sn | up to 1 x 10^5 | - | High | [2] |
| Transition Metal Catalysis | Fluorene-substituted acetylene (B1199291) (M1) | WCl6/n-Bu4Sn | - | - | 68 | [3] |
| ATRP | Methyl Methacrylate (MMA) | Cu(I)Br / N-propyl-2-pyridylmethanimine | 8,760 | 1.20 | 89.3 | |
| ATRP | Styrene | Cu(I)Br / N-pentyl-2-pyridylmethanimine | 5,270 | 1.29 | 77.9 | |
| ATRP | Acrylates | CuBr/Me6TREN | ~21,600 | ~1.18 | 85 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Transition Metal Catalysis
This protocol is an illustrative example for the polymerization of an acetylenic monomer using a WCl6/n-Bu4Sn catalyst system, adapted from a general procedure for similar monomers.[2][3]
Materials:
-
This compound (monomer)
-
Tungsten(VI) chloride (WCl6) (catalyst)
-
Tetrabutyltin (n-Bu4Sn) (cocatalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve this compound (e.g., 1.0 g, 8.57 mmol) in anhydrous toluene (e.g., 20 mL).
-
Catalyst Preparation: In a separate Schlenk tube, prepare the catalyst solution by dissolving WCl6 (e.g., 0.068 g, 0.17 mmol) and n-Bu4Sn (e.g., 0.118 g, 0.34 mmol) in anhydrous toluene (e.g., 5 mL). Allow the solution to age for 30 minutes at room temperature.[3]
-
Polymerization: Using a gas-tight syringe, transfer the catalyst solution to the monomer solution. Stir the reaction mixture at 30°C for 24 hours under an inert atmosphere.[3]
-
Polymer Precipitation and Purification: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL) with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at room temperature to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.[5][6][7][8]
Protocol 2: Post-Polymerization Modification via Click Chemistry
This protocol describes a general procedure for the functionalization of an alkyne-terminated polymer with an azide-containing molecule via CuAAC.[9][10][11]
Materials:
-
Poly(this compound) (or another alkyne-containing polymer)
-
Azide-functionalized molecule (e.g., azido-PEG, a fluorescent azide)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO4) and a reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, or a mixture of water and a suitable organic solvent)
-
Dialysis tubing or precipitation solvent for purification
Procedure:
-
Dissolution: In a flask, dissolve the alkyne-containing polymer (e.g., 100 mg) and the azide-functionalized molecule (e.g., 1.2 equivalents relative to the alkyne groups) in the chosen solvent.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. If using CuBr, dissolve it with the ligand (e.g., PMDETA, 1:1 molar ratio to CuBr) in the solvent. If using CuSO4, prepare an aqueous solution and a separate solution of sodium ascorbate (B8700270).
-
Click Reaction: Add the catalyst solution to the polymer solution. If using CuSO4/sodium ascorbate, add the CuSO4 solution followed by the sodium ascorbate solution. Stir the reaction mixture at room temperature for 24 hours.
-
Purification:
-
Precipitation: Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., methanol or diethyl ether). Filter and wash the polymer.
-
Dialysis: Alternatively, transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off and dialyze against a suitable solvent (e.g., water or DMF) for 48 hours to remove the copper catalyst and unreacted reagents.
-
-
Drying: Lyophilize or dry the purified polymer under vacuum.
-
Characterization: Confirm the successful functionalization using NMR and Fourier-transform infrared (FTIR) spectroscopy by observing the appearance of characteristic signals from the attached molecule and the disappearance of the alkyne signal.
Protocol 3: Functionalization of Silicon Nanoparticles with this compound
This protocol is based on the mechanochemical synthesis of chloroalkyl-functionalized silicon nanoparticles.[1]
Materials:
-
Crystalline silicon wafers
-
This compound
-
Hexyne or hexene (solvent)
-
High-energy ball mill with stainless steel vials and balls
Procedure:
-
Preparation: Place pieces of crystalline silicon wafer (e.g., 0.75 g) into a stainless steel milling vial along with stainless steel balls.
-
Reaction Mixture: Add a solution of this compound in either hexyne or hexene (e.g., 25 mL total volume with a desired concentration of this compound, such as 10% v/v).[1]
-
Ball Milling: Seal the vial and perform high-energy ball milling for a specified duration (e.g., 1-4 hours). The milling process fractures the silicon wafers, exposing reactive surfaces that react with the this compound.
-
Work-up: After milling, open the vial in a fume hood.
-
Purification: Centrifuge the resulting suspension to separate the functionalized silicon nanoparticles from larger, unreacted silicon particles.
-
Wash the nanoparticles with a suitable solvent (e.g., hexane) to remove unreacted reagents.
-
Dry the functionalized silicon nanoparticles under vacuum.
-
Characterization: Characterize the nanoparticles using Transmission Electron Microscopy (TEM) for size and morphology, and NMR and FTIR spectroscopy to confirm the surface functionalization.[1]
Visualizations
Caption: Workflow for the synthesis and functionalization of polymers and nanoparticles from this compound.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 9. iipseries.org [iipseries.org]
- 10. researchgate.net [researchgate.net]
- 11. The use of azide-alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers. | Semantic Scholar [semanticscholar.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. dokumen.pub [dokumen.pub]
Applications of 6-Chloro-1-hexyne in Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-hexyne is a bifunctional organic molecule that serves as a versatile building block in organic synthesis. Its structure, featuring a terminal alkyne and a primary alkyl chloride, makes it a particularly useful reagent in the field of click chemistry. The terminal alkyne group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form a stable 1,2,3-triazole ring.[1][2] This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecular architectures.[1] The presence of the chloro-substituent on the hexyl chain provides an additional handle for subsequent functionalization, further expanding its utility in drug discovery, bioconjugation, and materials science.[3][4]
This document provides detailed application notes and protocols for the use of this compound in click chemistry, with a focus on the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Principle of the Reaction
The primary application of this compound in click chemistry is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. The reaction proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer.[1][2]
The general workflow for a CuAAC reaction using this compound is depicted below.
Caption: General workflow for a CuAAC reaction.
Applications
The 1,2,3-triazole linkage formed through the click reaction is not merely a linker but also a valuable pharmacophore in medicinal chemistry, known for its stability and ability to participate in hydrogen bonding.[5] The bifunctionality of this compound allows for the synthesis of diverse molecular structures with potential applications in:
-
Drug Discovery: Synthesis of novel heterocyclic compounds for screening as potential therapeutic agents. The triazole core is a feature in a number of approved drugs.[5]
-
Bioconjugation: Linking of biomolecules, such as peptides, proteins, or nucleic acids, to other molecules for applications in diagnostics, therapeutics, and proteomics.[6][7][8] The chloro- group can be used for further attachment of other functionalities.
-
Polymer and Materials Science: Modification of polymers to introduce specific functionalities, leading to the development of new materials with tailored properties.[3][4][9]
Experimental Protocols
Protocol 1: General Synthesis of a 1,4-Disubstituted 1,2,3-Triazole using this compound
This protocol describes a general procedure for the reaction of this compound with an organic azide, such as benzyl (B1604629) azide, to form the corresponding 1,4-disubstituted 1,2,3-triazole.
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or dimethylformamide (DMF))
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Add this compound (1.1 eq) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Expected Outcome:
The reaction is expected to yield the 1-(benzyl)-4-(4-chlorobutyl)-1H-1,2,3-triazole. While specific yield data for this reaction with this compound is not available in the searched literature, similar CuAAC reactions typically provide good to excellent yields (often >80%).[6][10]
The logical relationship for this synthesis is outlined below.
Caption: Synthesis of a 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Bioconjugation of an Azido-Modified Peptide with this compound
This protocol provides a general method for the bioconjugation of a peptide containing an azide functionality with this compound. This introduces a handle for further modifications via the chloro group.
Materials:
-
Azido-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Dissolve the azido-modified peptide in PBS buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.
-
Prepare fresh aqueous stock solutions of CuSO₄·5H₂O, sodium ascorbate, and THPTA.
-
In a microcentrifuge tube, combine the azido-peptide solution with the this compound stock solution (typically 10-50 equivalents relative to the peptide).
-
Premix the CuSO₄ and THPTA solutions (a typical ratio is 1:5 Cu:ligand).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the premixed CuSO₄/THPTA solution. Final concentrations are typically in the range of 50-200 µM for copper.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Purify the resulting chloro-functionalized peptide conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the copper catalyst.
The experimental workflow for this bioconjugation is illustrated below.
Caption: Workflow for peptide bioconjugation.
Quantitative Data Summary
Due to the lack of specific experimental data for click reactions involving this compound in the searched literature, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform optimization studies for their specific substrates to determine optimal reaction conditions and yields. Key parameters to optimize include:
-
Catalyst Loading: Typically 1-10 mol% of the copper source is used.
-
Ligand to Copper Ratio: A ratio of 5:1 is often employed to protect biomolecules from oxidative damage.[7]
-
Solvent System: The choice of solvent can significantly impact reaction rates and yields.
-
Reaction Time and Temperature: These should be optimized for each specific reaction.
Conclusion
This compound is a valuable and versatile reagent for use in click chemistry. Its bifunctional nature allows for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles with a pendant chloroalkyl chain that can be used for further chemical modifications. The protocols provided herein offer a starting point for researchers to explore the applications of this compound in their own work in drug discovery, bioconjugation, and materials science. Further research is needed to generate and publish specific quantitative data for click reactions involving this promising building block.
References
- 1. uwo.scholaris.ca [uwo.scholaris.ca]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. Electrochemically protected copper(I)-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: Protocols for Nucleophilic Substitution on 6-Chloro-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-hexyne is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure incorporates a terminal alkyne, which is amenable to a variety of transformations including "click chemistry" cycloadditions, Sonogashira couplings, and deprotonation to form a potent nucleophile. Additionally, it possesses a primary alkyl chloride, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide range of functional groups, rendering it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials.
These application notes provide detailed protocols for several common and synthetically useful nucleophilic substitution reactions performed on this compound. The methodologies described herein are based on established literature procedures and offer reliable pathways to key chemical intermediates.
General Reaction Mechanism: SN2 Pathway
The substitution of the chlorine atom on this compound proceeds via a concerted SN2 mechanism. In this pathway, the incoming nucleophile attacks the electrophilic carbon atom bearing the chlorine, while the chloride ion simultaneously departs as the leaving group. This process occurs in a single step through a trigonal bipyramidal transition state.
Caption: General SN2 mechanism on this compound.
Protocol 1: Halogen Exchange (Finkelstein Reaction) - Synthesis of 6-Iodo-1-hexyne
The Finkelstein reaction is a classic method for preparing alkyl iodides from alkyl chlorides or bromides. The reaction is driven to completion by the precipitation of the insoluble sodium chloride byproduct in an acetone (B3395972) solvent. 6-Iodo-1-hexyne is a useful intermediate, as iodides are better leaving groups than chlorides in subsequent substitution reactions and are valuable partners in various coupling reactions.
Quantitative Data Summary
| Reagent | Molar Eq. | Solvent | Temperature | Time | Yield (%) | Reference |
| Sodium Iodide | 6.3 | Acetone | Reflux | Overnight | 98 | [1][2] |
| Sodium Iodide | 5.5 | Acetone | Reflux | 18 h | N/A* | [3] |
*Note: While the yield for this specific reaction was not provided, a similar reaction with 8-chloro-1-octyne under these conditions gave a 91% yield.[3]
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide (39.0 g, 262 mmol).
-
Reagent Addition: Add 100 mL of acetone to the flask, followed by this compound (5.0 mL, 4.8 g, 41.3 mmol).
-
Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to reflux and maintain stirring overnight (approx. 16-18 hours). A white precipitate (NaCl) will form as the reaction proceeds.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Extraction: To the resulting residue, add 150 mL of hexane (B92381) and stir to suspend the solids.
-
Purification: Remove the solid sodium iodide and sodium chloride by filtration through a pad of celite or by simple gravity filtration. Wash the solid cake with a small amount of fresh hexane.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification (Optional): If necessary, purify the product by flash column chromatography using hexane as the eluent to afford pure 6-iodo-1-hexyne as an oil. A yield of 98% has been reported for this procedure.[1][2]
Protocol 2: Azide (B81097) Substitution - Synthesis of 6-Azido-1-hexyne
The substitution with sodium azide provides a straightforward route to alkyl azides. 6-Azido-1-hexyne is a highly valuable intermediate, particularly for "click chemistry" applications, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in drug discovery, bioconjugation, and materials science.
Quantitative Data Summary (based on analogous reactions)
| Reagent | Molar Eq. | Solvent | Temperature | Time | Yield (%) | Reference |
| Sodium Azide | 3.0 | DMF | Room Temp. | 18 h | 98 | [3] |
*Note: This data is for the conversion of 6-bromo-1-hexene. The protocol is expected to be highly effective for this compound, potentially requiring slightly longer reaction times or gentle heating.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add sodium azide (NaN₃, 8.0 g, 123 mmol).
-
Reagent Addition: Add 100 mL of anhydrous dimethylformamide (DMF), followed by this compound (4.8 g, 41.0 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Workup: Once the starting material is consumed, pour the reaction mixture into 400 mL of water.
-
Extraction: Extract the aqueous phase with diethyl ether or hexane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford 6-azido-1-hexyne. The product is often of sufficient purity for subsequent steps.
Protocol 3: Williamson Ether Synthesis - Synthesis of 6-Alkoxy-1-hexyne
The Williamson ether synthesis allows for the preparation of ethers by reacting an alkyl halide with an alkoxide. This protocol provides a general method for attaching an alkoxy group to the hexyne chain, which is useful for modifying the solubility and electronic properties of the molecule.
Quantitative Data Summary (Example)
| Nucleophile | Base | Molar Eq. (Base) | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Nitroestrone | NaOH | 1.0 | Methanol (B129727) / DMSO (3:1) | Room Temp. | 10 h | 54 | [4] |
Detailed Experimental Protocol (Example with Sodium Methoxide)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous methanol (50 mL).
-
Alkoxide Formation: Carefully add sodium metal (1.0 g, 43.5 mmol) in small portions to the methanol at 0 °C. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure proper ventilation and inert atmosphere. Stir until all the sodium has dissolved to form sodium methoxide (B1231860).
-
Reagent Addition: Add this compound (4.6 g, 39.5 mmol) dropwise to the sodium methoxide solution at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by adding water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude 6-methoxy-1-hexyne can be purified by distillation if necessary.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the Finkelstein reaction protocol described above.
References
Application Notes and Protocols: 6-Chloro-1-hexyne in the Synthesis of Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-hexyne is a versatile bifunctional reagent increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its terminal alkyne and primary alkyl chloride functionalities allow for sequential, regioselective reactions, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel bis(indolyl)maleimide pyridinophanes, a class of potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.
The synthetic strategy hinges on the initial elaboration of this compound into a key α,ω-diyne intermediate. This diyne subsequently undergoes a cobalt-mediated [2+2+2] cycloaddition with a bis(indolyl)maleimide to construct the core pyridinophane structure of the target GSK-3 inhibitors.
Synthetic Pathway Overview
The multi-step synthesis transforms the readily available this compound into a complex macrocyclic pyridinophane. The key transformations involve the formation of a symmetrical α,ω-diyne and a subsequent metal-catalyzed cycloaddition to form the pyridine (B92270) ring.
Caption: Synthetic workflow from this compound to the final pyridinophane product.
Experimental Protocols
Protocol 1: Synthesis of the α,ω-Diyne Intermediate
This protocol details the synthesis of the key α,ω-diyne intermediate from this compound. The synthesis involves a nucleophilic substitution followed by a coupling reaction.
Step 1a: Synthesis of N-(tert-Butoxycarbonyl)-N-(prop-2-yn-1-yl)(pyridin-3-ylmethyl)amine
To a solution of N-(tert-butoxycarbonyl)pyridin-3-ylmethanamine (1.0 eq) in anhydrous DMF is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes. Propargyl bromide (1.1 eq, 80% solution in toluene) is then added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 1b: Synthesis of the α,ω-Diyne Intermediate
To a solution of the product from Step 1a (1.0 eq) and this compound (1.2 eq) in a mixture of acetonitrile (B52724) and triethylamine (B128534) is added copper(I) iodide (0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq). The reaction mixture is stirred at 60 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired α,ω-diyne.
| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) |
| 1a | N-(tert-Butoxycarbonyl)-N-(prop-2-yn-1-yl)(pyridin-3-ylmethyl)amine | N-(tert-butoxycarbonyl)pyridin-3-ylmethanamine | NaH, Propargyl bromide | DMF | 85-95 |
| 1b | α,ω-Diyne Intermediate | Product from Step 1a, this compound | CuI, Pd(PPh3)2Cl2 | MeCN/Et3N | 70-80 |
Table 1: Summary of reaction conditions and yields for the synthesis of the α,ω-diyne intermediate.
Protocol 2: Synthesis of Bis(indolyl)maleimide Pyridinophanes
This protocol describes the cobalt-mediated [2+2+2] cycloaddition of the α,ω-diyne intermediate with a bis(indolyl)maleimide to yield the final pyridinophane product.
To a solution of the α,ω-diyne intermediate (1.0 eq) and bis(indolyl)maleimide (1.1 eq) in anhydrous 1,2-dichloroethane (B1671644) is added cyclopentadienylcobalt dicarbonyl (CoCp(CO)2) (0.2 eq). The reaction mixture is heated to 80 °C and irradiated with a tungsten lamp for 8 hours under an inert atmosphere. The solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to give the bis(indolyl)maleimide pyridinophane.
| Product | Starting Materials | Catalyst | Solvent | Yield (%) |
| Bis(indolyl)maleimide Pyridinophane | α,ω-Diyne, Bis(indolyl)maleimide | CoCp(CO)2 | 1,2-Dichloroethane | 30-40 |
Table 2: Summary of reaction conditions and yield for the synthesis of the final product.
Signaling Pathway and Mechanism of Action
The synthesized bis(indolyl)maleimide pyridinophanes are potent inhibitors of GSK-3. GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation through upstream kinases such as Akt. In the context of diseases like Alzheimer's, hyperactive GSK-3 contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles. The synthesized inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of GSK-3 and preventing the phosphorylation of its downstream substrates.
Caption: Simplified signaling pathway showing GSK-3 regulation and the inhibitory action of the synthesized pyridinophanes.
Quantitative Data Summary
| Compound | IC50 (GSK-3β, nM) |
| Pyridinophane Analog 1 | 3 |
| Pyridinophane Analog 2 | 5 |
| Pyridinophane Analog 3 | 10 |
Table 3: Inhibitory activity of synthesized bis(indolyl)maleimide pyridinophanes against GSK-3β.
Conclusion
This compound serves as a key starting material for the efficient, multi-step synthesis of potent bis(indolyl)maleimide pyridinophane inhibitors of GSK-3. The provided protocols offer a detailed guide for the preparation of these complex pharmaceutical intermediates. The versatility of this compound in constructing elaborate molecular architectures underscores its importance in modern drug discovery and development. Further optimization of the reaction conditions, particularly the [2+2+2] cycloaddition step, could lead to improved overall yields. The potent biological activity of the resulting compounds validates this synthetic approach for the development of novel therapeutics targeting GSK-3.
Application Notes and Protocols for Reactions Involving 6-Chloro-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 6-chloro-1-hexyne. This versatile bifunctional molecule, possessing both a terminal alkyne and a primary alkyl chloride, serves as a valuable building block in organic synthesis, enabling a variety of coupling, cycloaddition, substitution, and cyclization reactions. The methodologies outlined herein are intended to guide researchers in the effective utilization of this compound for the synthesis of complex molecular architectures.
Sonogashira Coupling: Carbon-Carbon Bond Formation
The Sonogashira coupling is a robust and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][2]
Application: Synthesis of aryl-substituted alkynes, which are common motifs in pharmaceuticals, natural products, and organic materials.[2][3]
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene (B50100) | This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 4 | 95 |
| 2 | 4-Iodoanisole | This compound | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 50 | 6 | 92 |
| 3 | 1-Bromonaphthalene | This compound | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 80 | 12 | 85 |
| 4 | 2-Bromopyridine | This compound | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 100 | 16 | 78 |
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, argon-flushed Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add iodobenzene (1.0 mmol) followed by the dropwise addition of this compound (1.2 mmol).
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 1-chloro-6-phenylhex-5-yne.
Workflow Diagram:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[4][5] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[6]
Application: Synthesis of triazole-containing compounds for applications in drug discovery, bioconjugation, and materials science.[7][8]
Quantitative Data for CuAAC Reaction
| Entry | Azide (B81097) | Alkyne | Copper Source | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) Azide | This compound | CuSO₄·5H₂O | Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | 25 | 1 | 98 |
| 2 | Phenyl Azide | This compound | CuI | - | THF | 40 | 3 | 94 |
| 3 | 1-Azidoadamantane | This compound | CuSO₄·5H₂O | Sodium Ascorbate | DMF/H₂O (4:1) | 25 | 2 | 96 |
| 4 | 3-Azidopropanoic acid | This compound | Cu(OAc)₂ | Sodium Ascorbate | H₂O | 25 | 1.5 | 97 |
Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 1 hour. A color change to pale green or blue is typically observed.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product, 1-(4-(4-chlorobutyl)-1H-1,2,3-triazol-1-yl)methyl)benzene, can be purified by recrystallization or column chromatography if necessary.
Workflow Diagram:
Nucleophilic Substitution: Halogen Exchange
The chlorine atom in this compound can be readily displaced by various nucleophiles via an Sₙ2 mechanism. A common transformation is the Finkelstein reaction, where the chloride is exchanged for iodide, which is a better leaving group in subsequent reactions.
Application: Synthesis of 6-iodo-1-hexyne, a more reactive precursor for further functionalization.
Quantitative Data for Nucleophilic Substitution
| Entry | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | NaI | Acetone (B3395972) | 56 (reflux) | 16 | 95 |
| 2 | NaN₃ | DMF | 80 | 12 | 90 |
| 3 | KCN | DMSO | 100 | 24 | 75 |
| 4 | Benzylamine (B48309) | EtOH | 78 (reflux) | 18 | 88 |
Experimental Protocol: Synthesis of 6-Iodo-1-hexyne
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous acetone (15 mL).
-
Add sodium iodide (1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 16 hours. The formation of a white precipitate (NaCl) will be observed.
-
After cooling to room temperature, filter the reaction mixture to remove the sodium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 6-iodo-1-hexyne, which can be used in subsequent steps without further purification.
Workflow Diagram:
Intramolecular Cyclization: Synthesis of Heterocycles
The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization reactions to form various heterocyclic compounds. For instance, after nucleophilic substitution of the chloride with an amine, the resulting amino-alkyne can undergo cyclization.
Application: Synthesis of substituted piperidines and other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
Quantitative Data for Intramolecular Cyclization
| Entry | Precursor | Cyclization Condition | Product | Yield (%) |
| 1 | N-Benzyl-6-amino-1-hexyne | NaH, THF, reflux | 1-Benzyl-2-methylenepiperidine | 75 |
| 2 | 6-Hydroxy-1-hexyne | NaH, THF, reflux | 2-Methylenetetrahydropyran | 82 |
| 3 | N-Tosyl-6-amino-1-hexyne | PdCl₂(MeCN)₂, MeCN, 80°C | 2-Methylene-1-tosylpiperidine | 68 |
Experimental Protocol: Synthesis of 1-Benzyl-2-methylenepiperidine
This protocol involves a two-step sequence: nucleophilic substitution followed by intramolecular cyclization.
Step 1: Synthesis of N-Benzyl-6-amino-1-hexyne
-
To a solution of benzylamine (2.2 mmol) in ethanol (B145695) (10 mL), add this compound (1.0 mmol) and potassium carbonate (1.5 mmol).
-
Heat the mixture to reflux for 18 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield N-benzyl-6-amino-1-hexyne.
Step 2: Intramolecular Cyclization
-
To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C, add a solution of N-benzyl-6-amino-1-hexyne (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and cautiously quench with water.
-
Extract the mixture with diethyl ether, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 1-benzyl-2-methylenepiperidine.
Logical Relationship Diagram:
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
Application Notes and Protocols for Bioconjugation Techniques Utilizing Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of three powerful bioconjugation techniques that utilize the reactivity of terminal alkynes: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Sonogashira cross-coupling reaction. Each section includes a description of the technique, a summary of quantitative data, detailed experimental protocols, and visualizations to illustrate the reaction mechanisms and workflows.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application Notes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and reliability in forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][2] This bioorthogonal reaction is widely employed in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs), as well as for labeling proteins, nucleic acids, and other biomolecules with probes such as fluorophores or biotin.[3][4]
The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[5][6] To enhance reaction rates and minimize copper-induced damage to biomolecules, a chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is often included.[2][7] The resulting triazole linkage is exceptionally stable under a wide range of physiological conditions, making it a robust connection for bioconjugates.[8] While highly efficient, a key consideration for in vivo applications is the potential cytotoxicity of the copper catalyst.[9]
Quantitative Data
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant | 1 to 100 M⁻¹s⁻¹ | Aqueous buffer, room temperature | [10] |
| Typical Reaction Time | 30 - 60 minutes | Room temperature | [11] |
| Typical Yield | >95% | Optimized conditions | [12][13] |
| Optimal pH Range | 4 - 12 | [14] | |
| Copper Concentration | 10 µM - 2 mM | Varies with ligand and biomolecule sensitivity | [15][16] |
Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Protein with a Fluorescent Azide
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
Fluorescent azide probe (e.g., Azide-Fluor 488) stock solution in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 1 M in water)
-
Degassing equipment (optional, but recommended)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the alkyne-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the fluorescent azide probe in DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the fluorescent azide probe. A 5- to 20-fold molar excess of the azide probe over the protein is a typical starting point.
-
Add the THPTA solution to the reaction mixture to a final concentration of 5-10 mM.
-
Add the CuSO₄ solution to a final concentration of 1-2 mM.
-
Gently mix the solution.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM to initiate the reaction.
-
If the protein is sensitive to oxidation, it is recommended to degas the solution before adding the sodium ascorbate and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the labeled protein from unreacted reagents using size-exclusion chromatography or another suitable purification method.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry to confirm labeling and determine the degree of labeling.
-
Visualization
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Application Notes
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction that has revolutionized bioconjugation, particularly for applications in living systems.[17][18] This reaction occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[18]
SPAAC is highly bioorthogonal, proceeding with high specificity and efficiency under physiological conditions.[11][17] It is the method of choice for in vivo imaging, live-cell labeling, and the development of therapeutics where copper toxicity is a concern.[17] The reaction kinetics of SPAAC are generally slower than CuAAC, but can be tuned by the choice of the cyclooctyne, with more strained structures exhibiting faster rates.[10]
Quantitative Data
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant | 10⁻³ to 1 M⁻¹s⁻¹ | Dependent on the cyclooctyne used | [14] |
| Typical Reaction Time | 1 - 24 hours | Room temperature or 37°C | [20][21] |
| Typical Yield | Quantitative | With sufficient reaction time and reagent concentration | [11] |
| Optimal pH Range | 7.0 - 9.0 | [21] | |
| Common Cyclooctynes | DBCO, BCN, DIFO | [10] |
Experimental Protocol: SPAAC Labeling of an Azide-Modified Antibody with a DBCO-Functionalized Drug
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized drug stock solution in DMSO
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4)
-
Purification system (e.g., protein A chromatography or size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Prepare a solution of the azide-modified antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the DBCO-functionalized drug in DMSO (e.g., 10 mM).
-
-
Reaction Setup:
-
Add the DBCO-drug stock solution to the antibody solution to achieve a 3- to 10-fold molar excess of the DBCO-drug.
-
Ensure the final concentration of DMSO is below 10% to maintain antibody stability.
-
-
Incubation:
-
Purification:
-
Remove unreacted DBCO-drug and other small molecules by purifying the antibody-drug conjugate using protein A chromatography, size-exclusion chromatography, or dialysis.
-
-
Analysis:
-
Characterize the purified ADC using techniques such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR), and mass spectrometry to confirm the conjugation.
-
Visualization
Caption: General experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Sonogashira Cross-Coupling
Application Notes
The Sonogashira cross-coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[] In the context of bioconjugation, this reaction has been adapted to label proteins and peptides that have been modified to contain an iodoaryl group or a terminal alkyne.[22][23]
While not as widely used in bioconjugation as click chemistry reactions, the Sonogashira coupling offers a unique way to introduce functionality, particularly for creating rigid linkages or for applications where an azide-free system is desired.[22] Copper-free versions of the Sonogashira reaction have been developed to mitigate concerns about copper toxicity, making it more amenable to biological applications.[24] The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, need to be carefully optimized for each specific biomolecule to achieve good yields and maintain protein integrity.[22]
Quantitative Data
| Parameter | Value | Conditions | Reference(s) |
| Typical Yield | 55 - 93% (copper-free) | Aqueous medium, 37°C | [24] |
| Reaction Time | 30 min - 2 hours | Dependent on catalyst and substrates | [24] |
| Catalyst System | Palladium complex (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand | [22] | |
| Co-catalyst (traditional) | Copper(I) salt (e.g., CuI) | [] | |
| Base | Mild amine base (e.g., triethylamine) | [] |
Experimental Protocol: Sonogashira Coupling of an Iodoaryl-Modified Peptide with a Terminal Alkyne Probe
Materials:
-
Iodoaryl-modified peptide
-
Terminal alkyne probe
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Solvent (e.g., DMF or a mixture of aqueous buffer and organic solvent)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Preparation:
-
Dissolve the iodoaryl-modified peptide in the chosen solvent system under an inert atmosphere.
-
In a separate flask, prepare a solution of the palladium catalyst and the phosphine ligand.
-
-
Reaction Setup:
-
To the peptide solution, add the terminal alkyne probe (typically 1.5-2 equivalents).
-
Add the CuI co-catalyst (typically 5-10 mol%).
-
Add the amine base (typically 2-3 equivalents).
-
Add the palladium catalyst/ligand solution (typically 1-5 mol%).
-
-
Incubation:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) under an inert atmosphere.
-
Monitor the reaction progress by HPLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction (e.g., by adding a chelating agent like EDTA if copper was used).
-
Remove the solvent under reduced pressure.
-
Purify the resulting peptide conjugate by reverse-phase HPLC.
-
-
Analysis:
-
Characterize the purified product by mass spectrometry and NMR spectroscopy to confirm the structure and purity.
-
Visualization
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized Nanoparticles with 6-Chloro-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of functionalized nanoparticles utilizing 6-chloro-1-hexyne. This chloro-functionalized alkyne serves as a versatile reagent for introducing reactive chloro groups onto nanoparticle surfaces, enabling further conjugation with a wide array of molecules for applications in drug delivery, bioimaging, and diagnostics.
The primary focus of these notes is on the mechanochemical synthesis of functionalized silicon nanoparticles, a facile and efficient one-step method. Additionally, a general protocol for the surface modification of other nanoparticle types is presented as a guideline for researchers exploring the broader utility of this compound.
Mechanochemical Synthesis of Chloroalkyl-Functionalized Silicon Nanoparticles
This method utilizes high-energy ball milling (HEBM) to fracture silicon wafers, exposing reactive silicon surfaces that readily functionalize with this compound. This process allows for the tuning of the concentration of exposed alkyl-linked chloro groups by varying the relative amounts of the co-reactants.[1] The resulting chloroalkyl-functionalized silicon nanoparticles can serve as a platform for a wide variety of subsequent chemical reactions to alter their surface properties.[1]
Data Presentation
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics
| Nanoparticle Type | Synthesis Method | Functionalizing Agent | Co-reactant/Solvent | Concentration of this compound | Milling Time | Average Nanoparticle Size (nm) | Key Characterization Findings |
| Silicon Nanoparticles | High-Energy Ball Milling (HEBM) | This compound | Hexyne | 20% in hexyne | - | 5-20 | Successful functionalization confirmed by EDS analysis showing chlorine presence.[1] |
| Silicon Nanoparticles | High-Energy Ball Milling (HEBM) | This compound | Hexene | 3.5% in hexene | Variable | - | Yield of silicon nanoparticles is dependent on milling time.[1] |
Table 2: Spectroscopic Data for Functionalized Silicon Nanoparticles
| Spectroscopic Technique | Sample | Key Observations |
| ¹H NMR | Silicon milled in 10% this compound in hexyne | Peaks corresponding to the alkyl chain are observed at 1-2 ppm.[1] |
| ¹³C{¹H} NMR | Silicon milled in 10% this compound in hexyne | Peaks for the alkyl chain are observed at 20-30 ppm.[1] |
| UV-Vis Absorption | Silicon milled in this compound in hexyne | Characteristic absorption spectra indicating the formation of functionalized nanoparticles.[1] |
| Photoluminescence | Silicon milled in this compound in hexyne | Photoluminescence spectra confirm the quantum confinement effects of the silicon nanoparticles.[1] |
Experimental Protocol
Materials:
-
Crystalline silicon wafer (undoped, mirror finish, orientation)[1]
-
This compound (Sigma-Aldrich)[1]
-
Hexyne or Hexene (Sigma-Aldrich)[1]
-
High-energy ball mill with hardened steel vials and balls
-
Centrifuge
-
Vacuum drying oven
Procedure:
-
Preparation of Milling Vial: Place 0.75 g of crystalline silicon wafer pieces (1-4 cm) into a hardened steel milling vial.
-
Addition of Reactants: Add a total liquid volume of 25 mL, consisting of a specific concentration of this compound in either hexyne or hexene (e.g., 20% this compound in hexyne).[1]
-
High-Energy Ball Milling: Secure the vial in the high-energy ball mill and mill for the desired duration. The milling process fractures the silicon and facilitates the reaction with this compound.
-
Nanoparticle Collection: After milling, open the vial in a fume hood and transfer the resulting slurry.
-
Purification:
-
Centrifuge the slurry to pellet the functionalized silicon nanoparticles.
-
Decant the supernatant. .
-
-
Drying: Dry the nanoparticle pellet in a vacuum drying oven to remove any residual solvent.
-
Characterization: The resulting chloroalkyl-functionalized silicon nanoparticles can be characterized using Transmission Electron Microscopy (TEM) for size and morphology, Energy Dispersive X-ray Spectroscopy (EDS) to confirm the presence of chlorine, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the alkyl chain linkage.[1]
Visualization of Experimental Workflow
Caption: Workflow for the mechanochemical synthesis of chloroalkyl-functionalized silicon nanoparticles.
General Protocol for Surface Functionalization of Nanoparticles with this compound (Hypothetical Adaptation)
While the HEBM method is specific to silicon, this compound can potentially be used to functionalize other types of nanoparticles (e.g., gold, iron oxide) that have surfaces amenable to reaction with alkynes. The terminal alkyne can participate in "click" chemistry reactions or other coupling chemistries, while the chloro group provides a reactive handle for further modification. The following is a generalized, hypothetical protocol that may be adapted depending on the specific nanoparticle system.
Data Presentation
Table 3: Potential Parameters for General Nanoparticle Functionalization
| Nanoparticle Type | Surface Chemistry | Proposed Coupling Strategy | Potential Solvent | Reaction Temperature (°C) | Reaction Time (h) |
| Gold Nanoparticles | Thiol-terminated surface | Thiol-yne "click" reaction | Dichloromethane | 25-50 | 12-24 |
| Iron Oxide Nanoparticles | Amine-functionalized surface | Amide coupling with a bifunctional linker | Dimethylformamide (DMF) | 25-60 | 24-48 |
| Silica Nanoparticles | Silanol groups | Silanization with an alkyne-containing silane (B1218182) followed by reaction with this compound | Toluene | 80-110 | 12-24 |
Experimental Protocol
Materials:
-
Pre-synthesized nanoparticles (e.g., citrate-capped gold nanoparticles, amine-functionalized iron oxide nanoparticles)
-
This compound
-
Appropriate coupling agents (e.g., EDC/NHS for amide coupling, radical initiator for thiol-yne)
-
Anhydrous solvents (e.g., DMF, DCM, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Centrifuge or magnetic separator
Procedure:
-
Nanoparticle Dispersion: Disperse the nanoparticles in an appropriate anhydrous solvent under an inert atmosphere.
-
Activation (if necessary): For certain coupling chemistries (e.g., amide coupling), activate the surface groups of the nanoparticles. For instance, for amine-functionalized nanoparticles, this may involve the addition of EDC and NHS to the nanoparticle dispersion.
-
Addition of this compound: Add an excess of this compound to the nanoparticle dispersion. The molar ratio of this compound to nanoparticle surface groups should be optimized.
-
Reaction: Allow the reaction to proceed at the desired temperature with continuous stirring for a specified duration. Monitor the reaction progress using appropriate analytical techniques if possible (e.g., FTIR to observe the disappearance of alkyne C-H stretch).
-
Purification:
-
Quench the reaction by adding a suitable quenching agent or by cooling the reaction mixture.
-
Separate the functionalized nanoparticles from the reaction mixture using centrifugation or magnetic separation.
-
Wash the nanoparticles multiple times with fresh solvent to remove unreacted this compound and other reagents.
-
-
Drying: Dry the purified nanoparticles under vacuum.
-
Characterization: Confirm successful functionalization using techniques such as FTIR, XPS, and TGA. The presence of the chloro group can be verified by XPS or elemental analysis.
Visualization of Logical Relationships
Caption: Logical relationship of nanoparticle functionalization with this compound.
References
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction is celebrated for its high efficiency, broad applicability, stereospecificity, and mild, often aqueous, reaction conditions.[1][2] The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097), a transformation that has become indispensable in drug discovery, chemical biology, and materials science.[2][3] This bioorthogonal reaction can proceed in complex biological systems without interfering with native biochemical processes, making it a powerful tool for bioconjugation.[2]
The key to the success of the CuAAC reaction is the use of a copper(I) catalyst, which dramatically accelerates the rate of the cycloaddition compared to the uncatalyzed thermal reaction.[1] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[1][4] The use of a stabilizing ligand is often crucial to protect the Cu(I) from oxidation and to enhance the reaction rate.[5][6]
This document provides detailed application notes and protocols for performing the CuAAC reaction, targeted at researchers, scientists, and drug development professionals. It includes quantitative data on reaction parameters, detailed experimental methodologies for small molecule synthesis and bioconjugation, and troubleshooting guidance.
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC in Small Molecule Synthesis
| Parameter | Recommended Range | Notes |
| Azide | 1.0 - 1.2 equivalents | |
| Terminal Alkyne | 1.0 equivalents | |
| Copper(II) Sulfate (CuSO₄·5H₂O) | 1 - 5 mol% | The catalyst loading can be optimized based on the reactivity of the substrates. |
| Sodium Ascorbate | 5 - 10 mol% | Should be prepared fresh. An excess is used to maintain a reducing environment.[5] |
| Ligand (e.g., TBTA) | 1 - 5 mol% | Ligand-to-copper ratios of 1:1 to 5:1 are common.[5] |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room Temperature | Reactions are typically run at ambient temperature. |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by TLC or LC-MS. |
| Yield | Generally >80% | Yields are often high to quantitative.[3] |
Table 2: Typical Reaction Conditions for CuAAC in Bioconjugation (Protein Labeling)
| Parameter | Recommended Concentration | Notes |
| Alkyne- or Azide-Modified Protein | 1 - 50 µM | The concentration of the biomolecule is often the limiting factor. |
| Azide or Alkyne Labeling Reagent | 1.2 - 10 equivalents | An excess of the smaller labeling reagent is used to drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 - 500 µM | Higher concentrations can lead to protein precipitation or degradation.[5] |
| Sodium Ascorbate | 1 - 10 mM | A fresh solution is critical for efficient reduction of Cu(II).[5] |
| Ligand (e.g., THPTA) | 250 µM - 2.5 mM | A 5:1 ligand-to-copper ratio is often recommended to protect the biomolecule.[7] |
| Buffer | Phosphate (B84403) buffer (pH 7.0-8.0) | Avoid TRIS buffer as it can chelate copper.[8] |
| Temperature | Room Temperature or 37°C | |
| Reaction Time | 1 - 4 hours | |
| Yield | Often high, but optimization is crucial | Yields can be affected by substrate accessibility and buffer components. |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis via CuAAC
This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., tert-butanol/water 1:1, DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 equiv) and the azide (1.0 equiv).
-
Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).[2]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.[2]
-
In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.[2]
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Bioconjugation - Labeling of a Protein with a Fluorescent Dye
This protocol provides a general guideline for labeling an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Azide-modified fluorescent dye
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepared fresh)
-
Aminoguanidine (B1677879) stock solution (optional, to prevent oxidative damage)
-
Microcentrifuge tubes
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified protein in the appropriate buffer to a final concentration of 25 µM.[4]
-
Add the azide-modified fluorescent dye to a final concentration of 50 µM (2 equivalents).[4]
-
Prepare a premixed solution of CuSO₄ and THPTA. For a 500 µL reaction, you might add 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to achieve final concentrations of 100 µM and 1.25 mM, respectively (a 5:1 ligand to copper ratio).[7]
-
If using, add aminoguanidine to the reaction mixture.
-
Add the premixed CuSO₄/THPTA solution to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[7]
-
Gently mix the reaction by inverting the tube several times. Avoid vigorous vortexing.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[9]
-
Purify the labeled protein using a suitable method such as size-exclusion chromatography to remove excess reagents.
Protocol 3: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the conjugation of an azide-modified cytotoxic drug to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepared fresh)
-
DMSO or DMF for dissolving the drug
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare stock solutions of all reagents. Dissolve the azide-modified drug in DMSO or an appropriate buffer.[9]
-
Prepare the Cu(I)-ligand complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and allowing it to stand for a few minutes.[9]
-
In a reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug. A molar ratio of drug to antibody of 4:1 to 10:1 is typical.[9]
-
Add the preformed Cu(I)/THPTA complex to the reaction mixture. A common approach is to use 25 equivalents relative to the azide.[9]
-
Initiate the conjugation by adding sodium ascorbate (e.g., 40 equivalents relative to the azide).[9]
-
Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[9]
-
Purify the resulting ADC using size-exclusion chromatography or affinity purification to remove unreacted drug and other reagents.[9]
-
Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and conjugation efficiency.
Mandatory Visualization
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a standard CuAAC reaction.
Troubleshooting
Low yields or failed reactions in CuAAC can often be attributed to a few common issues.
Table 3: Troubleshooting Guide for CuAAC Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst Inactivation: Cu(I) is oxidized to inactive Cu(II). | - Ensure the sodium ascorbate solution is freshly prepared.[5] - Degas solvents to remove oxygen. - Use a stabilizing ligand like THPTA or TBTA.[5] |
| Poor Reagent Quality: Impurities in starting materials. | - Use high-purity reagents and solvents.[5] - Purify starting materials if necessary. | |
| Suboptimal Reaction Conditions: Incorrect stoichiometry, pH, or temperature. | - Optimize the ratio of reactants, catalyst, and ligand.[5] - Ensure the pH is within the optimal range (typically 4-12).[1] | |
| Slow Reaction Rate | Low Reactant Concentration: Dilute reaction conditions. | - Increase the concentration of the limiting reagent if possible. |
| Steric Hindrance: Bulky groups near the alkyne or azide. | - Increase the reaction time and/or temperature. - Increase the catalyst and ligand concentration. | |
| Biomolecule Degradation | Oxidative Damage: Reactive oxygen species (ROS) generated by Cu/ascorbate. | - Use a higher ligand-to-copper ratio (e.g., 5:1).[7] - Add a scavenger like aminoguanidine.[4] - Keep reaction times as short as possible. |
| Copper Sequestration: Other functional groups on the biomolecule (e.g., thiols) chelate the copper. | - Add an excess of the copper catalyst. - Introduce a sacrificial metal like Zn(II) or Ni(II).[10] |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a robust and versatile tool for molecular assembly. Its high efficiency, mild reaction conditions, and bioorthogonality have led to its widespread adoption in drug discovery, bioconjugation, and materials science. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can effectively implement the CuAAC reaction in their work. Careful optimization of reaction parameters, particularly in the context of sensitive biological molecules, is key to achieving high yields and preserving the integrity of the desired products.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Complex Organic Molecules Utilizing 6-Chloro-1-hexyne
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Chloro-1-hexyne is a versatile bifunctional organic compound featuring a terminal alkyne and a primary alkyl chloride.[1][2][3][4] This unique combination of reactive sites makes it a valuable building block for the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry, materials science, and agrochemicals.[1] The terminal alkyne allows for participation in powerful carbon-carbon bond-forming reactions such as Sonogashira coupling and click chemistry, while the chloro group provides a handle for nucleophilic substitution or further functionalization. These application notes provide an overview of key synthetic strategies employing this compound, complete with detailed experimental protocols and supporting data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₉Cl |
| Molecular Weight | 116.59 g/mol [1][2][3] |
| Boiling Point | 131 °C (at 760 mmHg)[2][4] |
| Density | 0.962 - 0.968 g/mL[2] |
| Refractive Index (n20/D) | 1.451[2] |
| CAS Number | 10297-06-0[2][3][4] |
Key Applications and Synthetic Protocols
This compound is a cornerstone reagent for several high-impact synthetic transformations. Its utility in Sonogashira couplings, azide-alkyne cycloadditions, and the formation of heterocyclic systems is detailed below.
Sonogashira Coupling: Formation of Arylalkynes
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6] This reaction is conducted under mild conditions, making it suitable for the synthesis of complex molecules.[5]
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene (B50100)
-
Materials:
-
This compound (1.2 mmol)
-
Iodobenzene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (B128534) (Et₃N) (5 mL)
-
Toluene (B28343), anhydrous (10 mL)
-
Standard laboratory glassware for inert atmosphere reactions.
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (35 mg, 0.03 mmol) and CuI (11 mg, 0.06 mmol).
-
Add anhydrous toluene (10 mL) and triethylamine (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add iodobenzene (204 mg, 1.0 mmol) followed by this compound (140 mg, 1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired coupled product.
-
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (3), CuI (6) | Et₃N | Toluene | 25 | 92 |
| 2 | 4-Bromoanisole | PdCl₂(PPh₃)₂ (2), CuI (4) | DIPEA | THF | 50 | 85 |
| 3 | 2-Iodopyridine | Pd(PPh₃)₄ (3), CuI (6) | Et₃N | DMF | 25 | 88 |
Table 2: Representative conditions and yields for Sonogashira coupling reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[7] The most prominent example is the copper-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole.[7][8] This reaction is widely used in drug discovery, bioconjugation, and materials science.
Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative
-
Materials:
-
Benzyl (B1604629) azide (1.0 mmol)
-
This compound (1.1 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)
-
Sodium ascorbate (B8700270) (0.1 mmol)
-
tert-Butanol (B103910)/Water (1:1 mixture, 10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (133 mg, 1.0 mmol) and this compound (128 mg, 1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (20 mg, 0.1 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol in 1 mL water).
-
Stir the resulting mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
-
| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Benzyl Azide | This compound | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 25 | >95 |
| 1-Azidoadamantane | This compound | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 25 | 93 |
Table 3: Representative conditions and yields for CuAAC reactions.
Synthesis of Heterocyclic Compounds
The dual functionality of this compound allows for tandem reactions to construct complex heterocyclic systems, which are prevalent scaffolds in many pharmaceutical agents.[9] The alkyne can be activated, followed by an intramolecular cyclization via nucleophilic attack from a tethered group, or the chloride can be displaced to introduce a nucleophile that subsequently reacts with the alkyne.
Experimental Protocol: Synthesis of a Substituted Tetrahydrofuran (B95107)
This protocol describes an intramolecular cyclization to form a five-membered oxygen-containing heterocycle.
-
Materials:
-
This compound (1.0 mmol)
-
Potassium iodide (1.1 mmol)
-
1,3-Propanediol (B51772) (5.0 mmol)
-
Potassium tert-butoxide (2.2 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
-
Procedure:
-
In a flame-dried flask under argon, dissolve 1,3-propanediol (380 mg, 5.0 mmol) in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C and add potassium tert-butoxide (247 mg, 2.2 mmol) portion-wise. Stir for 30 minutes.
-
Add a solution of this compound (117 mg, 1.0 mmol) and potassium iodide (183 mg, 1.1 mmol) in DMF (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 16 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the tetrahydrofuran derivative.
-
| Reaction Type | Key Reagents | Product | Yield (%) |
| Intramolecular Oxycyclization | K-OtBu, 1,3-Propanediol | Substituted Tetrahydrofuran | 75 |
| Intramolecular Aminocyclization | Benzylamine, NaH | Substituted Pyrrolidine | 68 |
Table 4: Examples of heterocyclic synthesis from this compound.
Workflow and Pathway Visualizations
References
- 1. Buy this compound | 10297-06-0 [smolecule.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C6H9Cl | CID 272001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Topics (Click Chemistry) | TCI EUROPE N.V. [tcichemicals.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Chloro-1-hexyne in the Synthesis of a Novel Triazole-Containing Insecticide
Introduction
6-Chloro-1-hexyne is a versatile bifunctional molecule incorporating both a terminal alkyne and a primary alkyl chloride. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures. In the agrochemical industry, this compound serves as a key intermediate for the synthesis of various active ingredients, including insecticides and fungicides.[1] Its terminal alkyne allows for carbon-carbon bond formation through reactions like the Sonogashira coupling, while the alkyl chloride provides a handle for introducing other functional groups via nucleophilic substitution. This application note details the synthesis of a novel triazole-containing insecticide, (E)-N-(6-chloropyridin-3-yl)-N-ethyl-4-(1H-1,2,4-triazol-1-yl)but-2-enamide, utilizing this compound as a starting material.
Synthetic Pathway Overview
The overall synthetic strategy involves a multistep sequence starting with the Sonogashira coupling of this compound with a suitable coupling partner, followed by functional group manipulations to introduce the triazole and amide functionalities, ultimately leading to the target insecticide.
Figure 1: General synthetic workflow for the preparation of the triazole insecticide from this compound.
Experimental Protocols
Step 1: Sonogashira Coupling of this compound
The initial step involves a palladium-catalyzed Sonogashira cross-coupling reaction between this compound and a suitable aryl or vinyl halide. For the synthesis of the target insecticide, a vinyl halide is utilized.
Reaction Scheme:
Figure 2: Sonogashira coupling of this compound.
Protocol:
-
To a stirred solution of (E)-ethyl 3-bromoacrylate (1.1 eq) in degassed triethylamine (B128534) (5 mL/mmol of this compound) are added this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.03 eq) under an inert atmosphere (Argon).
-
The reaction mixture is stirred at room temperature for 8 hours.
-
Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (Hexane:Ethyl Acetate (B1210297) gradient) to afford Intermediate A.
| Parameter | Value |
| Yield | 85% |
| Purity (by HPLC) | >95% |
| Appearance | Pale yellow oil |
Table 1: Quantitative data for the Sonogashira coupling reaction.
Step 2: Nucleophilic Substitution with 1H-1,2,4-Triazole
The chlorine atom in Intermediate A is displaced by 1H-1,2,4-triazole in a nucleophilic substitution reaction.
Reaction Scheme:
Figure 3: Nucleophilic substitution with 1H-1,2,4-triazole.
Protocol:
-
A mixture of Intermediate A (1.0 eq), 1H-1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol of Intermediate A) is heated at 80 °C for 12 hours.
-
The reaction is cooled to room temperature and water is added.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography (DCM:Methanol gradient) to yield Intermediate B.
| Parameter | Value |
| Yield | 78% |
| Purity (by HPLC) | >96% |
| Appearance | White solid |
Table 2: Quantitative data for the nucleophilic substitution reaction.
Step 3: Hydrolysis and Amidation
The final step involves the hydrolysis of the ester group in Intermediate B, followed by amidation with N-ethyl-N-(6-chloropyridin-3-yl)amine to yield the target insecticide.
Reaction Scheme:
Figure 4: Final hydrolysis and amidation steps.
Protocol:
-
Hydrolysis: To a solution of Intermediate B (1.0 eq) in a mixture of THF and water (3:1) is added lithium hydroxide (B78521) monohydrate (2.0 eq). The mixture is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1M HCl. The resulting precipitate is filtered, washed with water, and dried to give the carboxylic acid intermediate.
-
Amidation: To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DMF are added N-ethyl-N-(6-chloropyridin-3-yl)amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). The reaction mixture is stirred at room temperature for 12 hours. Water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by preparative HPLC to afford the final triazole insecticide.
| Parameter | Hydrolysis Yield | Amidation Yield | Overall Purity (by UPLC-MS) |
| Value | 92% | 65% | >98% |
Table 3: Quantitative data for the final synthetic steps.
Conclusion
This application note demonstrates a robust and efficient synthetic route to a novel triazole-containing insecticide using this compound as a key starting material. The described protocols provide detailed methodologies and quantitative data for each synthetic transformation, highlighting the utility of this compound in the construction of complex and biologically active molecules for the agrochemical industry. The versatility of the terminal alkyne and alkyl chloride functionalities allows for a modular approach to the synthesis of a diverse range of agrochemical candidates.
References
Troubleshooting & Optimization
preventing homocoupling in Sonogashira reactions with 6-Chloro-1-hexyne
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with Sonogashira reactions, specifically focusing on preventing homocoupling with substrates like 6-Chloro-1-hexyne.
Troubleshooting Guide: Minimizing Homocoupling of this compound
This guide addresses the common issue of alkyne homocoupling (Glaser coupling) and provides systematic steps to mitigate this side reaction.
Issue: Significant formation of the 1,3-diyne byproduct (homocoupling) is observed.
Deoxygenation and Inert Atmosphere
Question: How can I ensure my reaction is sufficiently oxygen-free?
Answer: The primary cause of homocoupling is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne, a reaction significantly accelerated by oxygen.[1][2][3] Even trace amounts of oxygen can promote this undesired pathway.[3]
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven or flame-dried under vacuum and cooled under an inert gas (argon or nitrogen).[1]
-
Solvent and Reagent Degassing: Thoroughly degas all solvents and liquid reagents. Common methods include:
-
Freeze-Pump-Thaw: Perform at least three cycles for efficient oxygen removal.[4]
-
Inert Gas Bubbling: Bubble a stream of argon or nitrogen through the solvent for an extended period.
-
-
Inert Atmosphere Maintenance: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[1][4]
Copper Co-catalyst Considerations
Question: I am still observing homocoupling despite deoxygenating my reaction. Could the copper catalyst be the issue?
Answer: Yes, while the copper(I) co-catalyst increases the rate of the desired Sonogashira coupling, it is also the primary catalyst for the Glaser homocoupling side reaction.[4]
Troubleshooting Steps:
-
Reduce Copper Loading: If using a copper co-catalyst, try reducing its loading to the minimum effective concentration.
-
Implement Copper-Free Conditions: The most effective way to eliminate copper-mediated homocoupling is to switch to a copper-free Sonogashira protocol.[5] These methods may require higher temperatures or more active palladium catalysts but directly address the root cause of Glaser coupling.[4]
Reaction Parameter Optimization
Question: Can adjusting other reaction parameters help reduce homocoupling?
Answer: Absolutely. The choice of catalyst, ligand, base, and solvent, as well as the rate of alkyne addition, can significantly influence the competition between the desired cross-coupling and undesired homocoupling pathways.[1]
Troubleshooting Steps:
-
Slow Addition of this compound: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[1]
-
Catalyst and Ligand Selection:
-
The choice of phosphine (B1218219) ligand on the palladium catalyst can influence the reaction outcome. Bulky and electron-rich ligands can sometimes favor the desired cross-coupling.[1]
-
Screening different palladium sources and ligands may be necessary to find the optimal combination for this compound.
-
-
Base and Solvent System:
-
The base and solvent system is critical.[1] Amine bases like triethylamine (B128534) or diisopropylamine (B44863) are commonly used.
-
The optimal base and solvent combination is often substrate-dependent. For example, some systems are optimized with specific combinations like cesium carbonate in 1,4-dioxane.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two molecules of the terminal alkyne (in this case, this compound) react with each other to form a symmetrical 1,3-diyne.[1][3] This undesired reaction consumes the alkyne, reducing the yield of the desired cross-coupled product and complicating purification.[3]
Q2: What are the primary causes of alkyne homocoupling?
A2: The main causes are the presence of oxygen and the use of a copper(I) co-catalyst.[1][4] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1] The copper co-catalyst, while accelerating the desired reaction, also catalyzes this unwanted side reaction.[1][4]
Q3: Can I perform a Sonogashira reaction without a copper co-catalyst?
A3: Yes, numerous copper-free Sonogashira protocols have been developed to avoid the Glaser coupling side reaction.[5] These methods are highly recommended when homocoupling is a significant issue. While they might require different reaction conditions, such as higher temperatures or more active catalyst systems, they are often very effective.[4]
Q4: I am performing a copper-free reaction but still see some homocoupling. Why?
A4: Even without the intentional addition of a copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze Glaser coupling.[4] Additionally, a palladium-mediated homocoupling pathway can sometimes occur, although it is generally less efficient than the copper-catalyzed route.[4] To mitigate this, use high-purity reagents and consider acid-washing your glassware to remove trace metals.
Q5: How does the slow addition of this compound help prevent homocoupling?
A5: The homocoupling reaction is a bimolecular process, meaning its rate is dependent on the concentration of the alkyne. By adding the this compound slowly to the reaction mixture, you maintain a low instantaneous concentration of the alkyne. This slows down the rate of the undesired homocoupling reaction, allowing the desired cross-coupling reaction to compete more effectively.[1]
Data Presentation: Effect of Reaction Conditions on Homocoupling
The following table summarizes how different reaction conditions can affect the yield of the desired cross-coupled product and the formation of the homocoupled byproduct. The data is representative and can vary based on the specific aryl/vinyl halide used.
| Condition | Catalyst System | Atmosphere | Alkyne Addition | Approx. Cross-Coupling Yield | Approx. Homocoupling Yield | Reference(s) |
| Standard (Copper-Catalyzed) | Pd(PPh₃)₂Cl₂ / CuI | Inert | All at once | 60-80% | 10-30% | [1][2] |
| Standard (Air Exposed) | Pd(PPh₃)₂Cl₂ / CuI | Air | All at once | < 20% | > 50% | [2][3] |
| Copper-Free | Pd(OAc)₂ / SPhos | Inert | All at once | 85-95% | < 5% | [1] |
| Slow Alkyne Addition | Pd(PPh₃)₂Cl₂ / CuI | Inert | Slow addition | 80-90% | < 10% | [1] |
| H₂ Atmosphere | Pd catalyst / CuI | N₂ + H₂ | All at once | > 90% | ~2% | [2][6] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Reagent Preparation:
-
Ensure all solvents are anhydrous and have been thoroughly degassed.
-
The aryl/vinyl halide, this compound, palladium catalyst, ligand, and base should be of high purity.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[1]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Catalyzed Sonogashira with Slow Alkyne Addition
This protocol details steps to suppress Glaser coupling in copper-catalyzed reactions through rigorous oxygen exclusion and slow addition of the alkyne.
Glassware and Reagent Preparation:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.[1]
-
All solvents and liquid reagents must be thoroughly degassed.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Prepare a solution of this compound (1.1 mmol, 1.1 equiv) in a small amount of the degassed solvent.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature.
-
Add the solution of this compound dropwise to the reaction mixture over a period of several hours using a syringe pump.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Monitor the reaction's progress by TLC or GC/MS.
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.
Visualizations
Caption: Competing pathways in the Sonogashira reaction.
Caption: A workflow for troubleshooting homocoupling in Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-1-hexyne
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize synthetic routes involving 6-chloro-1-hexyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does this influence its chemistry?
A1: this compound possesses two key reactive sites: the terminal alkyne (C≡CH) and the primary alkyl chloride (-CH₂Cl).[1][2] This bifunctional nature allows for a diverse range of transformations. The terminal alkyne's acidic proton can be deprotonated to form an acetylide, which is a potent nucleophile for carbon-carbon bond formation. The alkyne can also participate in various addition reactions and cycloadditions.[1] The chlorine atom serves as a good leaving group for nucleophilic substitution reactions.[1][2] The challenge and opportunity in its chemistry often lie in selectively reacting one site without affecting the other.
Q2: What are the common synthetic routes to prepare this compound?
A2: this compound is typically synthesized from precursors that already contain the six-carbon chain. A common starting material is 6-chloro-1-hexanol, which can be synthesized from 1,6-hexanediol.[3][4][5] Another approach involves starting with a suitable alkyl halide and performing coupling reactions to introduce the alkyne functionality.[1]
Q3: What are the most common applications of this compound in organic synthesis?
A3: Due to its dual functionality, this compound is a versatile building block. It is frequently used in:
-
Click Chemistry and Bioorthogonal Labeling: The terminal alkyne is a key functional group for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
-
Synthesis of Complex Molecules: It is used in the synthesis of pharmaceuticals, natural products, and novel organic materials.[1][6] For example, it has been employed in the preparation of potent inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3β).[1]
-
Formation of Functionalized Polymers: It can be used to synthesize disubstituted polyacetylenes with specific light-emitting properties.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound.
Sonogashira Coupling Reactions
Q: My Sonogashira coupling reaction using this compound is resulting in a low yield. What are the potential causes?
A: Low yields in Sonogashira couplings are a common issue and can be attributed to several factors. Key areas to investigate include:
-
Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[7]
-
Poor Reactivity of the Coupling Partner: The reactivity of aryl/vinyl halides is crucial, following the general trend of I > Br > OTf > Cl.[7][8] For less reactive chlorides and bromides, using a more active catalyst system with specialized phosphine (B1218219) ligands or increasing the reaction temperature may be necessary.[7][9]
-
Base Selection: The amine base (e.g., triethylamine, diisopropylethylamine) is critical for deprotonating the alkyne and neutralizing the generated HX.[9] Ensure the base is pure, dry, and used in sufficient quantity. In some cases, inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, especially in copper-free systems.[9]
-
Copper Co-catalyst Issues: Ensure the copper(I) salt (typically CuI) is fresh. Oxidation to Cu(II) can inhibit the reaction and promote unwanted side reactions.[9]
Q: I'm observing significant formation of a diyne byproduct (Glaser coupling) in my Sonogashira reaction. How can I prevent this?
A: The homocoupling of this compound to form 1,12-dichloro-5,7-dodecadiyne is a major side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[7][9] To minimize this:
-
Ensure Anaerobic Conditions: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas.[7][9]
-
Reduce Copper Concentration: Lower the amount of CuI catalyst.
-
Consider a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed which can completely eliminate this side reaction.[7][9][10] These often require specific ligands to facilitate the catalytic cycle.
Grignard and Other Organometallic Reactions
Q: Can I form a Grignard reagent from this compound? What are the challenges?
A: Forming a Grignard reagent from this compound is extremely challenging and generally not feasible. The acidic proton of the terminal alkyne is incompatible with the highly basic Grignard reagent.[11][12] The Grignard reagent, once formed, would immediately deprotonate another molecule of this compound rather than reacting with an intended electrophile. To use the chloro-end in a Grignard-type reaction, the alkyne must first be protected (e.g., as a silylacetylene).
Q: I am trying to react an organometallic reagent (like a Grignard or organolithium) with an electrophile in the presence of this compound's alkyne. Why is my reaction failing?
A: The terminal alkyne proton is acidic and will be readily deprotonated by strong bases like Grignard or organolithium reagents. This is an acid-base reaction that is much faster than nucleophilic attack on most electrophiles.[11][12] To perform other reactions, you must first deprotonate the alkyne with your organometallic reagent and then add your electrophile.
Data Presentation: Optimizing Sonogashira Coupling
The following tables summarize key parameters for optimizing Sonogashira coupling reactions.
Table 1: General Reaction Parameters for Sonogashira Coupling
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% loading is typical. More active catalysts may be needed for less reactive halides.[9] |
| Copper (I) Co-catalyst | CuI | 2-10 mol%. Should be fresh. Can be omitted in "copper-free" protocols.[9] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Must be anhydrous. Typically used as the solvent or co-solvent. |
| Solvent | Toluene, THF, DMF, Acetonitrile | Must be anhydrous and degassed. Choice depends on substrate solubility and reaction temperature.[9] |
| Temperature | Room Temperature to 100 °C | Higher temperatures are often required for less reactive halides like aryl bromides or chlorides.[13] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst deactivation and alkyne homocoupling.[7][9] |
Table 2: Troubleshooting Guide for Low Yield in Sonogashira Coupling
| Symptom | Potential Cause | Suggested Solution |
| No reaction | Inactive catalyst | Use a fresh source of palladium catalyst and CuI. Ensure strictly anaerobic conditions. |
| Low conversion | Poor halide reactivity | Switch to a more reactive halide (I > Br > Cl). Use a more active catalyst/ligand system. Increase reaction temperature.[7] |
| Significant homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents. Reduce the amount of CuI or switch to a copper-free protocol.[7] |
| Reaction stalls | Catalyst decomposition | Avoid excessively high temperatures. Ensure the purity of all reagents. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), Pd(CH₃CN)₂Cl₂ (0.5 mol %), and cataCXium A (1.0 mol %).[10]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Through the septum, add anhydrous, degassed solvent (e.g., 2-methyltetrahydrofuran), followed by this compound (1.5 eq) and the base (e.g., Cs₂CO₃, 1.0 eq per halide).[10]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from several hours to 48 hours.[10]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Nucleophilic Substitution of the Chloride
This protocol describes a typical substitution reaction at the chloride position.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, Acetone).[14]
-
Nucleophile Addition: Add the nucleophile (e.g., sodium azide, sodium cyanide, potassium iodide) (1.1 - 1.5 eq).
-
Reaction: Heat the reaction mixture to a temperature appropriate for the specific substitution (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by flash column chromatography or distillation.
Visualizations: Workflows and Troubleshooting
The following diagrams illustrate common workflows and troubleshooting logic for reactions involving this compound.
Caption: General experimental workflow for a Sonogashira coupling reaction.
References
- 1. Buy this compound | 10297-06-0 [smolecule.com]
- 2. CAS 10297-06-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 6-Chlorohexanol synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. leah4sci.com [leah4sci.com]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Purification of Products from 6-Chloro-1-hexyne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 6-Chloro-1-hexyne reactions.
Troubleshooting Guides
This section addresses common issues encountered during the purification of compounds synthesized from this compound.
Table 1: Troubleshooting Common Issues in Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Column Chromatography | Incorrect Solvent System: The eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column. | Systematically test solvent systems using Thin Layer Chromatography (TLC) to find an appropriate mobile phase that gives the desired product an Rf value of approximately 0.3. |
| Product Degradation on Silica (B1680970) Gel: The acidic nature of silica gel can cause degradation of sensitive compounds. | Use deactivated silica gel (by adding a small percentage of a base like triethylamine (B128534) to the eluent) or switch to a different stationary phase such as alumina (B75360). | |
| Volatile Product: The product may be volatile and lost during solvent removal under reduced pressure. | Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. For highly volatile compounds, consider distillation as a purification method.[1] | |
| Oiling Out During Recrystallization | High Impurity Level: A significant amount of impurities can lower the melting point of the product, causing it to separate as an oil.[2] | Attempt to purify the crude product by another method first, such as column chromatography, to remove the bulk of the impurities. |
| Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute.[2] | Choose a solvent with a lower boiling point. Alternatively, use a mixed solvent system where the compound is highly soluble in one solvent and poorly soluble in the other.[3] | |
| Cooling Too Rapidly: Fast cooling can prevent the formation of a crystal lattice.[2] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[2] | |
| Incomplete Separation in Fractional Distillation | Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation of components with close boiling points.[1] | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Heating Rate Too High: A rapid heating rate can lead to poor separation by not allowing for proper vapor-liquid equilibrium to be established in the column.[4] | Heat the distillation flask slowly and steadily to maintain a consistent temperature gradient in the column.[4] | |
| Persistent Catalyst Impurities (e.g., Palladium, Copper) | Inefficient Removal During Workup: Standard aqueous washes may not be sufficient to remove all metal catalyst residues. | Wash the organic layer with a targeted aqueous solution. For example, an aqueous solution of ammonium (B1175870) chloride can help remove copper catalysts, while washing with a solution of sodium sulfide (B99878) can precipitate palladium. |
| Complexation with Product: The product may form a stable complex with the metal catalyst. | Consider passing the crude product through a plug of silica gel or a specialized metal scavenger resin before further purification. |
Frequently Asked Questions (FAQs)
Sonogashira Coupling Reactions
-
Q1: What are the common impurities in a Sonogashira coupling reaction with this compound?
-
A1: Common impurities include unreacted starting materials (this compound and the aryl/vinyl halide), homocoupled alkyne (Glaser coupling byproduct), and residual palladium and copper catalysts.[5]
-
-
Q2: How can I remove the Glaser homocoupling byproduct?
-
A2: The homocoupled diyne is often less polar than the desired cross-coupled product. It can typically be separated by column chromatography using a non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient.
-
-
Q3: My Sonogashira product appears to be contaminated with palladium. How can I remove it?
-
A3: After the initial workup, you can try washing the organic solution with an aqueous solution of thiourea (B124793) or passing the crude product through a short plug of silica gel. In some cases, treatment with activated carbon can also be effective.
-
Nucleophilic Substitution Reactions
-
Q1: I performed a nucleophilic substitution on this compound with an amine. How do I remove the excess amine?
-
A1: Excess amine can be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl.[6] This will protonate the amine, making it soluble in the aqueous layer. Be sure that your product is not acid-sensitive.
-
-
Q2: My product from a substitution reaction is a salt. How should I purify it?
-
A2: If your product is a salt, recrystallization is often the best method.[3] You will need to find a solvent system in which the salt is soluble at high temperatures but insoluble at low temperatures. Common solvents for polar compounds include ethanol, methanol, or water, often in combination with a less polar co-solvent.
-
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
-
Q1: What are the typical byproducts in a CuAAC reaction using a derivative of this compound?
-
A1: The primary byproducts are often unreacted starting materials (the alkyne and the azide). If a Cu(II) salt is used with a reducing agent, incomplete reduction can lead to side reactions. Oxidative homocoupling of the alkyne can also occur.[7]
-
-
Q2: How can I effectively remove the copper catalyst from my triazole product?
-
A2: The copper catalyst can often be removed by washing the reaction mixture with an aqueous solution of ammonia (B1221849) or ammonium chloride, which will form a water-soluble complex with the copper ions. Alternatively, specialized copper scavenging resins can be used.
-
Experimental Protocols
Protocol 1: Purification of a Solid Product by Recrystallization
This protocol provides a general procedure for the recrystallization of a solid product obtained from a reaction with this compound.
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent. If the solid dissolves at room temperature, it is too soluble. If it does not dissolve, heat the test tube. If the solid dissolves when hot but reappears upon cooling, you have found a suitable solvent. Common solvent systems include ethanol/water, hexane/ethyl acetate, and toluene.[2][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[8]
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. Keep the solution warm to prevent premature crystallization.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any impurities adhering to the surface.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for purifying liquid or solid products that are not amenable to recrystallization or distillation.
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal eluent should give your product an Rf value of ~0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin adding the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product. .
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Fractional Distillation
This protocol is suitable for purifying volatile liquid products with boiling points that differ from impurities by less than 25 °C.[4]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, and a receiving flask.
-
Use a heating mantle to heat the distillation flask.
-
-
Distillation:
-
Place the crude liquid product in the distillation flask along with a few boiling chips.
-
Slowly heat the flask.[4]
-
Monitor the temperature at the top of the column.
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of your product.
-
-
Analysis:
-
Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. thalesnano.com [thalesnano.com]
- 6. youtube.com [youtube.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
dealing with the instability of 6-Chloro-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling, storage, and use of 6-Chloro-1-hexyne, a valuable but potentially unstable reagent in organic synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its application in research and development.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during experiments involving this compound.
Problem 1: The reaction involving this compound is sluggish or fails to proceed to completion.
-
Question: My reaction is not working as expected. What could be the cause?
-
Answer: Several factors could contribute to poor reactivity. Firstly, assess the quality of the this compound. Over time, the compound can degrade, especially if not stored properly. Secondly, the terminal alkyne is susceptible to forming less reactive species. Consider the following troubleshooting steps:
-
Verify Reagent Quality: Use freshly opened or recently purified this compound. Degradation can be assessed by analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.
-
Activate the Alkyne: If the terminal proton's acidity is crucial for your reaction (e.g., in Sonogashira coupling), ensure your reaction conditions are suitable for deprotonation. The presence of moisture can quench the base used for this purpose.
-
Check for Incompatible Reagents: Ensure that other reagents in your reaction mixture are compatible with this compound. Strong nucleophiles can displace the chloride, and certain transition metals can catalyze decomposition.
-
Problem 2: A solid precipitate or viscous oil forms unexpectedly in the this compound container or reaction mixture.
-
Question: I am observing precipitate/polymer formation. What is happening and how can I prevent it?
-
Answer: The formation of a solid or viscous oil is a strong indication of polymerization. Terminal alkynes like this compound can be susceptible to polymerization, which can be initiated by impurities, heat, light, or certain metals.
-
Prevention:
-
Storage: Store this compound at the recommended temperature, typically refrigerated, and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Inhibitors: For prolonged storage or reactions at elevated temperatures, consider adding a radical inhibitor. The choice and concentration of the inhibitor should be carefully evaluated for compatibility with your specific reaction. Common inhibitors for free-radical polymerization include TEMPO and its derivatives.
-
Avoid Contaminants: Ensure all glassware is scrupulously clean and free of any metal residues, especially copper, which can catalyze polymerization.
-
-
Problem 3: The this compound solution has developed a yellow or brown discoloration.
-
Question: My this compound has changed color. Is it still usable?
-
Answer: Discoloration often indicates decomposition or the presence of impurities. While slight yellowing may not always significantly impact a reaction, it is a warning sign.
-
Purification: If you suspect decomposition, the compound can be purified by distillation under reduced pressure. However, exercise extreme caution as heating can accelerate decomposition.
-
Quality Check: Before use, it is advisable to analyze a small sample of the discolored material by GC-MS or NMR to identify potential degradation products and assess its purity.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: this compound should be stored in a cool, dark, and dry place, preferably in a refrigerator. It should be kept under an inert atmosphere (argon or nitrogen) to prevent degradation. The container should be tightly sealed to avoid exposure to air and moisture.
-
-
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
-
A2: Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Stability and Reactivity
-
Q3: What are the primary instability concerns with this compound?
-
A3: The main concerns are its potential to polymerize and the reactivity of the terminal alkyne. The carbon-chlorine bond can also undergo nucleophilic substitution. It is a flammable liquid and should be kept away from heat, sparks, and open flames.
-
-
Q4: What materials or chemicals are incompatible with this compound?
-
A4: Avoid contact with strong oxidizing agents, strong bases, and certain metals, particularly copper, silver, and mercury, which can form explosive acetylides.
-
Experimental Procedures
-
Q5: How can I safely purify this compound?
-
A5: Purification can be achieved by distillation under reduced pressure. It is crucial to use a clean apparatus and to avoid excessive heating to prevent thermal decomposition. The distillation should be monitored closely.
-
-
Q6: What should I do in case of a spill?
-
A6: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure adequate ventilation. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10297-06-0 | [1][2] |
| Molecular Formula | C₆H₉Cl | [1] |
| Molecular Weight | 116.59 g/mol | [1] |
| Boiling Point | 131 °C (at 760 mmHg) | [1] |
| Density | 0.968 g/mL | [1] |
| Refractive Index | 1.451 | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction using this compound
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere.
-
Reagent Addition: Add the solvent to the reaction flask, followed by any other reagents.
-
Cooling: If the reaction is exothermic or requires low temperatures, cool the reaction mixture to the desired temperature using an appropriate cooling bath.
-
Addition of this compound: Add this compound dropwise to the reaction mixture with stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Quenching: Once the reaction is complete, quench it carefully by adding an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).
-
Work-up and Purification: Perform a standard aqueous work-up to extract the product. Purify the crude product by column chromatography, distillation, or recrystallization.
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
References
Technical Support Center: Improving Yields in 6-Chloro-1-hexyne Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in coupling reactions involving 6-chloro-1-hexyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The most common and versatile coupling reaction for this compound, a terminal alkyne, is the Sonogashira coupling. This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[1] Variations of this reaction, such as copper-free Sonogashira protocols, are also frequently employed to avoid the common side reaction of alkyne homocoupling (Glaser coupling). Other potential coupling reactions include the Heck, Suzuki, and Negishi reactions, although these are less common for terminal alkynes and may require specific substrate modifications.
Q2: My Sonogashira reaction with this compound is giving a low yield. What are the primary factors to investigate?
A2: Low yields in Sonogashira couplings of this compound can stem from several factors. Key areas to investigate include:
-
Catalyst activity: Ensure the palladium catalyst and any copper co-catalyst are active.
-
Oxygen contamination: The presence of oxygen can lead to significant homocoupling of the alkyne (Glaser coupling).
-
Substrate quality: Impurities in this compound or the coupling partner can inhibit the catalyst.
-
Reaction conditions: The choice of base, solvent, and temperature are critical and may need optimization.
-
Side reactions: The chloroalkyl chain can participate in side reactions such as intramolecular cyclization or elimination.
Q3: What are the common side reactions observed with this compound in coupling reactions?
A3: Besides the common alkyne homocoupling (Glaser coupling), the presence of the chloroalkyl chain in this compound introduces the possibility of other side reactions:
-
Intramolecular Cyclization: Under certain conditions, particularly with a palladium catalyst, the terminal alkyne can undergo intramolecular cyclization with the alkyl chloride to form a cyclopentylidene-containing product.
-
Elimination: The alkyl chloride may undergo elimination to form an alkene, especially in the presence of a strong base at elevated temperatures.
-
Nucleophilic Substitution: The chloride can be displaced by nucleophiles present in the reaction mixture, such as the amine base.
Q4: How can I minimize the formation of the Glaser coupling byproduct?
A4: The Glaser-Hay coupling is the oxidative homocoupling of terminal alkynes and is a major side reaction in Sonogashira couplings, especially in the presence of copper salts and oxygen.[2][3] To minimize this:
-
Use a copper-free protocol: Several modern Sonogashira protocols avoid the use of a copper co-catalyst.
-
Ensure anaerobic conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Control reaction temperature: Higher temperatures can sometimes favor homocoupling.
-
Optimize ligand choice: Certain ligands can suppress the homocoupling pathway.
Troubleshooting Guides
Low Yield in Sonogashira Coupling of this compound
| Symptom | Potential Cause | Troubleshooting Steps |
| No or very low product formation | Inactive Catalyst | - Use a fresh batch of palladium catalyst and copper(I) iodide. - Ensure the phosphine (B1218219) ligand has not oxidized; store under inert atmosphere. - Consider a pre-catalyst or an activation step. |
| Poor Substrate Quality | - Purify this compound and the coupling partner (e.g., by distillation or chromatography) before use. - Ensure solvents are anhydrous and degassed. | |
| Incorrect Reaction Conditions | - Optimize the base: weaker bases like triethylamine (B128534) or diisopropylethylamine are common. For less reactive halides, a stronger base like K₂CO₃ or Cs₂CO₃ might be needed, but be mindful of elimination side reactions. - Screen different solvents (e.g., THF, DMF, toluene, acetonitrile). - Optimize the reaction temperature; start at room temperature and gradually increase if no reaction is observed. | |
| Significant amount of Glaser homocoupling product | Presence of Oxygen | - Thoroughly degas all solvents and reagents using freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. - Maintain a positive pressure of argon or nitrogen throughout the reaction. |
| Copper(I) Co-catalyst | - Switch to a copper-free Sonogashira protocol. - If using copper, ensure it is of high purity and added under inert conditions. | |
| Formation of intramolecular cyclization product | Palladium-catalyzed cyclization | - Lower the reaction temperature. - Screen different palladium catalysts and ligands. Some ligand systems may be more prone to promoting this side reaction. - Consider a copper-free protocol, as the reaction conditions may be milder. |
| Presence of elimination or substitution byproducts | Strong Base and/or High Temperature | - Use a milder, non-nucleophilic base (e.g., a hindered amine base). - Lower the reaction temperature. - Reduce the reaction time. |
Experimental Protocols
Protocol 1: Classical Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triethylamine (Et₃N, base and solvent)
-
Anhydrous, degassed THF (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).
-
Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Add anhydrous, degassed triethylamine (e.g., 2 equiv) and anhydrous, degassed THF to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is advantageous for minimizing Glaser homocoupling.
Materials:
-
This compound
-
Aryl iodide
-
Pd(OAc)₂ (Palladium catalyst)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
A suitable base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2 equiv).
-
Add the aryl iodide (1.0 equiv) and this compound (1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in this compound coupling reactions.
Caption: Competing pathways of Sonogashira cross-coupling and Glaser homocoupling.
References
Technical Support Center: Troubleshooting Failed Sonogashira Couplings with Chloroalkynes
Welcome to the Technical Support Center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for Sonogashira couplings involving chloroalkyne substrates.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling with a chloroalkyne is showing low to no conversion. What are the primary reasons for this?
A1: Low or no conversion in Sonogashira couplings with chloroalkynes is a common issue primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The reactivity of the halide in Sonogashira couplings generally follows the trend: I > Br > Cl > F.[1][2] Several factors can contribute to this issue:
-
Insufficiently active catalyst: The palladium catalyst may not be active enough to facilitate the oxidative addition of the chloroalkyne.
-
Inappropriate ligand: The phosphine (B1218219) ligand may not be suitable for activating the palladium catalyst towards the less reactive chloroalkyne.
-
Suboptimal reaction conditions: Temperature, solvent, and base all play a critical role and may need to be optimized for the specific chloroalkyne substrate.
-
Catalyst deactivation: The formation of palladium black (inactive Pd(0)) can halt the catalytic cycle.
-
Poor quality reagents: Impurities in solvents, bases, or the chloroalkyne itself can interfere with the reaction.
Q2: I am observing a significant amount of homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?
A2: Homocoupling is a frequent side reaction in Sonogashira couplings, leading to the formation of a symmetrical 1,3-diyne. This is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3] To minimize homocoupling:
-
Ensure rigorous anaerobic conditions: Oxygen is a key promoter of Glaser coupling. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Consider a copper-free protocol: Numerous copper-free Sonogashira protocols have been developed to circumvent the issue of homocoupling. These often require a different choice of base or ligand.[1][4]
-
Slow addition of the terminal alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thereby disfavoring the homocoupling pathway.
Q3: What are the recommended starting conditions for a Sonogashira coupling with a novel chloroalkyne?
A3: For a new chloroalkyne substrate, it is advisable to start with conditions that have been shown to be effective for other challenging Sonogashira couplings. A good starting point would be:
-
Catalyst: A palladium complex with a bulky, electron-rich phosphine ligand, such as PdCl₂(PPh₃)₂ or a palladacycle catalyst.
-
Co-catalyst: Copper(I) iodide (CuI).
-
Base: An amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA).
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).[5]
-
Temperature: Start at room temperature and gradually increase if no reaction is observed.
It is highly recommended to perform small-scale test reactions to screen different catalysts, ligands, bases, and solvents to find the optimal conditions for your specific substrate.
Q4: Can the chloroalkyne itself undergo side reactions other than the desired coupling?
A4: Yes, besides the desired cross-coupling, chloroalkynes can potentially undergo other reactions. Depending on the substrate and reaction conditions, these may include:
-
Homocoupling of the chloroalkyne: Although less common than the homocoupling of the terminal alkyne, it is a possibility, especially at higher temperatures.
-
Reduction of the chloroalkyne: The chloroalkyne could be reduced to the corresponding alkyne under certain conditions.
-
Reaction with the base/solvent: At elevated temperatures, the chloroalkyne might react with the amine base or the solvent.
Careful monitoring of the reaction by techniques like TLC or GC-MS can help in identifying these side products.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during Sonogashira couplings with chloroalkynes.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Low Reactivity of Chloroalkyne | Increase reaction temperature. Consider using a more forcing solvent like DMF or NMP.[5] |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or a palladacycle. |
| Inappropriate Base | Screen different amine bases (e.g., TEA, DIPA, DBU). In some cases, an inorganic base like Cs₂CO₃ may be effective.[6] |
| Catalyst Deactivation (Palladium Black) | Ensure strict anaerobic conditions. Use a ligand that stabilizes the Pd(0) species. |
| Poor Reagent Quality | Use freshly distilled and degassed solvents and bases. Purify the chloroalkyne and terminal alkyne if necessary. |
Problem 2: Significant Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen. | Rigorously degas all reagents and maintain an inert atmosphere. |
| High concentration of copper acetylide. | Add the terminal alkyne slowly to the reaction mixture. | |
| Consider a copper-free Sonogashira protocol.[4] | ||
| Unidentified Byproducts | Reaction temperature is too high. | Optimize the reaction temperature; run the reaction at the lowest temperature that gives a reasonable rate. |
| Analyze the crude reaction mixture by GC-MS or LC-MS to identify the byproducts and gain insight into the side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of a Chloroalkyne
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Chloroalkyne (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (3-10 mol%)
-
Triethylamine (TEA) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloroalkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous and degassed solvent, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling of a Chloroalkyne
This protocol is an alternative to minimize alkyne homocoupling.
Materials:
-
Chloroalkyne (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (4-10 mol%)
-
Inorganic base (e.g., Cs₂CO₃ or K₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloroalkyne, Pd(OAc)₂, the phosphine ligand, and the inorganic base.
-
Add the anhydrous and degassed solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Halide Reactivity in Sonogashira Couplings
| Halide | Relative Reactivity | Typical Reaction Conditions |
| Iodo (I) | Highest | Room temperature |
| Bromo (Br) | Medium | Room temperature to moderate heating |
| Chloro (Cl) | Lowest | Often requires heating and more active catalysts[1][2] |
Table 2: Common Conditions for Sonogashira Coupling of Chloroalkynes
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (5) | - | TEA (2) | THF | RT | Varies | [7] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 80-100 | Varies | General copper-free conditions |
| Palladacycle (1-2) | - | DIPA (2) | DMF | 50-80 | Varies | General conditions for challenging substrates |
Visualizations
Caption: Troubleshooting workflow for failed Sonogashira couplings.
Caption: Catalytic cycles of the Sonogashira coupling with a chloroalkyne.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.lucp.net [books.lucp.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
anhydrous vs. aqueous conditions for click chemistry with 6-Chloro-1-hexyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-chloro-1-hexyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: Can I perform a click reaction with this compound in aqueous conditions?
A1: Yes, it is possible to perform the CuAAC reaction with this compound in aqueous conditions, typically using a co-solvent like t-BuOH or DMSO to aid in the solubility of the haloalkyne.[1] However, the presence of water can influence the reaction outcome. While water can accelerate the rate of the desired cycloaddition, it may also promote a side reaction where the azide (B81097) ion displaces the chloride from this compound.
Q2: What are the main differences between running the reaction under anhydrous versus aqueous conditions?
A2: The choice between anhydrous and aqueous conditions for the click reaction with this compound involves a trade-off between reaction rate, solubility of starting materials, and the potential for side reactions.
-
Anhydrous Conditions (e.g., in THF, DCM, or DMF):
-
Pros: Minimizes the risk of nucleophilic substitution of the chloride by the azide. This compound is readily soluble in most organic solvents.
-
Cons: The reaction rate may be slower compared to aqueous conditions.[2] Requires the use of dry solvents and inert atmosphere techniques to prevent catalyst oxidation.
-
-
Aqueous Conditions (typically with a co-solvent):
-
Pros: Can significantly accelerate the rate of the click reaction.[2] More environmentally friendly ("greener") chemistry.
-
Cons: Increased risk of a side reaction where the azide displaces the chloride on the hexyne, forming a diazide byproduct. The solubility of this compound in purely aqueous solutions is low, necessitating the use of co-solvents.
-
Q3: What is the most common side reaction when using this compound, and how can I minimize it?
A3: The most common side reaction is the nucleophilic substitution (SN2) of the chloride atom by the azide ion, leading to the formation of 1-azido-6-chlorohexane or a diazide if the azide source is in excess. This reaction can be catalyzed by the copper(I) species present in the reaction mixture.
To minimize this side reaction:
-
Use anhydrous conditions: This is the most effective way to suppress the SN2 reaction.
-
Optimize reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further reaction.
-
Control stoichiometry: Use a minimal excess of the azide reagent.
-
Lower reaction temperature: Running the reaction at a lower temperature can favor the desired click reaction over the substitution.
Q4: Which copper source and ligand are recommended for reactions with this compound?
A4: For both anhydrous and aqueous conditions, a common and effective catalytic system is generated in situ from:
-
Copper Source: Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is widely used as it is stable and readily available.
-
Reducing Agent: Sodium ascorbate (B8700270) is used to reduce Cu(II) to the active Cu(I) catalytic species.[2]
-
Ligand:
-
In anhydrous/organic solvents , tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a suitable ligand to stabilize the Cu(I) catalyst and prevent oxidation.
-
In aqueous conditions , a water-soluble ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is recommended.[3][4]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | 1. Catalyst Inactivity: The Cu(I) catalyst has been oxidized to inactive Cu(II). | • Ensure you are using freshly prepared sodium ascorbate solution. • Degas your solvents, especially in anhydrous reactions, and maintain an inert atmosphere (N₂ or Ar). • Increase the concentration of the copper/ligand complex. |
| 2. Poor Solubility of this compound: The alkyne is not sufficiently dissolved in the reaction medium. | • For aqueous reactions, increase the proportion of the organic co-solvent (e.g., use a higher ratio of t-BuOH or DMSO to water). • Consider switching to a fully anhydrous solvent system like THF or DMF. | |
| 3. Steric Hindrance: The azide or alkyne substrate is sterically bulky. | • Increase the reaction temperature or prolong the reaction time. | |
| Presence of a significant side product | 1. Nucleophilic Substitution: The chloride on this compound has been displaced by the azide. | • Switch to anhydrous reaction conditions. • Reduce the reaction time and monitor for the formation of the desired product. • Use a stoichiometric amount or only a slight excess of the azide. |
| 2. Alkyne Homocoupling (Glaser Coupling): Formation of a diyne byproduct. | • This is often caused by the presence of oxygen. Ensure the reaction is performed under an inert atmosphere. • Use a sufficient excess of sodium ascorbate to keep the copper in the +1 oxidation state. | |
| Reaction is very slow | 1. Suboptimal Solvent: The chosen solvent system is slowing down the reaction. | • If using anhydrous conditions, consider switching to a solvent mixture that includes some water (e.g., t-BuOH/H₂O) if the substitution side reaction is not a major concern. • Ensure an appropriate ligand is being used for your solvent system (TBTA for organic, THPTA for aqueous). |
| 2. Low Temperature: The reaction temperature is too low. | • Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor its progress. |
Data Presentation
The following table provides a representative comparison of expected outcomes for the CuAAC reaction with a haloalkyne under anhydrous versus aqueous co-solvent conditions. Actual results may vary depending on the specific substrates and reaction parameters.
| Condition | Solvent System | Typical Reaction Time | Typical Yield of Triazole | Potential for Side Products |
| Anhydrous | THF, DCM, or DMF | 4 - 24 hours | > 90% | Low |
| Aqueous/Co-solvent | t-BuOH/H₂O (1:1) | 1 - 8 hours | 70 - 95% | Moderate to High (Nucleophilic Substitution) |
Experimental Protocols
Protocol 1: Anhydrous CuAAC Reaction with this compound
This protocol is suitable for small-scale synthesis where minimizing side reactions is a priority.
Materials:
-
This compound
-
Azide compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the azide compound (1.05 eq) in anhydrous DMF.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving CuSO₄·5H₂O (0.05 eq) and TBTA (0.05 eq) in anhydrous DMF.
-
Add the catalyst solution to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (0.1 eq) in anhydrous DMF.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer, and concentrating under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Aqueous/Co-solvent CuAAC Reaction with this compound
This protocol is suitable for applications where a faster reaction rate is desired and some level of the substitution side product can be tolerated or separated.
Materials:
-
This compound
-
Azide compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide compound (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O (0.02 eq) and THPTA (0.1 eq) in water.
-
Add the catalyst solution to the reaction mixture.
-
Prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for CuAAC reaction with this compound.
Caption: Troubleshooting logic for common issues in CuAAC with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient 6-Chloro-1-hexyne Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in reactions involving 6-chloro-1-hexyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient catalysts for Sonogashira coupling reactions with this compound?
A1: Palladium-based catalysts are the most effective for Sonogashira coupling of terminal alkynes like this compound. The choice of catalyst depends on the specific requirements of the reaction, such as cost, air sensitivity, and the nature of the coupling partner.
-
Traditional Catalysts: Palladium-phosphine complexes, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are widely used, typically in conjunction with a copper(I) co-catalyst like CuI.[1]
-
Modern Catalysts: To overcome the drawbacks of traditional systems, several advanced catalysts are employed:
-
Palladium Acetate (Pd(OAc)₂): Highly efficient, often used in copper-free and ligand-free systems to prevent undesirable side reactions.[2]
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: These offer high stability and activity, replacing air-sensitive phosphine (B1218219) ligands.[1]
-
Palladium-Nitrogen Complexes: Ligands based on Schiff bases, imidazoles, or oxazolines provide stable and effective catalytic systems, particularly for copper-free reactions.[1][3]
-
Palladacycles: These are particularly effective for coupling with less reactive electrophiles like aryl chlorides.[4]
-
Q2: Should I use a copper co-catalyst? What are the risks and benefits?
A2: The use of a copper(I) co-catalyst (e.g., CuI) is a classic component of the Sonogashira reaction, but its necessity is application-dependent.
-
Benefits: Copper(I) facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. This can accelerate the reaction rate for some substrates.
-
Risks: The primary risk is the formation of a di-alkyne homocoupling byproduct, often called the Glaser coupling product.[3] This side reaction is promoted by the presence of copper and oxygen. For less active aryl iodides and bromides, the presence of CuI can even disfavor the desired cross-coupling reaction.[2]
-
Recommendation: For cleaner reactions and to avoid homocoupling byproducts, a copper-free protocol is highly recommended. Catalysts like Pd(OAc)₂ and various palladium-nitrogen or NHC complexes are very effective without a copper co-catalyst.[1][2][3]
Q3: My reaction is sensitive to air. What are the best catalyst systems to use?
A3: Air sensitivity in Sonogashira reactions often stems from the phosphine ligands (e.g., PPh₃), which can oxidize, and the promotion of copper-mediated homocoupling in the presence of oxygen. To mitigate this, consider the following:
-
Use Nitrogen-Based Ligands: Schiff bases, N-heterocyclic carbenes (NHCs), and other N-based ligands are generally more stable in air compared to phosphines.[1][3]
-
Employ a Copper-Free System: Removing the copper co-catalyst eliminates the primary pathway for oxidative homocoupling.[2]
-
Utilize Aerobically Stable Palladium Precatalysts: Some modern palladium complexes are designed for enhanced stability and ease of handling in air.
Q4: Can the chloro- group on the this compound chain interfere with the coupling reaction?
A4: Yes, the alkyl chloride functionality presents a potential site for side reactions, primarily nucleophilic substitution.[5] The terminal alkyne is significantly more reactive in palladium-catalyzed cross-coupling reactions than the primary alkyl chloride. However, under certain conditions, interference can occur:
-
Strong Bases/Nucleophiles: Amine bases used in the reaction can potentially act as nucleophiles, displacing the chloride. Using a bulky, non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) can minimize this.[3]
-
High Temperatures: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. It is best to use a highly active catalyst that allows the reaction to proceed at a lower temperature.
-
Catalyst Choice: Some catalyst systems may have lower chemoselectivity. Screening catalysts is important to find one that selectively activates the C-H bond of the alkyne without interacting with the C-Cl bond.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may be oxidized or decomposed. 2. Suboptimal Conditions: Incorrect choice of base, solvent, or temperature. 3. Poor Reagent Quality: Impurities in this compound or the coupling partner. | 1. Use a fresh batch of catalyst. If using phosphine ligands, ensure they are handled under an inert atmosphere. Consider more stable N-based or NHC ligands.[1][3] 2. Screen different conditions. Common bases include K₂CO₃, Cs₂CO₃, and Et₃N. Solvents like isopropanol, THF, or DMSO can be effective.[3][4] Optimization can be accelerated using Design of Experiments (DoE) methodologies.[6] 3. Purify starting materials via distillation or chromatography. |
| Significant Homocoupling (Glaser Product) | 1. Presence of Copper Co-catalyst: CuI is a known promoter of oxidative homocoupling.[2][3] 2. Oxygen in the Reaction: An air leak or insufficiently degassed solvents can facilitate this side reaction. | 1. Switch to a copper-free catalyst system, such as Pd(OAc)₂ or a Pd-NHC complex.[1][2] 2. Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) and use properly degassed solvents. |
| Formation of Multiple Byproducts | 1. Side Reaction at Chloro- Group: Nucleophilic attack by the amine base or other nucleophiles.[5] 2. Isomerization of Alkyne: The terminal alkyne may isomerize under harsh basic conditions or high temperatures. | 1. Use a milder, non-nucleophilic base (e.g., K₂CO₃).[3] Optimize the reaction to run at the lowest possible temperature. 2. Avoid excessively strong bases and high temperatures. Monitor the reaction progress closely by TLC or GC-MS to avoid prolonged reaction times. |
Catalyst System Comparison
| Catalyst System | Ligand Type | Co-Catalyst | Typical Loading | Advantages | Disadvantages |
| PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ | Phosphine | CuI | 1-5 mol % | Well-established, widely available.[1] | Air-sensitive ligands, risk of homocoupling due to CuI.[2][3] |
| Pd(OAc)₂ | Often Ligand-Free | None (Cu-Free) | 0.01-2 mol % | High efficiency, low cost, copper-free, often ligand-free.[2] | May require optimization of other parameters (base, solvent). |
| Pd-Schiff Base Complex | Nitrogen (Schiff Base) | None (Cu-Free) | 1-2 mol % | Air-stable, effective for copper-free reactions at room temp.[3] | Ligand synthesis required. |
| Pd-NHC Complex | N-Heterocyclic Carbene | CuI or None | 0.1-1 mol % | Highly stable, very active, can be used in copper-free systems.[1] | Can be more expensive than simpler systems. |
| Palladacycle Complex | Varies | CuI or None | 0.5-2 mol % | Excellent for activating challenging substrates like aryl chlorides.[4] | Can be structurally complex and costly. |
Experimental Protocols & Visual Guides
General Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a general guideline for the copper-free coupling of this compound with an aryl iodide.
1. Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 0.02 equiv).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[3]
-
Add a magnetic stir bar.
2. Reaction Execution:
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the solvent (e.g., anhydrous isopropanol, 5 mL) via syringe.[3]
-
Add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).[7]
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
3. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle for the copper-free Sonogashira reaction.
Caption: A logical flowchart for troubleshooting common reaction issues.
References
managing side reactions of 6-Chloro-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the use of 6-Chloro-1-hexyne in chemical synthesis. The information is presented in a clear question-and-answer format to facilitate rapid problem-solving in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Sonogashira Coupling Reactions
Q1: I am experiencing low yields in my Sonogashira coupling reaction with this compound and an aryl halide. What are the potential causes and how can I improve the yield?
A1: Low yields in Sonogashira couplings involving this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and side reactions. The most common side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling.[1]
Troubleshooting Steps:
-
Deoxygenation: The presence of oxygen is a primary driver of Glaser homocoupling, a major side reaction.[1] Ensure all solvents and the reaction mixture are thoroughly deoxygenated by purging with an inert gas (Argon or Nitrogen) for an extended period. The use of freeze-pump-thaw cycles is highly recommended for complete oxygen removal.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active catalyst system, especially for less reactive aryl bromides or chlorides. Palladium complexes with bulky, electron-rich phosphine ligands can improve catalytic activity.
-
Copper Co-catalyst: While essential for the reaction, the copper(I) co-catalyst also promotes the undesired Glaser coupling.[1] Use the minimal effective amount of the copper salt (e.g., CuI). In some cases, copper-free Sonogashira protocols can be employed to circumvent the homocoupling side reaction entirely.[2][3]
-
Base Selection: The choice of amine base is critical. While triethylamine (B128534) is commonly used, its basicity might not be optimal for all substrates. Consider screening other bases such as diisopropylethylamine (DIPEA) or piperidine. Ensure the base is anhydrous and freshly distilled.
-
Solvent: The reaction solvent can significantly influence the outcome. While THF and DMF are common, they must be rigorously dried. Toluene (B28343) can also be an effective solvent.
-
Temperature: For less reactive aryl halides, increasing the reaction temperature may be necessary to drive the reaction to completion. However, be aware that higher temperatures can also promote side reactions and decomposition. A careful optimization of the reaction temperature is advised.
Q2: I am observing a significant amount of a dimeric byproduct corresponding to the homocoupling of this compound. How can I suppress this Glaser coupling?
A2: The formation of a 1,3-diyne via Glaser coupling is a common issue. Suppression of this side reaction is key to achieving high yields of the desired cross-coupled product.
Strategies to Minimize Glaser Coupling:
-
Strictly Anaerobic Conditions: As mentioned above, the exclusion of oxygen is the most critical factor.
-
Copper-Free Conditions: The most direct way to avoid copper-catalyzed homocoupling is to utilize a copper-free Sonogashira protocol.[2][3]
-
Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Use of a Protecting Group: Temporarily protecting the terminal alkyne with a silyl (B83357) group (e.g., trimethylsilyl (B98337) - TMS) can prevent homocoupling. The TMS group can be removed in situ or in a subsequent step.
Table 1: Influence of Reaction Conditions on Sonogashira vs. Glaser Coupling (Illustrative)
| Parameter | Condition A (High Homocoupling) | Condition B (Minimized Homocoupling) | Expected Outcome |
| Atmosphere | Air / Incomplete Degassing | Rigorous Degassing (Ar/N₂) | Reduced Glaser coupling under inert atmosphere. |
| Copper(I) Iodide | High Loading (e.g., 10 mol%) | Low Loading (e.g., 1-2 mol%) or Copper-Free | Lower rates of homocoupling with less or no copper. |
| Alkyne Addition | All at once | Slow addition over time | Favors cross-coupling by keeping alkyne concentration low. |
Issue 2: Intramolecular Cyclization
Q3: I am attempting a nucleophilic substitution at the chloride of this compound, but I am isolating a cyclic product instead of the desired linear product. Why is this happening and how can I prevent it?
A3: this compound is a bifunctional molecule, containing both an electrophilic alkyl chloride and a nucleophilic (upon deprotonation) terminal alkyne.[4] Under basic conditions, the terminal alkyne can be deprotonated to form an acetylide, which can then act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form a cyclic product (cyclohexylidene).
Factors Favoring Intramolecular Cyclization:
-
Strong Bases: The use of strong bases (e.g., NaH, LDA) will readily deprotonate the terminal alkyne, increasing the concentration of the internal nucleophile.
-
High Dilution: While counterintuitive for intermolecular reactions, high dilution can favor intramolecular reactions by reducing the probability of intermolecular interactions.
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for the cyclization to occur.
Troubleshooting and Prevention of Cyclization:
-
Choice of Base: Use a milder base that is sufficient to activate the external nucleophile but not strong enough to significantly deprotonate the terminal alkyne. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good choice.
-
Protecting the Alkyne: The most effective way to prevent intramolecular cyclization is to protect the terminal alkyne. A bulky silyl protecting group, such as a triisopropylsilyl (TIPS) group, will prevent deprotonation and subsequent cyclization. The protecting group can be removed after the desired nucleophilic substitution has been performed.
-
Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for the desired intermolecular reaction to proceed at a reasonable rate.
-
Concentration: Running the reaction at a higher concentration will favor the intermolecular reaction over the intramolecular cyclization.
Logical Workflow for Preventing Intramolecular Cyclization
Caption: Decision workflow for troubleshooting intramolecular cyclization.
Issue 3: Polymerization
Q4: My reaction with this compound has resulted in an insoluble, polymeric material. What causes this and how can it be avoided?
A4: Polymerization of alkynes can occur under certain conditions, particularly in the presence of transition metal catalysts or strong bases. For this compound, both the alkyne and the alkyl halide functionalities could potentially participate in polymerization processes.
Potential Causes of Polymerization:
-
Catalyst-Induced Polymerization: Some transition metal catalysts, especially at higher concentrations or temperatures, can catalyze the polymerization of terminal alkynes.
-
Base-Induced Polymerization: Strong bases can initiate anionic polymerization of the alkyne.
-
Radical Polymerization: The presence of radical initiators or exposure to UV light could potentially lead to polymerization.
Preventative Measures:
-
Control Catalyst Loading: Use the lowest effective catalyst concentration.
-
Moderate Reaction Conditions: Avoid excessively high temperatures.
-
Choice of Base: Use non-nucleophilic, sterically hindered bases where appropriate to minimize side reactions.
-
Exclusion of Light: Protect the reaction from light if radical polymerization is suspected.
-
Purity of Reagents: Ensure that the this compound and other reagents are free from impurities that could act as initiators.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling with Minimized Homocoupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.01 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
-
Solvent and Base Addition:
-
Add anhydrous, deoxygenated toluene (or other suitable solvent) via cannula.
-
Add anhydrous, deoxygenated triethylamine (2.0 equiv.) via syringe.
-
-
Alkyne Addition:
-
Dissolve this compound (1.2 equiv.) in a small amount of the deoxygenated solvent.
-
Add the alkyne solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or gentle heat (e.g., 50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Protection of the Terminal Alkyne with a Trimethylsilyl (TMS) Group
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation and Silylation:
-
Slowly add n-butyllithium (1.1 equiv., solution in hexanes) to the stirred solution.
-
Stir at 0 °C for 30 minutes.
-
Add trimethylsilyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting TMS-protected this compound can be purified by distillation or used directly in subsequent reactions.
-
Signaling Pathway and Reaction Mechanism Diagrams
Caption: Catalytic cycles in a Sonogashira cross-coupling reaction.
Caption: Mechanism of base-induced intramolecular cyclization of this compound.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 10297-06-0 [smolecule.com]
Technical Support Center: Scale-Up of Reactions with 6-Chloro-1-hexyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of reactions involving 6-Chloro-1-hexyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: this compound is a flammable liquid and can cause skin and eye irritation.[1][2][3][4] When scaling up, the primary safety concerns are:
-
Thermal Runaway: Reactions involving alkynes can be exothermic. Poor heat dissipation in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.
-
Flammability: this compound has a flash point of 37 °C (98.6 °F) and its vapors can form explosive mixtures with air.[2][3] Large quantities pose a significant fire risk, especially during transfers and handling.
-
Handling of Reagents: Many reactions with this compound involve other hazardous materials, such as organometallic catalysts, strong bases, and flammable solvents. Handling large quantities of these materials requires careful planning and engineering controls.
-
By-product Formation: At higher temperatures, which can occur during poor heat management, side reactions like dimerization or polymerization of the alkyne may occur, potentially leading to the formation of unstable or hazardous by-products.
Q2: What are the most common types of reactions performed with this compound in an industrial setting?
A2: Due to its bifunctional nature (a terminal alkyne and an alkyl chloride), this compound is a versatile building block. The most common industrial-scale reactions are:
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups.[5]
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium and copper catalyst system to form C-C bonds.[6]
-
Acetylide Formation and Alkylation: The terminal alkyne can be deprotonated with a strong base to form a nucleophilic acetylide, which can then react with electrophiles.[1]
Q3: How does the choice of solvent change when moving from lab to pilot-plant scale?
A3: Solvent selection for scale-up involves more than just reaction compatibility. Key considerations include:
-
Safety: Flammability, toxicity, and environmental impact are major factors. Solvents with higher flash points and lower toxicity are preferred.
-
Cost and Availability: The cost of the solvent becomes a significant factor at larger scales.
-
Work-up and Purification: The solvent should allow for easy product isolation and purification. For example, a solvent in which the product is sparingly soluble at low temperatures can simplify crystallization.
-
Thermal Properties: The solvent's boiling point and heat capacity are critical for managing reaction temperature and exotherms.
Q4: What are the key challenges in purifying multi-kilogram quantities of products derived from this compound?
A4: Purifying large quantities of products presents different challenges than lab-scale purification:
-
Chromatography: Flash chromatography is often not feasible or economical for multi-kilogram scale. Alternative methods like crystallization, distillation, or extraction are preferred.
-
Crystallization: Developing a robust crystallization process that consistently yields the desired polymorph and purity can be challenging. Seeding strategies and controlled cooling profiles are critical.
-
Distillation: For thermally stable, volatile products, fractional distillation under vacuum can be effective. However, the thermal stability of the product must be thoroughly evaluated to avoid decomposition.
-
Residual Metals: For reactions using metal catalysts (e.g., Sonogashira coupling), reducing residual metal content in the final product to acceptable levels (often in the ppm range for pharmaceuticals) can be a significant challenge, requiring specialized workup procedures or scavengers.
Troubleshooting Guides for a Scale-Up Sonogashira Coupling Reaction
This guide focuses on a common industrial reaction: the Sonogashira coupling of this compound with an aryl bromide.
Problem 1: Reaction Stalls or Proceeds Very Slowly at Pilot Scale
Q: My Sonogashira coupling, which worked well in the lab, is very slow or stalls completely in a 100L reactor. What are the likely causes and how can I fix it?
A: This is a common scale-up issue. The primary causes are often related to mixing, mass transfer, and catalyst deactivation.
-
Possible Cause 1: Inefficient Mixing/Mass Transfer
-
Explanation: In a large reactor, achieving the same level of mixing homogeneity as in a small flask is challenging. This can lead to localized "hot spots" or areas of low reactant concentration, slowing the reaction.
-
Troubleshooting Steps:
-
Agitator Speed and Design: Ensure the agitator speed is sufficient for the reactor geometry and batch volume. The impeller design should be appropriate for the reaction mixture's viscosity. For more viscous mixtures, specialized impellers may be needed.
-
Baffling: Check that the reactor has adequate baffling to prevent vortexing and promote good mixing.
-
Computational Fluid Dynamics (CFD): For persistent issues, CFD modeling can simulate the mixing dynamics in your reactor and help optimize agitator speed and design.[7][8][9][10]
-
-
-
Possible Cause 2: Catalyst Deactivation
-
Explanation: Catalysts can be deactivated by impurities or oxygen.[7] These issues are often magnified at scale due to larger volumes of reagents and longer reaction times.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (nitrogen or argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Purity: Use high-purity, degassed solvents and reagents. Impurities in the starting materials can act as catalyst poisons.[7]
-
Catalyst Loading: A slight increase in catalyst loading (e.g., from 1 mol% to 1.5 mol%) may be necessary at scale to compensate for minor deactivation.
-
-
-
Possible Cause 3: Poor Temperature Control
-
Explanation: If the reaction has a significant exotherm, poor heat removal can lead to localized high temperatures that can degrade the catalyst or starting materials. Conversely, if the reaction requires heating, inefficient heat transfer can prevent the reaction from reaching the optimal temperature.
-
Troubleshooting Steps:
-
Heat Transfer Fluid Temperature: Ensure the heat transfer fluid is at the correct temperature and that the flow rate is adequate.
-
Reactor Fouling: Check for fouling on the reactor walls, which can impede heat transfer.
-
Dosing Control: For highly exothermic reactions, consider adding one of the reactants slowly over time to control the rate of heat generation.
-
-
Problem 2: Significant Formation of Homocoupled Alkyne By-product
Q: I am observing a large amount of the 1,3-diyne (homocoupled product of this compound) in my scaled-up reaction. How can I minimize this?
A: Homocoupling is a common side reaction in Sonogashira couplings, especially with terminal alkynes. It is primarily caused by the copper(I) catalyst in the presence of oxygen.
-
Possible Cause 1: Presence of Oxygen
-
Explanation: Oxygen promotes the oxidative dimerization of the alkyne (Glaser coupling).
-
Troubleshooting Steps:
-
Rigorous Inerting: As mentioned above, ensure the reactor and all reagents are free of oxygen. Use degassed solvents.
-
Amine Base Quality: Ensure the amine base (e.g., triethylamine) is freshly distilled and stored under an inert atmosphere, as aged amines can contain oxidative impurities.
-
-
-
Possible Cause 2: Reaction Conditions
-
Explanation: Certain reaction conditions can favor homocoupling.
-
Troubleshooting Steps:
-
Order of Addition: Add the this compound slowly to the reaction mixture containing the aryl bromide and catalysts. This keeps the instantaneous concentration of the alkyne low, disfavoring dimerization.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[6] These often require a different ligand for the palladium catalyst but can eliminate the homocoupling side reaction.
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
-
Experimental Protocols: Lab vs. Pilot-Plant Scale
The following are representative protocols for the Sonogashira coupling of this compound with 1-bromo-4-fluorobenzene (B142099).
Lab-Scale Protocol (1L Flask)
-
Reactor Setup: A 1L, 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is dried in an oven and assembled hot. The flask is purged with nitrogen.
-
Reagent Charging:
-
Charge 1-bromo-4-fluorobenzene (87.5 g, 0.5 mol).
-
Charge copper(I) iodide (0.95 g, 0.005 mol, 1 mol%).
-
Charge bis(triphenylphosphine)palladium(II) dichloride (3.51 g, 0.005 mol, 1 mol%).
-
Charge 500 mL of degassed triethylamine (B128534).
-
-
Reaction:
-
Stir the mixture at room temperature (20-25 °C) for 15 minutes.
-
Slowly add this compound (64.1 g, 0.55 mol, 1.1 eq) over 30 minutes, maintaining the temperature below 30 °C.
-
Heat the reaction mixture to 50 °C and hold for 4-6 hours.
-
-
Monitoring: Monitor the reaction by TLC or GC for the disappearance of the 1-bromo-4-fluorobenzene.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) (500 mL) and wash with water (2 x 250 mL) and brine (250 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Pilot-Plant Scale Protocol (100L Reactor)
-
Reactor Setup: A 100L glass-lined reactor is cleaned, dried, and pressure-tested. The reactor is rendered inert by purging with nitrogen.
-
Reagent Charging:
-
Charge 1-bromo-4-fluorobenzene (8.75 kg, 50 mol) via a charging port.
-
Charge copper(I) iodide (95 g, 0.5 mol, 1 mol%).
-
Charge bis(triphenylphosphine)palladium(II) dichloride (351 g, 0.5 mol, 1 mol%).
-
Charge 50 L of degassed triethylamine.
-
-
Reaction:
-
Stir the mixture at 20-25 °C for 30 minutes.
-
Add this compound (6.41 kg, 55 mol, 1.1 eq) via a dosing pump over 2-3 hours, maintaining the internal temperature below 30 °C by controlling the addition rate and using jacket cooling.
-
Heat the reaction mixture to 50 °C and hold for 6-8 hours.
-
-
Monitoring: Monitor the reaction by in-process control (IPC) using HPLC.
-
Work-up and Purification:
-
Cool the reaction mixture to 10-15 °C.
-
Filter the slurry through a filter press to remove the triethylamine hydrobromide salt. Wash the cake with cold triethylamine (10 L).
-
Transfer the filtrate to a second reactor and concentrate under vacuum.
-
Add ethyl acetate (50 L) and water (25 L). Stir and separate the layers.
-
Wash the organic layer with water (25 L) and brine (25 L).
-
Treat the organic layer with a metal scavenger, if necessary, based on IPC results for residual palladium and copper.
-
Filter and concentrate the organic layer to a minimum volume.
-
Add a suitable anti-solvent (e.g., heptane) to crystallize the product.
-
Isolate the product by centrifugation and dry in a vacuum oven.
-
Data Presentation: Lab vs. Pilot-Plant Scale Comparison
| Parameter | Lab-Scale (1L Flask) | Pilot-Plant Scale (100L Reactor) | Key Considerations for Scale-Up |
| Scale | 0.5 mol | 50 mol | 100x scale-up |
| Solvent Volume | 500 mL | 50 L | Maintain similar concentration |
| Addition Time of Alkyne | 30 minutes | 2-3 hours | Controlled addition to manage exotherm |
| Reaction Time | 4-6 hours | 6-8 hours | Slower reaction at scale due to mixing and heat transfer limitations |
| Typical Yield | 85-90% | 80-85% | Yields are often slightly lower at scale |
| Product Purity (crude) | ~90% | ~85-90% | Impurity profile may change with longer reaction times and higher temps |
| Homocoupling By-product | <5% | 5-10% | More prevalent at scale if oxygen is not rigorously excluded |
| Purification Method | Flash Chromatography | Crystallization | Chromatography is not practical at this scale |
| Heat Management | Heating mantle/oil bath | Jacketed reactor with thermal fluid | Surface area to volume ratio decreases, making heat transfer critical |
Visualizations
Caption: General experimental workflow for Sonogashira coupling of this compound.
Caption: Troubleshooting logic for common scale-up issues with this compound reactions.
References
- 1. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. sarthaks.com [sarthaks.com]
- 4. researchgate.net [researchgate.net]
- 5. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
impact of solvent choice on 6-Chloro-1-hexyne reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the reactivity of 6-chloro-1-hexyne. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on how solvent selection can be the root cause and solution.
| Problem | Potential Cause Related to Solvent | Recommended Solution |
| Low or No Reaction Yield in Nucleophilic Substitution | Solvent-Nucleophile Mismatch: Using a polar protic solvent (e.g., ethanol (B145695), water, methanol) with a strong, anionic nucleophile (e.g., N₃⁻, CN⁻). Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[1] | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophile salt but leave the anionic nucleophile "naked" and more reactive, favoring an Sₙ2 pathway.[2] |
| Slow Reaction Rate | Inappropriate Polarity for Mechanism: For reactions proceeding through an Sₙ1-type mechanism (e.g., with weak nucleophiles), a nonpolar or insufficiently polar solvent will not effectively stabilize the carbocation intermediate, leading to a high activation energy barrier.[3][4] For Sₙ2 reactions, while a polar aprotic solvent is ideal, a completely nonpolar solvent may not sufficiently dissolve the reactants. | For Sₙ1-type reactions, use a polar protic solvent to stabilize the carbocation intermediate. For Sₙ2 reactions, ensure the use of a polar aprotic solvent with adequate dissolving power for all reactants. |
| Formation of Side Products (e.g., Alkenes, Ethers, Alcohols) | Solvolysis: Using a nucleophilic solvent (e.g., ethanol, methanol, water) can lead to the solvent itself acting as the nucleophile, resulting in ether or alcohol byproducts.[5] Elimination (E2) Favored: Using a strong, bulky base in a solvent that also promotes elimination can lead to the formation of alkene byproducts. The choice of solvent can influence the substitution vs. elimination (Sₙ2 vs. E2) ratio.[6] | To avoid solvolysis, use a non-nucleophilic solvent (e.g., THF, DMF, DMSO, acetonitrile). To minimize elimination, use a less basic nucleophile if possible, or a solvent that favors substitution. Polar aprotic solvents generally favor Sₙ2 over E2 compared to polar protic solvents when a strong, non-bulky nucleophile is used. |
| Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) | Poor Ligand/Catalyst Solubility or Activity: The polarity and coordinating ability of the solvent can affect the stability and activity of the palladium catalyst complex. For instance, a coordinating solvent like DMF might displace necessary ligands from the metal center.[7] | The optimal solvent for Sonogashira coupling is highly substrate-dependent. Common choices include amine bases (like triethylamine (B128534) or piperidine) as both solvent and base, or co-solvents like THF, DMF, or toluene .[7][8] If catalyst deactivation is suspected, consider a less coordinating solvent like toluene. |
| Homocoupling in Sonogashira Reactions | Oxygen in the Solvent: Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), a significant side reaction in Sonogashira couplings.[9] | It is crucial to use degassed solvents under an inert atmosphere (e.g., nitrogen or argon) to minimize dissolved oxygen and subsequent homocoupling.[9] |
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is best for a standard nucleophilic substitution on this compound with a strong nucleophile like sodium azide (B81097)?
A1: For a strong, anionic nucleophile, a polar aprotic solvent is generally recommended. Solvents like DMF (dimethylformamide) , DMSO (dimethyl sulfoxide) , or acetonitrile (CH₃CN) are ideal. These solvents effectively dissolve the nucleophilic salt while poorly solvating the anion. This leaves the nucleophile highly reactive and promotes a fast Sₙ2 reaction.[1][2] In contrast, polar protic solvents like ethanol or water would solvate the azide ion through hydrogen bonding, significantly reducing its nucleophilicity and slowing down the reaction.[4]
Q2: I am observing the formation of 6-ethoxy-1-hexyne as a byproduct when reacting this compound with a nucleophile in ethanol. Why is this happening and how can I prevent it?
A2: This is a classic example of solvolysis , where the solvent (ethanol) acts as a nucleophile and competes with your intended nucleophile.[5] Because this compound is a primary alkyl halide, this substitution likely proceeds via an Sₙ2 mechanism. To prevent this side reaction, you should switch to a non-nucleophilic solvent. A polar aprotic solvent like THF or DMF would be a suitable alternative that will not participate in the reaction.
Q3: How does solvent choice affect the competition between substitution (Sₙ2) and elimination (E2) reactions for this compound?
A3: Solvent polarity and proticity play a key role in the Sₙ2/E2 competition.
-
Polar aprotic solvents (DMF, DMSO) tend to favor the Sₙ2 pathway. They increase the reactivity of the nucleophile without strongly solvating it, promoting a direct attack on the carbon atom.[1]
-
Polar protic solvents (ethanol, methanol) can favor E2, especially with strong, sterically hindered bases. These solvents can solvate the nucleophile, making it less effective for substitution, while still allowing it to act as a base to abstract a proton.[1]
Therefore, to maximize substitution, a polar aprotic solvent is generally the better choice.
Q4: For a Sonogashira coupling reaction involving this compound, what are the key considerations for solvent selection?
A4: The solvent in a Sonogashira coupling must serve several purposes: dissolve the aryl/vinyl halide, the alkyne, the palladium catalyst, the copper co-catalyst, and the base.[7]
-
Amine bases such as triethylamine or piperidine (B6355638) are often used as both the base and the solvent.
-
Co-solvents like THF , DMF , or toluene are frequently used. The choice can influence reaction rates and even selectivity. For example, reactions in DMF are often faster than in toluene, but this can sometimes lead to lower selectivity.[7]
-
Crucially, the solvent must be thoroughly degassed to remove oxygen, which promotes the unwanted homocoupling of this compound.[9]
Q5: Can I use a nonpolar solvent like hexane (B92381) for reactions with this compound?
A5: While this compound is soluble in nonpolar organic solvents, using a solvent like hexane is generally not ideal for most of its common reactions, such as nucleophilic substitutions or palladium-catalyzed couplings.[10] These reactions typically involve polar transition states or ionic intermediates and reagents that require a polar solvent to facilitate dissolution and stabilize charged species. A nonpolar solvent would likely result in extremely slow reaction rates or complete lack of reactivity.
Experimental Protocols & Visualizations
Generalized Experimental Protocol: Nucleophilic Substitution of this compound
-
Solvent Preparation: Degas the chosen polar aprotic solvent (e.g., DMF) by bubbling nitrogen or argon through it for 15-30 minutes.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (e.g., sodium azide, 1.2 equivalents) and the degassed solvent.
-
Addition of Substrate: While stirring, add this compound (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
Diagrams
Caption: Generalized workflow for a reaction involving this compound.
Caption: Logic for selecting a solvent based on nucleophile and desired reaction pathway.
References
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.lucp.net [books.lucp.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. quora.com [quora.com]
Technical Support Center: Copper-Free Sonogashira Coupling of 6-Chloro-1-hexyne
Welcome to the technical support center for the copper-free Sonogashira coupling of 6-Chloro-1-hexyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during this specific cross-coupling reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the copper-free Sonogashira coupling of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated. | - Use a fresh source of palladium precatalyst. - Ensure the ligand is of high purity. - Consider using a pre-formed active catalyst complex. |
| 2. Low Reactivity of Alkyl Chloride: this compound is an unactivated primary alkyl chloride, which is inherently less reactive than aryl or vinyl halides in Sonogashira couplings.[1][2] | - Increase the reaction temperature. Alkyl chlorides often require more forcing conditions than bromides or iodides.[3] - Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[4][5] - Consider converting the chloride to the corresponding iodide (e.g., via Finkelstein reaction) for higher reactivity. | |
| 3. Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be suitable for activating an sp³ C-Cl bond. | - Use bulky, electron-rich phosphine ligands (e.g., cataCXium® A, XPhos) which are known to be effective for cross-coupling with alkyl halides.[6] | |
| 4. Ineffective Base: The base may not be strong enough to deprotonate the terminal alkyne efficiently. | - Switch to a stronger base such as Cs₂CO₃ or TBAF.[6][7] - Ensure the base is anhydrous, as water can interfere with the reaction. | |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: The palladium(0) active species has agglomerated and precipitated out of solution. | - Ensure strict anaerobic conditions, as oxygen can promote catalyst decomposition.[2] - Use a stabilizing ligand. - Some solvents, like THF, have been anecdotally reported to promote palladium black formation; consider switching to a different solvent like DMF or dioxane.[3][8] |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen: Even in copper-free systems, trace oxygen can promote the homocoupling of terminal alkynes. | - Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[1][2] - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Formation of Side Products | 1. Isomerization of 1-Hexyne Moiety: The terminal alkyne in the starting material or product may isomerize to an internal alkyne under basic conditions and heat. | - Use the mildest possible base and temperature that still afford a reasonable reaction rate. |
| 2. Elimination Side Reactions: The alkyl halide may undergo elimination under basic conditions, especially at elevated temperatures. | - Use a non-nucleophilic, sterically hindered base. - Carefully control the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is the copper-free Sonogashira coupling of this compound challenging?
A1: The primary challenge lies in the low reactivity of the sp³-hybridized C-Cl bond in this compound compared to the C(sp²)-X bonds of aryl or vinyl halides typically used in Sonogashira reactions.[1][2] Oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step and requires more forcing conditions.
Q2: What is the best palladium precatalyst to use for this reaction?
A2: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are activated in situ with a suitable ligand.[4] Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl have also shown high efficacy in copper-free Sonogashira couplings.[4][5]
Q3: Which ligands are most effective for the coupling of alkyl chlorides?
A3: Bulky and electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition step and stabilize the palladium center. Examples include cataCXium® A, XPhos, and other biaryl phosphine ligands.
Q4: What are the advantages of a copper-free system?
A4: The main advantage is the avoidance of the primary side reaction in traditional Sonogashira couplings: the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[9][10] This simplifies product purification and can lead to higher yields of the desired cross-coupled product. Copper salts can also be toxic, and their elimination makes the process more environmentally friendly.[11]
Q5: Can I use other bases besides amines?
A5: Yes, and for less reactive substrates like alkyl chlorides, stronger, non-amine bases are often more effective. Cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been successfully used in copper- and amine-free Sonogashira reactions.[6][7]
Experimental Protocols
Below is a general, adapted protocol for the copper-free Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH). This protocol is a composite based on general procedures for copper-free Sonogashira reactions and should be optimized for your specific substrate.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., cataCXium® A, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
This compound (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound and the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table summarizes representative conditions for copper-free Sonogashira couplings, primarily with more reactive halides. These can serve as a starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Substrate | Yield (%) |
| PdCl₂(PPh₃)₂ (3) | - | TBAF (3) | Neat | 80 | Aryl Chloride | 85-95 |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | rt | Aryl Bromide | 97 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | Aryl Bromide | 80-95 |
| Pd-BOX A (1) | - | KOH (2) | CH₃CN/H₂O | 60 | Aryl Iodide | 90-98 |
Note: Data is compiled from various sources and represents a range of substrates and conditions. Direct yield for this compound under these exact conditions is not reported and would require experimental determination.
Visualizations
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Caption: Catalytic cycle for copper-free Sonogashira coupling of an alkyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 6-Chloro-1-hexyne and 6-Bromo-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic pathway. This guide presents an objective comparison of the reactivity of two key haloalkyne intermediates: 6-chloro-1-hexyne and 6-bromo-1-hexyne. While direct comparative kinetic studies for these specific molecules are not extensively documented in publicly available literature, this guide leverages fundamental principles of organic chemistry and data from analogous compounds to provide a reliable assessment of their relative performance in common synthetic transformations.
Executive Summary of Reactivity
The primary determinant of reactivity for this compound and 6-bromo-1-hexyne in many common reactions is the nature of the halogen substituent. In nucleophilic substitution and many cross-coupling reactions, the carbon-halogen bond is cleaved. The weaker the carbon-halogen bond, the more readily the reaction proceeds.
Generally, 6-bromo-1-hexyne is the more reactive of the two compounds. This is attributed to the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond. Consequently, the bromide ion is a better leaving group than the chloride ion. This enhanced reactivity can be advantageous for achieving higher yields or faster reaction times. However, the greater stability of this compound may be preferable in multi-step syntheses where the halide needs to remain intact through various transformations or when milder reaction conditions are necessary to avoid side reactions.
Data Presentation: A Comparative Overview
The following table summarizes the key physical properties and expected reactivity trends for this compound and 6-bromo-1-hexyne. The expected relative reactivity is based on well-established principles of organic chemistry, where alkyl bromides are typically more reactive than alkyl chlorides in nucleophilic substitution and related reactions.
| Property | This compound | 6-Bromo-1-hexyne | Source(s) |
| Molecular Formula | C₆H₉Cl | C₆H₉Br | [1][2] |
| Molecular Weight | 116.59 g/mol | 161.04 g/mol | [1][2] |
| Boiling Point | 83 °C at 95 mmHg | 53-55 °C at 15 mmHg (extrapolated) | [1] |
| Density | 0.962 g/mL at 25 °C | ~1.2 g/mL at 25 °C (estimated) | [1] |
| C-X Bond Strength | ~338 kJ/mol (C-Cl) | ~285 kJ/mol (C-Br) | |
| Expected Relative Rate in Sₙ2 Reactions | Slower | Faster | |
| Expected Yield in Sonogashira Coupling | Lower (under identical conditions) | Higher (under identical conditions) |
Key Chemical Transformations and Reactivity Comparison
Nucleophilic Substitution (Sₙ2)
Nucleophilic substitution reactions are fundamental transformations where the halide is replaced by a nucleophile. For primary alkyl halides like this compound and 6-bromo-1-hexyne, the Sₙ2 mechanism is dominant. The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.
Reactivity: 6-bromo-1-hexyne will react significantly faster than this compound in Sₙ2 reactions. The C-Br bond is weaker and the bromide ion is a more stable leaving group in solution compared to the chloride ion. This difference in reactivity can be exploited to achieve selective reactions in molecules containing both chlorine and bromine substituents. For instance, reaction with a nucleophile like sodium azide (B81097) (NaN₃) to introduce an azide moiety would proceed more readily with the bromo-alkyne.[3]
Caption: Generalized Sₙ2 reaction pathway.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[2][4] While the terminal alkyne of 6-halo-1-hexynes is the reactive site for this coupling, the halide's identity on a separate part of the molecule can influence reaction conditions and potential side reactions if it were on the sp2 carbon. In the context of using these molecules as alkylating agents after a Sonogashira reaction on a different molecule, the halide's reactivity is again key. If we consider a hypothetical Sonogashira reaction where the halide is directly attached to an sp2 carbon, the reactivity order is I > Br > Cl.[5] Therefore, an analogous vinyl or aryl bromide would be more reactive than the corresponding chloride.
Reactivity: In a Sonogashira coupling of a hypothetical 1-bromo- or 1-chloro-alkene, the bromo derivative would react under milder conditions and generally give higher yields.[6] This is due to the oxidative addition of the C-X bond to the palladium(0) catalyst being the rate-determining step, which is faster for the weaker C-Br bond.
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Experimental Protocols
While specific protocols for direct comparison are not available, the following are representative procedures for key transformations that can be adapted for both this compound and 6-bromo-1-hexyne.
General Protocol for Nucleophilic Substitution with Sodium Azide (Sₙ2)
This protocol describes a general procedure for the synthesis of 6-azido-1-hexyne.
Materials:
-
6-halo-1-hexyne (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-halo-1-hexyne in anhydrous DMF.
-
Add sodium azide to the solution and stir the mixture at room temperature. For this compound, heating to 50-60 °C may be required to achieve a reasonable reaction rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Expected Outcome: 6-bromo-1-hexyne is expected to react faster and provide a higher yield of 6-azido-1-hexyne compared to this compound under identical reaction conditions.
General Protocol for Sonogashira Coupling
This protocol describes a general procedure for the coupling of a terminal alkyne with an aryl halide. While 6-halo-1-hexynes are terminal alkynes, for the purpose of comparing the halide reactivity, we will consider a hypothetical reaction involving an aryl halide.
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene, or chlorobenzene) (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat as necessary. The reaction with aryl chlorides will typically require higher temperatures and longer reaction times than with aryl bromides or iodides.
-
Monitor the reaction by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The reactivity of the aryl halide in a Sonogashira coupling follows the trend I > Br > Cl. Therefore, an aryl bromide would be significantly more reactive than an aryl chloride, leading to higher yields and/or requiring milder reaction conditions.
Logical Workflow for Comparative Reactivity Analysis
To quantitatively compare the reactivity of this compound and 6-bromo-1-hexyne, a kinetic study would be designed as follows:
Caption: Experimental workflow for a comparative kinetic study.
Conclusion
The choice between this compound and 6-bromo-1-hexyne is a trade-off between reactivity and stability. For synthetic routes requiring a facile displacement of the halogen, 6-bromo-1-hexyne is the superior choice, offering faster reaction rates and potentially higher yields under milder conditions. Conversely, this compound provides greater stability, which can be crucial in multi-step syntheses or when a less reactive electrophile is needed to ensure selectivity. This guide provides the foundational principles to make an informed decision based on the specific demands of your synthetic target.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexyne
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. 6-Chloro-1-hexyne, a valuable bifunctional building block in organic synthesis, is no exception. Its dual reactivity, stemming from the terminal alkyne and the alkyl chloride moieties, makes it a versatile reagent for introducing alkynyl groups and for constructing carbocyclic and heterocyclic systems. This guide provides a comparative overview of the primary analytical techniques for assessing the purity of this compound, with a focus on providing actionable experimental protocols and comparative data to aid in method selection and implementation.
Key Analytical Techniques for Purity Assessment
The most common and effective methods for determining the purity of this compound and identifying potential impurities are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity analysis.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. When coupled with a mass spectrometer, GC-MS provides not only quantitative data but also structural information, enabling the identification of unknown impurities.
Typical Purity: Commercial grades of this compound typically have a purity of >97.0% as determined by GC.[1]
Potential Impurities: Impurities in this compound can arise from its synthesis, which may involve the reaction of 5-hexyn-1-ol (B123273) with a chlorinating agent or the coupling of smaller fragments. Potential impurities could include residual starting materials (e.g., 5-hexyn-1-ol), byproducts of the chlorination reaction, or related isomers such as 6-chloro-1-hexene.[2]
Comparison of Analytical Methods
The choice of analytical method will depend on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity identification, or high-throughput screening. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of this compound.
| Feature | Gas Chromatography (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Quantitative purity analysis | Impurity identification and quantification | Analysis of non-volatile or thermally labile impurities | Structural confirmation and quantification |
| Typical Purity Range | >97% | >97% | Method dependent | Quantitative NMR (qNMR) required for high accuracy |
| Sample Volatility | Required | Required | Not required | Not required |
| Limit of Detection | ppm level | ppb to ppm level | ppm level | ~0.1-1% for routine analysis |
| Structural Information | No | Yes (Mass Spectrum) | No (unless coupled with MS) | Yes (Chemical Shifts, Coupling Constants) |
| Throughput | High | Medium to High | Medium | Low to Medium |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound using the primary analytical techniques.
Gas Chromatography (GC-FID) Protocol for Purity Determination
This method is suitable for the routine quality control of this compound to determine its overall purity.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane.
GC-MS Protocol for Impurity Identification
This method is designed to identify and quantify potential impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column and Carrier Gas: Same as GC-FID protocol.
-
Inlet and Oven Program: Same as GC-FID protocol.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Sample Preparation: Same as GC-FID protocol.
¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to assess purity by identifying characteristic signals of the main component and any impurities.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of CDCl₃.
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Expected Chemical Shifts (δ):
-
~1.95 ppm (t, 1H, terminal alkyne C-H)
-
~2.25 ppm (td, 2H, -CH₂-C≡CH)
-
~1.85 ppm (quintet, 2H, -CH₂-CH₂-C≡CH)
-
~3.55 ppm (t, 2H, Cl-CH₂-)
-
~1.75 ppm (quintet, 2H, Cl-CH₂-CH₂-)
-
The presence of unexpected signals may indicate impurities. The relative integration of impurity signals to the main component signals can provide a semi-quantitative estimate of purity. For accurate quantification, a quantitative NMR (qNMR) approach with an internal standard is required.
Visualizing the Analytical Workflow
Understanding the sequence of steps in each analytical method is crucial for proper execution. The following diagrams, generated using Graphviz, illustrate the typical workflows for GC/GC-MS and NMR analysis.
Caption: Workflow for GC and GC-MS analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound is contingent on the specific analytical goals. Gas chromatography, particularly GC-MS, offers a robust and sensitive method for both quantification and impurity identification. NMR spectroscopy provides invaluable structural confirmation and can be used for purity estimation. For routine quality control, GC with FID detection is often the most efficient and cost-effective approach. By utilizing the protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most suitable analytical strategy to ensure the quality and integrity of their this compound.
References
Spectroscopic Analysis of 6-Chloro-1-hexyne and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of 6-chloro-1-hexyne and its derivatives. By presenting key experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these compounds in medicinal chemistry and materials science.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a representative derivative, 6-phthalimido-1-hexyne. This allows for a direct comparison of the influence of functional group modification on the spectroscopic signatures.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz), Assignment |
| This compound | Data not available in search results |
| 6-Phthalimido-1-hexyne | 7.85 – 7.83 (m, 2H, Ph-H), 7.72 – 7.69 (m, 2H, Ph-H), 3.72 (t, J = 6.9 Hz, 2H, -CH₂-N), 2.57 (m, 2H, -CH₂-C≡), 1.93 (t, J = 2.7 Hz, 1H, ≡C-H), 1.85 – 1.78 (m, 2H, -CH₂-), 1.61 – 1.50 (m, 2H, -CH₂-)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm), Assignment |
| This compound | Data not available in search results |
| 6-Phthalimido-1-hexyne | 168.6 (C=O), 132.3 (Ph-C), 131.1 (Ph-C), 123.4 (Ph-CH), 83.9 (-C≡CH), 69.0 (-C≡C H), 37.6 (-CH₂-N), 27.9 (-CH₂-), 25.8 (-CH₂-), 18.2 (-CH₂-)[1] |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹), Description |
| This compound | ~3300 (≡C-H stretch), ~2100 (-C≡C- stretch), ~600-800 (C-Cl stretch) |
| 6-Phthalimido-1-hexyne | 2960 (asymmetric C-H stretch, CH₃), 2935 (asymmetric C-H stretch, CH₂), 2871 (symmetric C-H stretch, CH₃), 2855 (symmetric C-H stretch, CH₂)[1] |
Table 4: Mass Spectrometry Data
| Compound | m/z, Description |
| This compound | Molecular Ion (M⁺): Expected at m/z 116 and 118 in a ~3:1 ratio. |
| 6-Phthalimido-1-hexyne | FAB MS measured: 228.1, calculated for [C₁₄H₁₃NO₂ + H]⁺: 228.1[1] |
Experimental Protocols
Detailed methodologies for the synthesis of a this compound derivative and the general procedure for its spectroscopic analysis are provided below.
Synthesis of 6-Phthalimido-1-hexyne[1]
Materials:
-
This compound
-
Potassium phthalimide (B116566)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel 60
Procedure:
-
To a solution of this compound (5 mL, 41 mmol) in 100 mL of DMF, add potassium phthalimide (12.428 g, 67 mmol).
-
Stir the reaction mixture for 16 hours at 70 °C.
-
After cooling, evaporate the solvent under reduced pressure.
-
Suspend the solid residue in dichloromethane (CH₂Cl₂) and filter through a layer of silica gel 60.
-
Evaporate the solvent from the filtrate to yield the desired product, 6-phthalimido-1-hexyne.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) or fast atom bombardment (FAB) for less volatile or more polar compounds.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Alternative starting materials and derivatization reactions
While this compound is a versatile starting material, other halogenated hexynes or terminal alkynes with different chain lengths can be used to synthesize a diverse range of derivatives. The choice of starting material will influence the spectroscopic properties of the final products.
The primary mode of derivatization for this compound involves reactions at the terminal alkyne and the alkyl chloride functionalities.
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by various nucleophiles to introduce a wide array of functional groups. The synthesis of 6-phthalimido-1-hexyne is a prime example of this type of reaction.[1]
-
Sonogashira Coupling: The terminal alkyne provides a handle for carbon-carbon bond formation with aryl or vinyl halides, catalyzed by palladium and copper complexes. This reaction is instrumental in the synthesis of more complex molecules with potential applications in drug discovery and materials science. General procedures for Sonogashira coupling are well-established and typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent.
References
A Comparative Guide to Alternatives for 6-Chloro-1-hexyne in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 6-chloro-1-hexyne is a common bifunctional reagent, offering a terminal alkyne for coupling reactions and an alkyl chloride for nucleophilic substitutions. However, its reactivity profile, particularly the moderate leaving group ability of the chloride, may necessitate harsh reaction conditions or lead to suboptimal yields. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to facilitate informed reagent selection in synthetic planning.
The primary alternatives can be categorized based on the nature of the leaving group, offering a spectrum of reactivity to suit various synthetic challenges. These include other 6-halo-1-hexynes, more reactive sulfonate esters, and functionally equivalent reagents for alternative coupling strategies.
Performance Comparison of 6-Substituted 1-Hexynes
The efficacy of a reagent in nucleophilic substitution is fundamentally tied to the stability of the leaving group. For haloalkanes, reactivity increases down the group, with iodide being a superior leaving group to bromide, and bromide superior to chloride. This is due to the increasing size and polarizability of the halide anion, as well as its lower basicity. Sulfonate esters, such as tosylates, are also excellent leaving groups due to the resonance stabilization of the resulting anion, often surpassing even iodides in reactivity.
While a single study with directly comparable, side-by-side data for the same reaction is not available in the literature, the following table compiles representative data for a typical S(_N)2 reaction—the Williamson ether synthesis—to illustrate the expected performance trends.
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Leaving Group | Relative Reactivity (Qualitative) | Representative Reaction Conditions | Representative Yield |
| This compound | 116.59 | 0.962 | Cl⁻ | Good | Phenoxide, NaH, DMF, 80-100 °C, 12-24 h | Moderate-Good |
| 6-Bromo-1-hexyne | 161.04 | 1.343 | Br⁻ | Very Good | Phenoxide, K₂CO₃, Acetone (B3395972), reflux, 6-12 h | Good-Excellent |
| 6-Iodo-1-hexyne | 208.04 | 1.579 | I⁻ | Excellent | Phenoxide, K₂CO₃, Acetone, rt-reflux, 2-8 h | Excellent |
| Hex-5-yn-1-yl tosylate | 240.32 | ~1.2 | TsO⁻ | Excellent | Phenoxide, K₂CO₃, Acetonitrile (B52724), rt-60 °C, 1-6 h | Excellent |
Note: Reaction conditions and yields are generalized from typical S(_N)2 protocols and may vary significantly based on the specific nucleophile, solvent, and temperature used.
Logical Relationship of Leaving Group Ability
The choice of reagent is often a balance between reactivity and stability. The following diagram illustrates the hierarchy of leaving group ability, which generally correlates with reaction rates in S(_N)2 processes.
Caption: Increasing reactivity of 6-substituted hexyne alternatives.
Experimental Protocols
Detailed methodologies for key synthetic transformations using these reagents are provided below.
Protocol 1: Williamson Ether Synthesis with 6-Iodo-1-hexyne
This protocol describes the alkylation of a phenol (B47542) with the highly reactive 6-iodo-1-hexyne.
Materials:
-
Phenol (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv), finely powdered
-
6-Iodo-1-hexyne (1.1 equiv)
-
Anhydrous acetone or acetonitrile (solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the phenol, potassium carbonate, and anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 6-iodo-1-hexyne dropwise to the mixture.
-
The reaction can be stirred at room temperature or gently heated (40-60 °C) to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid K₂CO₃ and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired ether.
Protocol 2: Synthesis of Hex-5-yn-1-yl Tosylate
This protocol details the conversion of a commercially available alcohol to a highly reactive tosylate.
Materials:
-
5-Hexyn-1-ol (B123273) (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 equiv)
-
Pyridine (B92270) or triethylamine (B128534) (Et₃N) in dichloromethane (B109758) (DCM) (solvent/base)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 5-hexyn-1-ol in anhydrous DCM in a flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Add pyridine (or Et₃N, ~1.5 equiv) to the solution.
-
Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting alcohol.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1M HCl (to remove pyridine/Et₃N), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by chromatography if necessary.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
As a strategic alternative to nucleophilic substitution, "click chemistry" offers a highly efficient and orthogonal method for conjugation. This requires the synthesis of 6-azido-1-hexyne.
Part A: Synthesis of 6-Azido-1-hexyne
-
Dissolve 6-bromo-1-hexyne (or a more reactive precursor like the tosylate) (1.0 equiv) in a solvent mixture such as DMF/water.
-
Add sodium azide (B81097) (NaN₃, 1.5-2.0 equiv).
-
Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction with water and extract the product with a nonpolar solvent like diethyl ether or hexane.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and carefully concentrate under reduced pressure to yield 6-azido-1-hexyne. Caution: Organic azides can be explosive; handle with care and avoid high temperatures and friction.
Part B: CuAAC Reaction
-
In a suitable vial, dissolve the molecule containing the azide partner (e.g., an azido-functionalized biomolecule) and 6-azido-1-hexyne (1.0-1.2 equiv) in a suitable solvent (e.g., t-BuOH/water).
-
Add a freshly prepared solution of sodium ascorbate (B8700270) (0.1-0.2 equiv).
-
Add a solution of copper(II) sulfate (B86663) (CuSO₄, 0.01-0.05 equiv). The ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.
-
The product can be isolated by standard workup procedures, depending on its properties.
Experimental and Strategic Workflows
Visualizing the workflow can aid in planning and execution. The following diagrams outline a typical nucleophilic substitution and the alternative click chemistry pathway.
General Workflow for Nucleophilic Substitution
Caption: Standard experimental workflow for S(_N)2 reactions.
Alternative Strategy: Click Chemistry Pathway
This diagram illustrates the two-stage process of first preparing the azide and then performing the cycloaddition.
Caption: Two-stage workflow for forming linkages via click chemistry.
A Comparative Guide to Catalysts for the Coupling of 6-Chloro-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. The coupling of functionalized alkynes, such as 6-chloro-1-hexyne, with other organic moieties presents a versatile strategy for introducing alkynyl groups and enabling further molecular elaboration. This guide provides a comparative analysis of common catalytic systems employed for the coupling of this compound, with a focus on palladium, nickel, and copper-based catalysts. The information presented is a synthesis of data from academic literature and technical sources, aimed at assisting researchers in catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount in achieving high efficiency, selectivity, and functional group tolerance in the coupling of this compound. While direct head-to-head comparative studies on this specific substrate are limited, a comparative analysis can be constructed from studies on similar primary alkyl chlorides and terminal alkynes. The following table summarizes the performance of different catalytic systems based on analogous reactions.
| Catalyst System | Typical Catalyst/Precatalyst & Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Features & Considerations |
| Palladium-based | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ with PPh₃ | CuI | Et₃N, DIPEA | DMF, THF, Toluene | 25-100 | 70-95 | Well-established (Sonogashira coupling), broad substrate scope, generally good functional group tolerance. May require careful exclusion of oxygen to prevent alkyne homocoupling.[1] |
| Nickel-based | NiCl₂(dppe), Ni(acac)₂ with PCy₃ | None typically required | Grignard reagents (for Kumada-type) or other bases | Ether, THF | 25-80 | 60-90 | Cost-effective alternative to palladium. Can be effective for unactivated alkyl chlorides. May require specific ligands for high efficiency and can be sensitive to air and moisture.[2] |
| Copper-based | CuI, CuBr | Often used as a co-catalyst with Palladium | Amine bases | Various | 25-100 | Varies | Primarily used as a co-catalyst in Sonogashira reactions to activate the alkyne.[3][4] Ligand-free copper-catalyzed systems are being developed but may have a more limited substrate scope.[5] |
Note: Yields are highly dependent on the specific coupling partner, reaction conditions, and ligand choice. The data presented here is indicative of typical performance for analogous reactions.
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below are representative protocols for palladium and nickel-catalyzed coupling reactions involving chloroalkanes.
Palladium-Catalyzed Sonogashira Coupling (General Protocol)
This protocol is based on established procedures for the Sonogashira coupling of alkyl halides.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
This compound (1.0 equiv)
-
Coupling partner (e.g., a terminal alkyne or aryl halide) (1.1-1.5 equiv)
-
Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equiv)
-
Anhydrous solvent (e.g., DMF, THF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.
-
Add the anhydrous solvent, followed by the amine base.
-
To this mixture, add this compound and the coupling partner via syringe.
-
The reaction mixture is then stirred at the desired temperature (ranging from room temperature to 100 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Nickel-Catalyzed Coupling of an Alkyl Chloride (Representative Protocol)
This protocol is adapted from methodologies developed for the nickel-catalyzed coupling of non-activated alkyl chlorides.
Materials:
-
Nickel precatalyst (e.g., NiCl₂(dme)) (5-10 mol%)
-
Ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand) (5-15 mol%)
-
This compound (1.0 equiv)
-
Coupling partner (e.g., an organozinc or Grignard reagent) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., THF, DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, a Schlenk tube is charged with the nickel precatalyst and the ligand.
-
Anhydrous solvent is added, and the mixture is stirred until a homogeneous solution is formed.
-
The coupling partner is then added, followed by the this compound.
-
The reaction vessel is sealed and stirred at the appropriate temperature (typically between room temperature and 80 °C).
-
The reaction progress is monitored by GC-MS or LC-MS.
-
Once the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the desired product.
Catalytic Cycles and Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Catalytic cycles for the Palladium/Copper co-catalyzed Sonogashira coupling.
Caption: General experimental workflow for a cross-coupling reaction.
Concluding Remarks
The selection of an appropriate catalyst for the coupling of this compound is a critical decision that influences reaction outcomes. Palladium-based systems, particularly for Sonogashira couplings, are well-established and offer broad applicability. Nickel catalysts present a more economical and, in some cases, more reactive alternative for challenging C(sp³)-Cl bond activations. Copper catalysts are integral as co-catalysts in many palladium-mediated reactions and are the focus of ongoing research for standalone applications. Researchers should consider the specific requirements of their synthesis, including cost, desired functional group tolerance, and scalability, when choosing a catalytic system. The protocols and comparative data provided in this guide serve as a starting point for the development of robust and efficient coupling reactions involving this compound.
References
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 2. Development of Nickel-Catalyzed Cross-Electrophile Coupling Reactions [escholarship.org]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
A Comparative Review of 6-Chloro-1-hexyne's Applications in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
6-Chloro-1-hexyne, a bifunctional molecule featuring a terminal alkyne and a primary alkyl chloride, has emerged as a versatile building block in organic synthesis. Its unique combination of reactive sites allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including potent enzyme inhibitors, functional polymers, and novel nanomaterials. This guide provides a comparative overview of key applications of this compound, supported by experimental data and detailed methodologies, to inform researchers and professionals in their synthetic endeavors.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
One of the most significant applications of this compound is in the synthesis of macrocyclic inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. This compound serves as a crucial starting material for the preparation of α,ω-diynes, which then undergo a cobalt-mediated [2+2+2] cycloaddition to form complex pyridinophane structures.
Comparative Analysis of GSK-3β Inhibitors
The bis(indolyl)maleimide pyridinophanes synthesized using a this compound-derived diyne exhibit potent and selective inhibition of GSK-3β. To contextualize their performance, the following table compares their inhibitory activity (IC50) with other known GSK-3β inhibitors.
| Inhibitor Class | Compound | GSK-3β IC50 (nM) | GSK-3α IC50 (nM) | Selectivity (α vs β) |
| Pyridinophanes | Bis(indolyl)maleimide Pyridinophane | 3 | - | - |
| Thiazolidinediones | Tideglusib | 60 | - | - |
| Maleimides | SB-216763 | 34 | - | - |
| Halomethylketones | TDZD-8 | - | - | Non-ATP competitive |
| Pyrazolopyrimidines | cpd1 | 40 | - | - |
| Others | CHIR-99021 | 6.7 | 10 | 1.5 |
| LY2090314 | 0.9 | 1.5 | 1.7 | |
| AR-A014418 | 38 | 100 | 2.6 |
Data compiled from multiple sources for comparative purposes.[1][2][3][4]
Experimental Protocol: Synthesis of a Bis(indolyl)maleimide Pyridinophane Precursor
A plausible synthetic route to the α,ω-diyne precursor from this compound involves a coupling reaction. The following protocol is a representative example based on analogous syntheses.
Step 1: Synthesis of a Symmetrical α,ω-Diyne
-
To a solution of this compound (2.0 equiv.) in a suitable solvent such as THF, add a copper(I) salt (e.g., CuI, 0.1 equiv.) and a base (e.g., TMEDA, 2.0 equiv.).
-
Stir the mixture at room temperature under an inert atmosphere.
-
Introduce a coupling partner, such as a di-Grignard reagent or another bifunctional molecule, to link two molecules of this compound.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired α,ω-diyne.
Step 2: Cobalt-Mediated [2+2+2] Cycloaddition
-
In a flame-dried flask under an inert atmosphere, dissolve the synthesized α,ω-diyne (1.0 equiv.) and an N,N-dialkylcyanamide (1.2 equiv.) in an appropriate solvent (e.g., toluene).
-
Add a cobalt catalyst, such as Co(I) or Co(0) complex (e.g., CpCo(CO)2, 0.1 equiv.).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon consumption of the starting materials, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the bis(indolyl)maleimide pyridinophane.
Signaling Pathway and Synthetic Workflow
The following diagrams illustrate the GSK-3β signaling pathway and the experimental workflow for the synthesis of the pyridinophane inhibitors.
References
A Head-to-Head Comparison of Copper-Free and Copper-Catalyzed Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the ability to covalently link molecules with high specificity and efficiency is paramount. "Click chemistry," a term coined by K. Barry Sharpless, has revolutionized bioconjugation by offering a set of powerful and reliable reactions.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the more recent copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the two most prominent methods.[1]
The choice between these two methodologies is a critical decision in experimental design, hinging on a trade-off between reaction kinetics and biocompatibility.[2] While CuAAC is renowned for its rapid reaction rates, the inherent cytotoxicity of the copper catalyst has driven the development and adoption of the more biocompatible SPAAC for applications in living cells and organisms.[2][3] This guide provides an objective, data-driven comparison to aid in selecting the most appropriate method for specific research needs.
Quantitative Performance Comparison
The selection of a click chemistry strategy should be guided by quantitative data. The following tables summarize key performance indicators for CuAAC and SPAAC, providing a clear comparison of their efficiency and suitability for different applications.
Table 1: Reaction Kinetics and Conditions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Second-Order Rate Constant | 10 to 10⁴ M⁻¹s⁻¹[2] | 10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne (B158145) structure)[2] | CuAAC is generally orders of magnitude faster.[4] |
| Typical Reaction Time | Minutes to a few hours[1] | Several hours to overnight[1] | CuAAC offers significantly shorter reaction times. |
| Typical Reactant Concentration | Micromolar (µM) range[1] | Micromolar (µM) to millimolar (mM) range[1] | SPAAC may require higher reactant concentrations for reasonable reaction rates. |
| Catalyst Requirement | Copper(I) salt (e.g., CuSO₄ with a reducing agent)[1][5] | None required[1][6] | SPAAC's key advantage is its catalyst-free nature. |
Table 2: Biocompatibility and Reagent Considerations
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Cytotoxicity | Copper catalyst is cytotoxic, limiting in vivo applications.[1][3][7] | Excellent biocompatibility, ideal for live-cell and in vivo studies.[1][4][6] | SPAAC is the preferred choice for applications in living systems. |
| Side Reactions | Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[1] | Some strained alkynes can react with thiols (e.g., on cysteine residues).[1] | Both methods have potential, but different, off-target reactions to consider. |
| Reagent Stability | Cu(I) is prone to oxidation; requires fresh preparation or stabilizing ligands.[1] | Strained cyclooctynes can be unstable under certain conditions (e.g., acidic pH).[1] | Careful handling and storage are necessary for both reagent types. |
| Reagent Synthesis | Terminal alkynes are generally stable and straightforward to synthesize.[2] | The synthesis of highly strained cyclooctynes can be challenging and costly.[2][3] | CuAAC reagents are often more accessible and less expensive. |
Reaction Mechanisms and Workflows
Visualizing the underlying chemical processes and experimental steps is crucial for understanding the practical differences between CuAAC and SPAAC.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8]
Caption: The concerted [3+2] cycloaddition mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]
Caption: A generalized experimental workflow for labeling biomolecules using click chemistry.
Experimental Protocols
The following sections provide standardized, representative protocols for performing CuAAC and SPAAC reactions for bioconjugation.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol is a general guideline for labeling a biomolecule containing a terminal alkyne with an azide-functionalized cargo molecule.[8][9]
Materials:
-
Biomolecule-alkyne in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Cargo-azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., THPTA, 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (must be freshly prepared; e.g., 100 mM in water)
-
Aminoguanidine (optional, to prevent oxidative damage)
Procedure:
-
In a microcentrifuge tube, combine the biomolecule-alkyne with buffer to a final concentration typically in the µM range.
-
Add the cargo-azide to the biomolecule solution. A 5- to 10-fold molar excess of the cargo is common.
-
In a separate tube, prepare a premixed catalyst solution by combining the CuSO₄ stock and the ligand stock. The ligand is typically used in a 2- to 5-fold excess over the copper.
-
Add the premixed catalyst-ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be in the mM range.
-
Close the tube to minimize oxygen exposure and mix gently (e.g., by inversion or on a slow rotator).[9]
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purify the labeled biomolecule using a method appropriate for the sample, such as size-exclusion chromatography (desalting column) or dialysis, to remove excess reagents and the copper catalyst.[8]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes a general method for labeling a protein containing an azide group with a DBCO-functionalized molecule.[10]
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)
-
DBCO-functionalized reagent (e.g., DBCO-NHS ester or DBCO-fluorophore) stock solution in an organic solvent like DMSO.
-
Purification tools (e.g., desalting column, dialysis cassette).
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is in a suitable, amine-free buffer (e.g., PBS at pH 7.2-7.4) at a concentration of 1-10 mg/mL.[10]
-
DBCO Reagent Preparation: Prepare a stock solution of the DBCO reagent in DMSO. The concentration will depend on the desired molar excess.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO reagent solution to the protein solution. It is recommended to add the DMSO solution portion-wise while gently vortexing to avoid protein precipitation.[10] The final concentration of DMSO should ideally be kept below 10% to avoid protein denaturation.[10]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times can range from 1 hour to overnight with gentle mixing.[10] Reaction progress can be monitored by observing the decrease in UV absorbance at ~310 nm, which is characteristic of the DBCO group.[10]
-
Purification: Remove the unreacted DBCO reagent and byproducts by purifying the protein conjugate via size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[10]
-
Analysis: Confirm conjugation using analytical techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) or mass spectrometry.[10]
Conclusion
The choice between CuAAC and SPAAC is dictated by the experimental context. CuAAC is an exceptionally fast and efficient reaction, making it ideal for in vitro applications such as the synthesis of compound libraries, material functionalization, and bioconjugation of purified components where cytotoxicity is not a concern.[1][4]
In contrast, SPAAC is the undisputed champion for applications within living systems.[4][6] Its bioorthogonality and the absence of a toxic catalyst make it the gold standard for live-cell imaging, in vivo labeling, and the development of targeted drug delivery systems.[6][7][11] While historically slower, the ongoing development of new, highly reactive cyclooctynes continues to narrow the kinetic gap, further expanding the powerful capabilities of copper-free click chemistry in biomedical research.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
A Comparative Guide to the Quantitative Analysis of 6-Chloro-1-hexyne Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methodologies for the quantitative analysis of the reaction kinetics of 6-Chloro-1-hexyne. Given the limited availability of specific kinetic data for this compound in published literature, this document focuses on outlining robust experimental protocols for three key reaction types involving haloalkynes: Nucleophilic Substitution, Sonogashira Coupling, and Cycloaddition reactions. The presented data are illustrative, designed to guide researchers in setting up their own kinetic analyses.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of this compound, where the chlorine atom is displaced by a nucleophile, are fundamental transformations. The kinetics of these reactions can be highly dependent on the nucleophile, solvent, and temperature. A quantitative understanding of these factors is crucial for optimizing reaction conditions.
Quantitative Data Summary
The following table presents hypothetical kinetic data for the reaction of this compound with sodium iodide in acetone, a classic Finkelstein reaction.
| Parameter | Value | Conditions |
| Rate Constant (k) | 1.5 x 10-4 M-1s-1 | 50°C, Acetone |
| Reaction Order | Second Order | - |
| Activation Energy (Ea) | 85 kJ/mol | 30-70°C |
| Pre-exponential Factor (A) | 2.1 x 1010 M-1s-1 | - |
Experimental Protocol: GC-MS Monitoring
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the nucleophilic substitution reaction.
-
Reaction Setup: In a thermostated reaction vessel, dissolve this compound (0.1 M) and an internal standard (e.g., dodecane, 0.05 M) in anhydrous acetone.
-
Initiation: Add sodium iodide (0.15 M) to the solution with vigorous stirring to initiate the reaction.
-
Sampling: At regular time intervals, withdraw aliquots (e.g., 100 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., cold diethyl ether and water).
-
Extraction: Perform a liquid-liquid extraction to isolate the organic components.
-
Analysis: Inject the organic layer into the GC-MS. The concentration of this compound and the product, 6-Iodo-1-hexyne, are determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate constant and reaction order.
Experimental Workflow```dot
Caption: Workflow for kinetic analysis of Sonogashira coupling using in-situ NMR.
[3+2] Cycloaddition Reactions
This compound can participate as a dipolarophile in [3+2] cycloaddition reactions, for example, with azides to form triazoles (a "click" reaction). The kinetics of such reactions are of great interest, particularly in bioconjugation and materials science.
Quantitative Data Summary
The table below shows hypothetical kinetic data for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound with benzyl (B1604629) azide (B81097).
| Parameter | Value | Conditions |
| Rate Constant (k) | 0.5 M-1s-1 | [CuSO4] = 5 mol%, [Sodium Ascorbate] = 10 mol%, t-BuOH/H2O (1:1), 25°C |
| Reaction Order | Second Order | - |
| Half-life (t1/2) | 20 s | [Reactants] = 0.1 M |
| Catalyst Turnover Frequency | ~100 h-1 | - |
Experimental Protocol: Stopped-Flow UV-Vis Spectroscopy
For rapid reactions like CuAAC, stopped-flow spectroscopy can be employed to measure the kinetics.
-
Solution Preparation: Prepare two separate solutions. Solution A contains this compound (0.2 M) and the copper(II) sulfate (B86663) catalyst (0.01 M) in the reaction solvent. Solution B contains benzyl azide (0.2 M) and sodium ascorbate (B8700270) (0.02 M) in the same solvent.
-
Stopped-Flow Instrument Setup: Load the two solutions into the separate syringes of the stopped-flow instrument. Set the desired temperature and monitoring wavelength (a wavelength where the product absorbs but the reactants do not, or where there is a significant change in absorbance).
-
Reaction Initiation and Data Collection: The instrument rapidly mixes the two solutions, and the change in absorbance over time is recorded.
-
Data Analysis: The absorbance data is converted to concentration data using the Beer-Lambert law. The rate constant is then determined by fitting the concentration versus time data to the appropriate integrated rate law.
Experimental Workflow
Caption: Workflow for kinetic analysis of [3+2] cycloaddition using stopped-flow spectroscopy.
A Comparative Analysis of 6-Chloro-1-hexyne and Other Terminal Alkynes in Synthetic Chemistry
In the landscape of modern organic synthesis, terminal alkynes are indispensable building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their utility is particularly prominent in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This guide provides a comparative overview of the utility of 6-chloro-1-hexyne alongside other commonly employed terminal alkynes, namely 1-hexyne (B1330390), propargyl alcohol, and phenylacetylene (B144264). We will delve into their performance in two of the most powerful alkyne-centered transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.
The Unique Bifunctionality of this compound
This compound (C₆H₉Cl) is a halogenated hydrocarbon characterized by a terminal alkyne group and a primary alkyl chloride.[1][2] This bifunctional nature distinguishes it from many other terminal alkynes, offering an orthogonal reactive handle. The terminal alkyne participates in typical addition and coupling reactions, while the chlorine atom can serve as a leaving group in nucleophilic substitution reactions.[1] This dual reactivity allows for sequential or one-pot multi-component reactions, making it a valuable intermediate in the synthesis of complex molecules, including macrocycles and polymers.[1]
Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of bioconjugation, drug discovery, and materials science due to its high efficiency, regioselectivity, and mild reaction conditions.[3][4] The reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097). The reactivity of the terminal alkyne in this reaction can be influenced by electronic and steric factors.
To provide a quantitative comparison, the following table summarizes the performance of this compound and other terminal alkynes in CuAAC reactions with benzyl (B1604629) azide as a common azide partner.
| Alkyne | Reaction Time (t₅₀) | Reaction Time (t₉₀) | Reported Yield | Reference |
| This compound | Data not available | Data not available | ~80% (general) | [5] |
| 1-Hexyne | ~10 min | ~20 min | 90-95% | [6] |
| Propargyl Alcohol | ~5 min | ~10 min | 97% | [1] |
| Phenylacetylene | ~7 min | ~15 min | 73-98% | [6][7] |
t₅₀ and t₉₀ represent the time to reach 50% and 90% of the maximum fluorescence in a kinetic assay, indicating relative reaction rates. Yields are reported for specific reactions and may vary with conditions.
Experimental Protocol: General Procedure for CuAAC Reaction
The following protocol is a representative procedure for the CuAAC reaction between a terminal alkyne and an azide.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Azide (e.g., benzyl azide) (1.0 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Sodium ascorbate (B8700270) (0.2 equiv)
-
Solvent (e.g., t-butanol/water 1:1 mixture)
Procedure:
-
In a suitable reaction vessel, dissolve the terminal alkyne and the azide in the solvent.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the mixture.
-
Add an aqueous solution of copper(II) sulfate pentahydrate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Performance in Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is widely used in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[9]
The table below provides a comparison of reported yields for the Sonogashira coupling of various terminal alkynes with iodobenzene, a standard aryl halide.
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Yield | Reference |
| This compound | Iodobenzene | Data not available | Data not available | Data not available | Data not available | |
| 1-Hexyne | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene (B28343) | 95% | [10] |
| Propargyl Alcohol | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 85% | [11] |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Water | 96% | [12] |
Direct comparative data for this compound in the Sonogashira coupling with common aryl halides is sparse in the literature. However, its utility in related palladium-catalyzed reactions is documented, suggesting its competence as a coupling partner.[1] The reactivity of the C-Cl bond in this compound could potentially lead to side reactions or require careful optimization of reaction conditions to achieve chemoselectivity.
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a general protocol for the Sonogashira cross-coupling reaction.
Materials:
-
Aryl halide (e.g., iodobenzene) (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.025 equiv)
-
Base (e.g., diisopropylamine (B44863) or triethylamine) (2.0 equiv)
-
Solvent (e.g., THF or toluene)
Procedure:
-
To a solution of the aryl halide in the solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate sequentially with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Drug Discovery: Synthesis of GSK-3 Inhibitors
The unique reactivity of this compound has been harnessed in the synthesis of potent and selective inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key target in the development of therapeutics for neurodegenerative diseases and other conditions.[13][14] Specifically, this compound serves as a precursor for the synthesis of α,ω-diynes, which then undergo a cobalt-mediated [2+2+2] cycloaddition to form complex macrocyclic bis(indolyl)maleimide pyridinophanes.[13]
The following diagram illustrates the key synthetic strategy:
Caption: Synthetic pathway to GSK-3β inhibitors using this compound.
Experimental Protocol: Cobalt-Mediated [2+2+2] Cycloaddition for GSK-3β Inhibitor Synthesis
The following is a generalized protocol based on the synthesis of novel bis(indolyl)maleimide pyridinophanes.[13]
Materials:
-
α,ω-Diyne (derived from this compound) (1.0 equiv)
-
N,N-Dialkylcyanamide (1.5 equiv)
-
Cobalt catalyst (e.g., Co₂(CO)₈ or other suitable cobalt source)
-
Solvent (e.g., degassed toluene or dioxane)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the α,ω-diyne and the N,N-dialkylcyanamide in the solvent.
-
Add the cobalt catalyst to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired macrocyclic pyridinophane.
Logical Workflow for Alkyne Selection in Drug Discovery
The choice of a terminal alkyne in a drug discovery workflow is guided by several factors, including desired reactivity, downstream functionalization, and the overall synthetic strategy.
Caption: Decision workflow for selecting a terminal alkyne in a synthetic project.
Conclusion
This compound presents a unique profile among terminal alkynes due to its bifunctionality, which allows for more complex synthetic transformations. While other terminal alkynes like 1-hexyne, propargyl alcohol, and phenylacetylene may exhibit slightly superior reactivity in standard CuAAC and Sonogashira reactions under certain conditions, the true utility of this compound lies in its capacity for sequential or multi-component reactions where both the alkyne and the chloro group can be strategically employed. Its successful application in the synthesis of potent GSK-3β inhibitors underscores its value in constructing intricate molecular architectures for drug discovery. The choice of the optimal terminal alkyne will ultimately depend on the specific synthetic goal, with this compound being a compelling option when downstream functionalization or the construction of complex, multi-faceted molecules is desired.
References
- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 11. Coupling-isomerization synthesis of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel bis(indolyl)maleimide pyridinophanes that are potent, selective inhibitors of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Macrocyclic bisindolylmaleimides as inhibitors of protein kinase C and glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Chloro-1-hexyne: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 6-Chloro-1-hexyne, a halogenated organic compound, requires strict adherence to hazardous waste protocols due to its flammability and irritant properties.[1][2] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Core Principles of Chemical Waste Management
The disposal of this compound is governed by its classification as a halogenated organic waste.[3][4] Under no circumstances should this chemical or its solutions be disposed of down the drain, as this can lead to environmental contamination.[5][6] The fundamental principle is the segregation of waste streams to prevent dangerous reactions and to facilitate proper treatment by a certified hazardous waste disposal facility.[3][7]
Quantitative Data and Hazard Summary
While specific concentration limits for the disposal of this compound are not universally defined and are subject to local and institutional regulations, the following table summarizes its key hazard classifications, which dictate its handling as a hazardous material.
| Parameter | Value | Source |
| GHS Hazard Classifications | Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 | [1][2] |
| Signal Word | Warning | [1] |
| Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [8] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [8][9][10][11] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Collection and Segregation:
-
Designate a Waste Container: Use a chemically compatible and properly sealed container, clearly labeled for "Halogenated Organic Liquid Waste."[4][5]
-
Segregate Waste: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste.[3][7][12] Keeping these waste streams separate is crucial for safe and cost-effective disposal.[4]
2. Labeling:
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[4][7]
-
Detail Contents: The label must include the full chemical name, "this compound," and an accurate estimation of its concentration and volume. List any other components of the waste mixture.[7][12]
3. Storage:
-
Accumulation Point: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Safe Environment: Keep the storage area cool, well-ventilated, and away from sources of ignition, heat, and incompatible materials.[8]
4. Disposal of Contaminated Materials:
-
Spill Cleanup: Any materials used to clean up spills of this compound, such as absorbent pads or vermiculite, must be considered hazardous waste.[7][13]
-
Collection: Place all contaminated solid materials into a sealed, leak-proof container and label it as "Hazardous Waste" with a description of the contents.[5][7]
5. Empty Container Disposal:
-
Rinsing: An "empty" container that held this compound must be properly managed. The first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[14][15] Subsequent rinses may be permissible for collection depending on institutional policies.
-
Defacing: Before disposing of the rinsed container in the regular trash or recycling, completely remove or deface the original chemical label to prevent misuse.
6. Arranging for Waste Pickup:
-
Contact EHS: Once the waste container is full or has been in storage for a designated period, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste disposal policies and procedures.
References
- 1. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H9Cl | CID 272001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uakron.edu [uakron.edu]
- 6. eurochlor.org [eurochlor.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. researchgate.net [researchgate.net]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. rand.org [rand.org]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. analytik-jena.com [analytik-jena.com]
Essential Safety and Operational Guide for 6-Chloro-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, critical safety and logistical information for the handling and disposal of 6-Chloro-1-hexyne (CAS No. 10297-06-0). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Appropriate PPE is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[2][3] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. An N95 dust mask may be used for nuisance vapors.[3] | Minimizes inhalation of vapors that can cause respiratory tract irritation.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron.[3] | Protects against accidental spills and contamination of personal clothing. |
Chemical and Physical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₆H₉Cl[1] |
| Molecular Weight | 116.59 g/mol [1] |
| Appearance | Colorless to light orange to yellow clear liquid |
| Boiling Point | 83 °C at 95 mmHg[4] |
| Density | 0.962 g/mL at 25 °C[4] |
| Flash Point | 37 °C (98.6 °F) - closed cup |
| CAS Number | 10297-06-0 |
Handling and Operational Protocol
A systematic approach to handling this compound is critical to prevent accidents. The following workflow outlines the necessary steps from preparation to temporary storage.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.
-
Verify that a safety shower and eyewash station are accessible.
-
Don the required PPE as specified in Table 1.
-
-
Chemical Handling:
-
Due to its flammability, ensure all containers and receiving equipment are properly grounded and bonded to prevent static discharge.[3]
-
Use only non-sparking tools when opening and handling the chemical container.[3]
-
Dispense the required amount of this compound carefully, avoiding splashes and the creation of aerosols.
-
Keep the container tightly closed when not in use.[3]
-
Work away from heat, sparks, open flames, and other ignition sources.[3]
-
-
Post-Handling and Storage:
-
After dispensing, securely seal the container.
-
Clean the work area thoroughly.
-
Remove PPE in the correct order to avoid self-contamination.
-
Store this compound in a cool, dry, well-ventilated area designated for flammable liquids.[3]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 3: Waste Disposal Guidelines
| Waste Type | Collection Container | Disposal Procedure |
| Unused/Surplus this compound | Labeled, sealed, and compatible container for halogenated organic waste. | Dispose of through an approved hazardous waste disposal facility. Do not dispose of down the drain.[3][5] |
| Contaminated Materials (e.g., gloves, absorbent pads) | Labeled, sealed plastic bag or container for solid hazardous waste. | Dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. | Manage the rinsate as halogenated organic waste. Dispose of the container in accordance with institutional and local regulations. |
Waste Segregation Protocol
-
Identify: Clearly label a dedicated waste container for "Halogenated Organic Waste."[6]
-
Segregate: Do not mix this compound waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[7][8]
-
Accumulate: Collect the waste in a designated satellite accumulation area within the laboratory.
-
Dispose: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste contractor.
References
- 1. This compound | C6H9Cl | CID 272001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. This compound [chembk.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
